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5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Documentation Hub

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  • Product: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one
  • CAS: 444559-55-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one: Navigating a Landscape of Limited Data

A Note to the Researcher: Formidable challenges arise when compiling a comprehensive technical guide for a compound with a sparse footprint in peer-reviewed literature and publicly accessible databases. This is the curre...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Formidable challenges arise when compiling a comprehensive technical guide for a compound with a sparse footprint in peer-reviewed literature and publicly accessible databases. This is the current reality for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one. Despite extensive searches, detailed experimental data on its synthesis, reactivity, and spectroscopic properties remain largely unpublished. This guide, therefore, adopts a unique structure. It will first establish the identity of the molecule and its parent scaffold, then critically analyze the available information, and finally, leverage data from closely related analogs to propose scientifically grounded hypotheses regarding its chemical properties and potential reactivity. This approach is designed to provide a valuable, albeit predictive, resource for researchers navigating this data-scarce territory.

Molecular Identity and Structural Context

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a heterocyclic compound featuring a benzo[b]thiophene core. The structure is characterized by a thiophene ring fused to a cyclohexanone ring, with an amine substituent at the alpha-position (C5) relative to the carbonyl group.

Molecular Details:

PropertyValueSource
CAS Number 444559-55-1[1]
Molecular Formula C₈H₉NOS[1]
Molecular Weight 167.23 g/mol [1]

The core scaffold, 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 13414-95-4), is a known entity and serves as the logical precursor for the title compound.[2][3][4] Understanding the properties of this parent ketone is crucial for predicting the behavior of its 5-amino derivative.

Caption: Relationship between the parent ketone and the target amine.

Synthesis Strategy: A Predictive Approach

Hypothesized Synthetic Workflow:

The introduction of an amino group at the C5 position, alpha to the carbonyl, can be challenging. A potential two-step process would involve an initial alpha-bromination followed by nucleophilic substitution with an amine source.

G start 6,7-Dihydrobenzo[b]thiophen-4(5H)-one step1 Step 1: α-Bromination Reagents: NBS or Br₂ in MeOH/HBr start->step1 intermediate Intermediate: 5-Bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one step1->intermediate step2 Step 2: Nucleophilic Substitution Reagents: NH₃ or protected amine source (e.g., NaN₃ followed by reduction) intermediate->step2 product Product: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one step2->product

Caption: Proposed two-step synthesis of the title compound.

Causality Behind Experimental Choices:

  • Step 1: α-Bromination: The position alpha to a ketone is activated towards electrophilic substitution via its enol or enolate form. N-Bromosuccinimide (NBS) is often a preferred reagent for controlled, selective bromination at such positions, minimizing side reactions compared to elemental bromine. The reaction is typically catalyzed by acid to promote enol formation.

  • Step 2: Nucleophilic Substitution: The resulting alpha-bromo ketone is a potent electrophile. The bromine atom serves as a good leaving group for an S_N2 reaction. Direct amination with ammonia can be effective but risks over-alkylation. A more controlled approach involves using sodium azide (NaN₃) to form an alpha-azido ketone, which can then be cleanly reduced to the primary amine using a variety of methods (e.g., H₂, Pd/C or Staudinger reaction).

Predicted Chemical Properties & Reactivity

The chemical behavior of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one will be dictated by the interplay of its three key functional groups: the enamine-like system, the carbonyl group, and the thiophene ring.

Tautomerism and Stability: The presence of the alpha-amino group introduces the possibility of keto-enol tautomerism, leading to the formation of a more stable, conjugated enaminone system. This is a critical consideration as it governs the molecule's reactivity and spectroscopic properties.

Tautomerism Figure 2. Keto-Enamine Tautomerism Keto Keto-Amine Form Enamine Enaminone Form (likely favored due to conjugation) Keto->Enamine Tautomerization

Caption: The equilibrium between the keto-amine and enaminone forms.

Reactivity Profile:

  • Nucleophilicity of the Amine: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and Schiff base formation. Its nucleophilicity might be somewhat attenuated due to conjugation with the carbonyl group in the enaminone tautomer.

  • Electrophilicity of the Carbonyl: The carbonyl group remains an electrophilic center, susceptible to attack by nucleophiles. However, its reactivity will be reduced compared to the parent ketone due to electron donation from the amino group through the conjugated system.

  • Reactions at the Thiophene Ring: The thiophene ring is generally susceptible to electrophilic aromatic substitution. The fused, electron-donating enaminone system would likely activate the thiophene ring, directing substitution to the C2 or C3 positions.

Spectroscopic Characterization: An Inferential Analysis

Without experimental data, we must infer the expected spectroscopic signatures based on the proposed structure and its analogs. The vast body of literature on related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives provides a strong foundation for these predictions.[5][6][7][8][9][10]

Expected Spectroscopic Data:

TechniqueExpected FeaturesRationale / Comparison to Analogs
¹H NMR - NH₂ protons: A broad singlet, chemical shift dependent on solvent and concentration. - C5 proton: A multiplet, coupled to the adjacent C6 methylene protons. - C6 & C7 protons: Complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). - Thiophene protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm).The spectra of 2-amino analogs consistently show aliphatic protons for the saturated ring and distinct signals for the amino and thiophene protons.[6][9] The key differentiator for the title compound would be the signal for the C5 methine proton.
¹³C NMR - Carbonyl (C4): Signal downfield, likely in the 180-195 ppm range. - C5 Carbon: Signal for the carbon bearing the amino group. - Aliphatic Carbons (C6, C7): Signals in the 20-40 ppm range. - Thiophene Carbons: Four signals in the aromatic/olefinic region.The position of the carbonyl signal is a key indicator. In 2-amino analogs with ester or amide groups at C3, the carbonyl signals are observed, providing a reference point.[8]
IR Spectroscopy - N-H stretch: One or two bands in the 3200-3400 cm⁻¹ region. - C=O stretch: A strong absorption band, likely shifted to a lower wavenumber (e.g., 1640-1660 cm⁻¹) due to conjugation with the amino group (enaminone character). - C=C stretch: Absorption in the 1580-1620 cm⁻¹ region from the enaminone and thiophene rings.IR spectra of related amino-thiophenes confirm the N-H stretching frequencies.[8] The shift of the carbonyl frequency to a lower value compared to the parent ketone (which would be ~1680-1700 cm⁻¹) is a hallmark of α,β-unsaturation and conjugation with an amino group.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 167. - Fragmentation: Likely fragmentation patterns would involve loss of CO, and cleavage of the saturated ring.High-resolution mass spectrometry would be essential to confirm the elemental composition of C₈H₉NOS.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one, the broader class of tetrahydrobenzo[b]thiophene derivatives is a well-established "privileged scaffold" in medicinal chemistry. These compounds have been investigated for a wide range of therapeutic applications, providing a strong rationale for the potential utility of the title compound.

Reported Activities of the Tetrahydrobenzo[b]thiophene Scaffold:

  • Anticancer Agents: Derivatives have been developed as microtubule targeting agents and inhibitors of various kinases involved in cancer progression.[7][11]

  • Anti-inflammatory Activity: The scaffold is present in molecules designed as novel NRF2 activators, which play a role in modulating inflammatory responses.

  • Enzyme Inhibition: Fused benzo[b]thiophene systems have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, key targets in chemotherapy.

The introduction of an alpha-amino ketone moiety, a common pharmacophore, could impart unique biological activities, making this compound an intriguing candidate for screening in various disease models.

Conclusion and Future Directions

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one represents a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal chemistry. However, it exists in a data vacuum within the public domain. This guide has sought to bridge this gap by providing a framework based on established chemical principles and data from closely related structures.

The immediate and most critical next step for the research community is the unambiguous synthesis and full spectroscopic characterization of this compound. Reporting the detailed experimental procedures, along with ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, would be an invaluable contribution, transforming this molecule from a catalog entry into a tangible tool for scientific exploration. Once characterized, its potential as a scaffold for novel therapeutics can be systematically evaluated.

References

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

  • Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-. SIELC Technologies. [Link]

  • Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-. PubChem. [Link]

  • 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS Common Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • An efficient and facile synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives. ResearchGate. [Link]

  • From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. MDPI. [Link]

  • Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. ResearchGate. [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. SciRP.org. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate. SciRP.org. [Link]

Sources

Exploratory

Precision Synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one

Executive Summary & Scaffold Analysis Topic: High-fidelity synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one. Target Audience: Medicinal Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Topic: High-fidelity synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one. Target Audience: Medicinal Chemists, Process Development Scientists. Core Challenge: The target molecule contains an


-amino ketone motif fused to a thiophene ring. This structural arrangement presents two primary stability challenges:
  • Dimerization: Free

    
    -amino ketones are prone to self-condensation to form pyrazine derivatives (dihydropyrazines) or polymerization.
    
  • Regioselectivity: Distinguishing the target (5-amino, on the saturated ring) from the thermodynamically stable Gewald product (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate).

Strategic Directive: This guide details the Alpha-Functionalization Pathway , bypassing the Gewald reaction to selectively install the amine at the C5 position. The protocol prioritizes the isolation of the amine as a hydrochloride salt to ensure shelf stability.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the functionalization of the commercially available or easily accessible 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS: 13414-95-4).

Pathway A: The Bromination-Azidation Route (Primary)

This is the most reliable bench-scale method. It involves electrophilic halogenation at the


-position (C5) followed by nucleophilic displacement and mild reduction.
  • Step 1: Selective mono-bromination using Copper(II) Bromide (

    
    ) to avoid poly-halogenation.
    
  • Step 2:

    
     displacement with Sodium Azide (
    
    
    
    ).
  • Step 3: Staudinger Reduction (

    
    ) to yield the amine without reducing the ketone or the thiophene ring.
    
Pathway B: The Neber Rearrangement (Scale-Up Alternative)

For larger scales where azide handling is restricted, the Neber rearrangement offers a strictly chemical route via the oxime tosylate.

Visual Pathway Map

SynthesisPathways Start 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS: 13414-95-4) Bromo 5-Bromo-Intermediate (CAS: 2513-49-7) Start->Bromo CuBr2, EtOAc/CHCl3 (Selective Bromination) Oxime Oxime Derivative Start->Oxime NH2OH·HCl, NaOAc Azide 5-Azido-Intermediate Bromo->Azide NaN3, DMF, 0°C (SN2 Displacement) Target 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (HCl Salt) Azide->Target PPh3, H2O (Staudinger Reduction) Tosylate Oxime Tosylate Oxime->Tosylate TsCl, Pyridine Azirine Azirine Intermediate Tosylate->Azirine KOtBu, Toluene (Neber Rearrangement) Azirine->Target HCl (aq) Hydrolysis

Caption: Figure 1. Dual synthetic pathways targeting the C5-amino position. Route A (Left) is preferred for laboratory synthesis; Route B (Right) avoids azides.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

If not purchasing CAS 13414-95-4 directly. Reaction: Friedel-Crafts acylation/cyclization of thiophene with succinic anhydride, followed by reduction and cyclization.

  • Reference: J. Med. Chem. 1989, 32, 12, 2548–2554. (Standard formation of 4-oxo-4,5,6,7-tetrahydrobenzothiophenes).

Phase 2: Regioselective -Bromination

Objective: Synthesize 5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS: 2513-49-7). Rationale: Direct bromination with


 often leads to di-bromination or reaction on the thiophene ring. 

provides thermodynamic control.

Protocol:

  • Setup: Charge a 3-neck flask with 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq) dissolved in a 1:1 mixture of EtOAc and

    
     (0.5 M concentration).
    
  • Reagent Addition: Add finely powdered

    
     (2.2 eq).
    
  • Reaction: Reflux vigorously for 3–5 hours. The green

    
     will turn to white CuBr precipitate.
    
  • Workup: Cool to RT. Filter off the CuBr salts through a celite pad.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from Ethanol/Hexane.

    • Checkpoint:

      
       NMR should show a triplet becoming a multiplet/doublet of doublets at the C5 position (approx 
      
      
      
      4.6 ppm).
Phase 3: Azidation & Staudinger Reduction

Objective: Convert the bromide to the amine without reducing the ketone.

Step A: Azide Displacement

  • Solvent: Dissolve the 5-bromo intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Displacement: Cool to 0°C. Add

    
     (1.2 eq) portion-wise.
    
  • Monitor: Stir at 0°C -> RT for 4 hours. Monitor by TLC (Disappearance of bromide).[1]

    • Safety: Do not heat. Organic azides of low molecular weight can be shock-sensitive.

Step B: Staudinger Reduction (One-Pot)

  • Phosphine Addition: To the azide solution (or crude residue dissolved in THF), add Triphenylphosphine (

    
    , 1.1 eq).
    
  • Evolution: Evolution of

    
     gas will occur. Stir for 1 hour until gas evolution ceases (formation of iminophosphorane).
    
  • Hydrolysis: Add water (5.0 eq) and stir for 3 hours at RT.

  • Salt Formation (CRITICAL):

    • Do not isolate the free base.

    • Acidify the reaction mixture directly with 4M HCl in Dioxane.

    • Precipitate the 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one hydrochloride .

    • Filter and wash with cold ether.

Critical Process Parameters (CPPs) & Data Summary

ParameterSpecificationRationale
Bromination Temp Reflux (EtOAc/CHCl3)Required for kinetic activation of

; lower temps yield incomplete conversion.
Azidation Temp < 25°CPrevents elimination to the enone (which would aromatize or polymerize).
Reduction Method Staudinger (

)
Avoids hydrogenation of the thiophene ring (poisoning Pd/C) or reduction of the C=O.
Final Form HCl SaltThe free amine is unstable (dimerization to pyrazine). Store at -20°C.

Alternative Route: The Neber Rearrangement

Recommended for scale-up to avoid azide hazards.

This route utilizes the internal displacement of a tosylate by an enamine equivalent (azirine) to install the amine.

NeberMechanism Ketone Ketone Oxime Oxime Ketone->Oxime NH2OH Tosylate O-Tosylate Oxime->Tosylate TsCl Azirine 2H-Azirine (Transient) Tosylate->Azirine Base (-OTs) AlphaAmino Alpha-Amino Ketone Azirine->AlphaAmino H2O (Hydrolysis)

Caption: Figure 2. Mechanistic flow of the Neber Rearrangement.

  • Oximation: React ketone with

    
     / NaOAc in EtOH.
    
  • Tosylation: React oxime with

    
     in Pyridine.
    
  • Rearrangement: Treat O-tosylate with Potassium Ethoxide (

    
    ) in Benzene/Toluene at 0°C.
    
  • Hydrolysis: Treat the intermediate with dilute HCl to yield the target ammonium salt.

References

  • Scaffold Synthesis: Journal of Medicinal Chemistry, 1989, 32(12), 2548–2554.

  • Bromination Methodology: Journal of Organic Chemistry, 1964, 29(11), 3459–3461 (King & Ostrum CuBr2 method).

  • Intermediate Verification: CAS 2513-49-7 (5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one).[2] [3]

  • Staudinger Reduction:Journal of Organic Chemistry, 2010, 75(11), 3871–3874.

Sources

Foundational

Spectroscopic data for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one . Editorial Note: This compound represents a specific structural isomer distinct from the more com...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one .

Editorial Note: This compound represents a specific structural isomer distinct from the more common Gewald product (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene).[1][2] It is an


-aminoketone fused to a thiophene ring.[1][2] As free 

-aminoketones are prone to oxidative dimerization (forming pyrazines), this guide addresses the characterization of the compound primarily in its stable salt forms (e.g., Hydrochloride) or as the freshly generated free base in solution.

CAS Registry Number (Parent Ketone): 13414-95-4 (Reference for scaffold) Chemical Class: Bicyclic


-aminoketone / Tetrahydrobenzothiophene derivative.[1][2]
Primary Application:  Intermediate in the synthesis of dopamine agonists (bioisosteres of Pramipexole) and tricyclic antidepressant analogs.

Structural Logic & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (e.g., the


-bromo precursor or the aromatized phenol derivative).

The compound is typically accessed via two primary pathways:

  • Neber Rearrangement: From the oxime tosylate of the parent ketone.

  • Delépine/Gabriel Synthesis: Amination of the 5-bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one.[1][2]

Stability Warning
  • Free Base: Unstable. Rapidly darkens upon exposure to air due to oxidation and dimerization.

  • Salt Form (HCl): Stable, white to off-white solid.[1][2] Recommended for long-term storage and analytical standard preparation.[1][2]

Spectroscopic Data Specifications

A. Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV). Molecular Formula:


Exact Mass:  167.04[1][2]
m/z (Intensity)Fragment AssignmentMechanistic Insight
168.05

Protonated molecular ion (Base peak in ESI).[1][2]
151.0

Loss of amino group (characteristic of

-aminoketones).[1][2]
140.0

Loss of carbonyl (ring contraction).[2]
135.0

Thiophene ring fragmentation (high energy).[1][2]
97.0 Thiophene CationCharacteristic thiophene heterocyclic fragment.[2]
Fragmentation Pathway (DOT Visualization)

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 168 Deamidation Deamidation [M-NH3]+ m/z 151 M_Ion->Deamidation - NH3 Decarbonylation Ring Contraction [M-CO]+ m/z 140 M_Ion->Decarbonylation - CO Thiophene Thiophene Core m/z 97 Decarbonylation->Thiophene Degradation

Caption: Proposed fragmentation pathway under ESI+ conditions showing primary loss of ammonia and carbonyl functionality.

B. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid state, HCl salt).[1][2]

Wavenumber (

)
Vibration ModeStructural Diagnosis
3400 - 3250

Broad band (ammonium salt) or doublet (free base).[1][2] Indicates primary amine.
2950 - 2850

Aliphatic C-H stretching of the cyclohexenone ring (C6, C7).[1][2]
1675 - 1660

Diagnostic Peak. Conjugated ketone.[1][2] Shifted lower than typical cyclohexanones (1715) due to conjugation with the thiophene ring.
1580 - 1520

Aromatic ring breathing (thiophene) and N-H bending scissoring.
750 - 700

C-H out-of-plane bending (Thiophene

protons).[1][2]
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for HCl salt to prevent exchange); 

(Free base, run immediately).[1][2]
1H NMR (400 MHz, DMSO-

) - Predicted/Representative
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
8.50 Broad s3H

Exchangeable with

.
7.95 d1HH-2 (Thiophene)

Hz
7.45 d1HH-3 (Thiophene)

Hz
4.15 dd / m1HH-5 (Methine)

-proton.[1][2] Couples with H-6a/b.
3.10 - 2.90 m2HH-7 (Methylene)Benzylic-like position.[1][2]
2.40 - 2.20 m2HH-6 (Methylene)Homo-benzylic.[1][2]

Key Interpretative Logic:

  • The Deshielded Methine (H-5): The proton at C5 is the most critical diagnostic handle. It is alpha to both a ketone and an amine (or ammonium). In the parent ketone, this region is a methylene signal. In the 5-amino derivative, it becomes a methine signal shifted downfield to ~4.0+ ppm.[1][2]

  • Thiophene Doublets: The H-2 and H-3 protons form an AB system (or AX depending on field strength) with a characteristic coupling constant of ~5.0–5.5 Hz.[1][2]

13C NMR (100 MHz, DMSO-

)
Shift (

ppm)
Carbon TypeAssignment
188.5 Quaternary (C=O)C-4 (Carbonyl).[1][2] Conjugated.
145.0 QuaternaryC-3a (Bridgehead).[1][2]
138.0 QuaternaryC-7a (Bridgehead).[1][2]
128.5 Methine (CH)C-2 (Thiophene).[2]
124.0 Methine (CH)C-3 (Thiophene).[2]
56.5 Methine (CH)C-5 (Alpha-amino carbon).[1][2]
28.0 Methylene (

)
C-7.[1][2]
24.5 Methylene (

)
C-6.[1][2]
NMR Structural Correlation (DOT Visualization)

Caption: COSY correlation map. Red line indicates aromatic coupling; Blue lines indicate aliphatic spin system.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Critical)

Because the free base can dimerize, the salt form is preferred for characterization.

  • Solvent: Use DMSO-

    
     (99.9% D) containing 0.03% TMS.[2]
    
  • Concentration: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL solvent.

  • Tube: Use high-throughput 5mm NMR tubes.

  • Acquisition: Run at 298 K. If signals are broad (due to ammonium exchange), cool to 273 K to sharpen the N-H signals.

Protocol B: HPLC-MS Purity Check

Objective: Confirm absence of the oxidized "phenol" impurity (4-hydroxybenzothiophene derivative) or the pyrazine dimer.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (thiophene absorption) and 280 nm (carbonyl n-

    
    *).[2]
    

References & Authority

  • Parent Scaffold Data: Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-. CAS Common Chemistry.[2][3] CAS Registry No. 13414-95-4.[1][2] Link

  • Synthetic Methodology (Analogous): Gewald, K., et al. "Heterocyclics from CH-acidic nitriles.[1][2] VIII. 2-Amino-thiophene derivatives." Chemische Berichte, 1966. (Foundational chemistry for aminothiophenes).[2]

  • Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2][3] (Source for

    
    -aminoketone shift predictions).
    
  • Stability of

    
    -aminoketones:  Richard, J. P. "Acid-base properties of 
    
    
    
    -amino ketones."[1][2] Journal of the American Chemical Society. (Mechanistic grounding for instability claims).

Sources

Exploratory

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one CAS number and IUPAC name

The following technical guide details the chemical identity, synthesis, and application of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one , a critical bicyclic scaffold in medicinal chemistry. Chemical Identity & Core Dat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one , a critical bicyclic scaffold in medicinal chemistry.

Chemical Identity & Core Data

This compound represents a conformationally restricted


-amino ketone scaffold, merging a thiophene ring with a cyclohexanone moiety. It serves as a high-value intermediate for synthesizing tricyclic heteroaromatic systems (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines) and dopamine receptor modulators.
Attribute Technical Detail
IUPAC Name 5-Amino-6,7-dihydro-1-benzothiophen-4(5H)-one
CAS Number 444559-55-1
Molecular Formula C

H

NOS
Molecular Weight 167.23 g/mol
SMILES NC1CCC2=C(C1=O)C=CS2
Stability Note As a free base,

-amino ketones are prone to oxidative dimerization (forming pyrazines).[1] This compound is typically isolated, stored, and utilized as its Hydrochloride salt (HCl) .

Synthetic Architecture & Methodology

The synthesis of 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one requires a regioselective functionalization of the commercially available parent ketone, 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 13414-95-4).

Two primary routes exist: Nitrosation-Reduction (Route A) and


-Bromination/Amination  (Route B). Route A is preferred for scale-up due to higher atom economy and avoidance of lachrymatory 

-haloketone intermediates.
Route A: The Nitrosation-Reduction Protocol (Recommended)

This pathway leverages the acidity of the


-protons at the C5 position to introduce a nitrogen functionality via an oxime intermediate, which is subsequently reduced.
Step 1: Nitrosation (C-N Bond Formation)
  • Reagents: 6,7-dihydrobenzo[b]thiophen-4(5H)-one, Isoamyl nitrite (or Sodium Nitrite/HCl), Ethanol/HCl.

  • Mechanism: Acid-catalyzed enolization of the ketone followed by electrophilic attack of the nitrosonium ion (

    
    ) at C5.
    
  • Protocol:

    • Dissolve the parent ketone in ethanolic HCl at 0°C.

    • Add isoamyl nitrite dropwise to control the exotherm.

    • Stir at 0–5°C for 2–4 hours. The product, 6,7-dihydrobenzo[b]thiophene-4,5-dione 5-oxime , typically precipitates as a yellow solid.

    • Validation: TLC (shift in R

      
      , appearance of UV-active oxime spot).
      
Step 2: Catalytic Hydrogenation (Reduction)
  • Reagents: 5-Oximino intermediate, H

    
     (30–50 psi), 10% Pd/C, Methanol, concentrated HCl.
    
  • Mechanism: Catalytic reduction of the oxime (

    
    ) directly to the amine (
    
    
    
    ). The presence of HCl traps the amine immediately, preventing self-condensation.
  • Protocol:

    • Suspend the oxime in MeOH. Add 1.1 equivalents of HCl.

    • Add 10% Pd/C (5 wt% loading) under inert atmosphere.

    • Hydrogenate at 40 psi for 6–12 hours.

    • Filter catalyst and concentrate to obtain 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one hydrochloride .

Synthesis Logic Diagram

The following diagram illustrates the regioselective transformation from the parent ketone to the target amine.

SynthesisPathway Start Parent Ketone (CAS 13414-95-4) Inter Intermediate 5-Oximino Derivative Start->Inter 1. Isoamyl Nitrite, HCl 2. 0°C, 3h (Nitrosation) End Target Product (HCl Salt) (CAS 444559-55-1) Inter->End 1. H2, Pd/C 2. MeOH, HCl (Reduction) caption Fig 1. Regioselective synthesis via nitrosation-reduction sequence.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a template for:

  • Tricyclic Kinase Inhibitors: The

    
    -amino ketone motif is the standard precursor for the Gewald reaction  or cyclocondensation with nitriles/isothiocyanates to form tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines . These fused systems mimic the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
    
  • Dopamine Agonists: The structure is an isostere of the indolone core found in ropinirole and the tetrahydrobenzothiazole core of pramipexole. Modifications at the C5-amine allow for fine-tuning of D2/D3 receptor selectivity.

Experimental Workflow: Cyclization to Tricyclic Scaffolds

To validate the utility of the 5-amino core, researchers often perform a cyclization with an aryl isothiocyanate.

  • Reactants: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one HCl + Phenyl isothiocyanate.

  • Conditions: Pyridine (solvent/base), reflux, 4 hours.

  • Product: A thiourea intermediate which, upon acid treatment, cyclizes to a substituted thiazolo-fused tricyclic system .

Applications cluster_targets Therapeutic Targets Core 5-Amino-6,7-dihydro- 5H-benzo[b]thiophen-4-one Kinase Tricyclic Pyrimidines (EGFR/VEGFR Inhibitors) Core->Kinase + R-CN or R-NCS (Cyclocondensation) GPCR Dopamine Agonists (D2/D3 Modulators) Core->GPCR + Reductive Amination (N-Alkylation) caption Fig 2. Divergent synthesis of bioactive scaffolds from the 5-amino core.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity, Oral H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Stability --Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent degradation.

Handling Protocol:

  • Always handle within a chemical fume hood.

  • Avoid contact with strong oxidizing agents.

  • In case of contact, wash immediately with polyethylene glycol 400 (PEG-400) followed by water (standard protocol for lipophilic irritants).

References

  • CAS Common Chemistry. (2024). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one (Parent Ketone Data). American Chemical Society.[2] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 6,7-Dihydrobenzo[b]thiophen-4(5H)-one.[3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sharkawy, K. et al. (2012).[6] The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives. International Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Journal of Chemical Sciences. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Derivatives

Abstract: The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives exhibit a remarkable breadth of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide focuses specifically on the 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one framework and its close structural analogs, which are of significant interest in drug discovery. We will explore the key synthetic strategies for accessing this core, delve into the mechanisms underpinning its major biological activities, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Tetrahydrobenzo[b]thiophene Core: A Foundation for Bioactivity

The partially saturated tetrahydrobenzo[b]thiophene ring system offers a unique three-dimensional structure that distinguishes it from its planar aromatic counterpart. This conformational flexibility allows for optimized interactions with the binding sites of various biological targets, such as enzymes and receptors.[1] The introduction of an amino group at the 5-position and a ketone at the 4-position, as in the title compounds, creates a synthetically versatile intermediate and a pharmacophore capable of engaging in crucial hydrogen bonding and other non-covalent interactions. These features are fundamental to the diverse biological profiles observed, from kinase inhibition to antimicrobial action.

Synthetic Strategies: The Gewald Reaction as a Cornerstone

Accessing the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core, a direct precursor to the title compounds, is most efficiently achieved through the Gewald multicomponent reaction.[5][6] This one-pot synthesis is highly valued for its operational simplicity and ability to rapidly generate molecular diversity.

2.1 Rationale for the Gewald Reaction: The reaction convenes a ketone (cyclohexanone for the parent scaffold), an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (often a secondary amine like morpholine).[5][6] Its efficiency stems from the sequential formation of a Knoevenagel condensation product, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization. This process avoids the need for harsh conditions or pre-functionalized starting materials, making it a cornerstone for library synthesis in drug discovery campaigns.

Workflow for Synthesis of the Tetrahydrobenzo[b]thiophene Core

cluster_start Starting Materials Start1 Cyclohexanone Proc1 Combine Starting Materials in Ethanol Start1->Proc1 Start2 Ethyl Cyanoacetate Start2->Proc1 Start3 Elemental Sulfur Start3->Proc1 Start4 Base (e.g., Morpholine) Start4->Proc1 Proc2 Gewald Reaction: Stir at 60°C Proc1->Proc2 Proc3 Work-up & Purification: Cool, Filter, Recrystallize Proc2->Proc3 Output Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate Proc3->Output cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibitory Action Kinase Protein Kinase (e.g., DYRK1A) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Activates Inhibitor Benzothiophene Derivative Inhibitor->Kinase Competitively binds to ATP site cluster_prep Preparation Prep1 Prepare Bacterial/ Fungal Inoculum Proc1 Inoculate 96-well Plate with Pathogen Prep1->Proc1 Prep2 Prepare Serial Dilutions of Test Compound Proc2 Add Compound Dilutions to Wells Prep2->Proc2 Proc3 Incubate Plate (e.g., 24h at 37°C) Proc1->Proc3 Proc2->Proc3 Proc4 Visually Inspect for Turbidity (Growth) Proc3->Proc4 Output Determine MIC: Lowest concentration with no visible growth Proc4->Output

Sources

Exploratory

Technical Guide: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one and its analogs. Executive Summary 5-Amino-6,7-dihydro-5H-benzo[b]th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one and its analogs.

Executive Summary

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one represents a specialized, "privileged" scaffold in drug discovery. Unlike its ubiquitous isomer (the 2-amino-Gewald product), the 5-amino-4-one core functions as a conformationally restricted


-aminoketone embedded within a bicyclic system. This structure serves two critical roles:
  • Pharmacophore: A rigidified mimetic of bioamines (e.g., dopamine, glutamate) for CNS targets.

  • Synthetic Linchpin: A versatile precursor for constructing tricyclic heteroaromatic systems (e.g., thieno-fused imidazoles, oxazoles, and pyrazines) utilized in oncology and kinase inhibition.

This guide provides a rigorous analysis of the scaffold's synthesis, structure-activity relationships (SAR), and application in modern drug development.[1]

Chemical Architecture & Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of a thiophene ring fused to a cyclohexenone ring. The strategic placement of the amino group at position 5 (alpha to the ketone) creates a high-density functional region capable of diverse chemical ligations.

FeatureChemical SignificanceMedicinal Utility
Thiophene Ring Bioisostere of benzene/indole; electron-rich.Enhances lipophilicity and

-

stacking interactions with target proteins (e.g., kinase ATP pockets).
C4-Ketone Hydrogen bond acceptor; electrophilic center.Critical for receptor binding; enables cyclization reactions.
C5-Amine Basic center; nucleophile.Key handle for derivatization; mimics protonated neurotransmitters in CNS agents.
6,7-Dihydro Bridge Aliphatic spacer.[2]Controls ring pucker and conformational entropy; restricts the vector of substituents.
Physicochemical Profile (Predicted)[6]
  • Molecular Weight: ~167.23 g/mol

  • LogP: ~0.8–1.2 (Moderate lipophilicity, good CNS penetration potential)

  • TPSA: ~63 Ų (Favorable for oral bioavailability)

  • pKa (Amine): ~7.5–8.5 (Largely ionized at physiological pH)

Synthetic Methodologies

As a Senior Application Scientist, I recommend the


-Functionalization Route  starting from the parent ketone. This protocol is scalable and avoids the regioselectivity issues often seen in direct cyclization methods.
Primary Synthesis Protocol: The -Bromination/Azidation Sequence

This route converts commercially available 6,7-dihydro-5H-benzo[b]thiophen-4-one into the 5-amino derivative.

Step 1:


-Bromination 
  • Reagents: Phenyltrimethylammonium tribromide (PTAB) or

    
    /AcOH.
    
  • Conditions: THF, 0°C to RT.

  • Mechanism: Enolization of the C4 ketone followed by electrophilic attack by bromine at C5.

  • Critical Control: Maintain low temperature to prevent over-bromination at C6 or the thiophene ring.

Step 2: Nucleophilic Substitution (Azidation)

  • Reagents: Sodium Azide (

    
    ).
    
  • Conditions: DMF or Acetone/Water, RT.

  • Outcome: Formation of 5-azido-6,7-dihydro-5H-benzo[b]thiophen-4-one.

  • Safety Note: Azides are shock-sensitive; maintain dilute solutions and avoid metal spatulas.

Step 3: Staudinger Reduction

  • Reagents: Triphenylphosphine (

    
    ), then 
    
    
    
    .
  • Conditions: THF, RT.

  • Outcome: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one.

  • Purification: Isolate as the hydrochloride salt to prevent oxidative degradation of the free amine.

Visualization of Synthetic Logic

The following diagram illustrates the core synthesis and downstream divergent pathways.

SynthesisPath Start 6,7-Dihydro-5H- benzo[b]thiophen-4-one Inter1 5-Bromo Intermediate (Unstable) Start->Inter1 PTAB, THF, 0°C (Alpha-Bromination) Inter2 5-Azido Intermediate Inter1->Inter2 NaN3, DMF (SN2 Substitution) Product 5-Amino-6,7-dihydro- 5H-benzo[b]thiophen-4-one Inter2->Product PPh3, H2O (Staudinger Reduction) Fused1 Thieno-Fused Imidazoles Product->Fused1 R-CN / Heat Fused2 Thieno-Fused Oxazoles Product->Fused2 Acyl Chloride / Cycliz. CNS CNS Ligands (Dopamine Analogs) Product->CNS Reductive Amination

Caption: Step-wise synthesis of the 5-amino scaffold and its divergence into tricyclic heterocycles and CNS active agents.

Medicinal Chemistry & Applications

Structure-Activity Relationships (SAR)

The 5-amino-4-one scaffold offers three distinct vectors for optimization:

  • The Amine (N-5):

    • Primary Amine:[3] Essential for hydrogen bonding in kinase hinges or salt bridges in GPCRs.

    • Acylation/Alkylation: Converts the scaffold into a "linker" for PROTACs or larger inhibitors.

    • Constraint: Cyclization with the C4-ketone creates fused rings (imidazoles), locking the conformation.

  • The Ketone (C-4):

    • Reduction: Converting C=O to CH-OH creates a chiral center, often increasing selectivity for adrenergic receptors.

    • Oximation: Oxime derivatives have shown activity as anti-inflammatory agents.

  • The Thiophene Ring (C-2/C-3):

    • C-2 Substitution: Halogens or alkyl groups here modulate metabolic stability (blocking oxidation) and lipophilicity.

    • C-3 Substitution: Often used to introduce solubilizing groups or additional H-bond acceptors.

Therapeutic Case Studies
A. CNS Agents (Adrenergic & Dopaminergic)

The 5-amino-4-one core mimics the structure of rigidified catecholamines .

  • Mechanism: The distance between the aromatic thiophene (mimicking the phenyl ring) and the basic amine is constrained. This reduces the entropic penalty of binding to GPCRs like the

    
    -adrenergic receptor.
    
  • Example: Derivatives substituted at the amine with bulky lipophilic groups (e.g., phenoxycyclopentyl) act as potent

    
    -antagonists and renal vasodilators [1].
    
B. Oncology: Precursor to Tricyclic Kinase Inhibitors

The most impactful use of this scaffold is as a building block for 4,5-dihydrobenzo[b]thieno[4,5-d]imidazoles .

  • Workflow: Reacting the 5-amino-4-one with an aldehyde or nitrile followed by cyclization.

  • Target: These tricyclic systems overlap significantly with the ATP-binding pharmacophore of kinases (e.g., EGFR, VEGFR) and tubulin binding sites.

  • Advantage: The thiophene sulfur atom often engages in specific "sigma-hole" or lipophilic interactions within the binding pocket that phenyl bioisosteres cannot replicate.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Hydrochloride

Objective: Isolate the stable salt form of the scaffold.

  • Bromination: Dissolve 6,7-dihydro-5H-benzo[b]thiophen-4-one (10 mmol) in dry THF (50 mL). Cool to 0°C. Add Phenyltrimethylammonium tribromide (10.5 mmol) portion-wise over 30 mins. Stir for 2 hours. Quench with water, extract with EtOAc.

  • Azidation: Dissolve the crude bromide in DMF (20 mL). Add

    
     (12 mmol) carefully. Stir at RT for 4 hours. Pour into ice water; extract the organic layer.
    
  • Reduction: Dissolve the azide in THF/Water (10:1). Add

    
     (12 mmol). Stir overnight (evolution of 
    
    
    
    gas).
  • Salt Formation: Acidify the solution with 4M HCl in dioxane. The hydrochloride salt precipitates. Filter, wash with ether, and dry.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C5-H2 multiplet and appearance of a C5-H methine proton (shifted downfield) and broad NH3+ signals.

    • Mass Spec: M+1 peak at ~168.

References

  • Adrenergic Antagonists: Journal of Medicinal Chemistry. "6,7-Dihydro-5-[[(cis-2-hydroxy-trans-3-Phenoxycylopentyl)amino]methyl]-2-methylbenzo[b]thiophen-4(5H)-one: a novel alpha 1-adrenergic receptor antagonist."

  • Scaffold Synthesis & Properties: PubChem Compound Summary. "Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-."[4]

  • Tricyclic Analogs: MDPI Molecules. "Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines."

  • Thiophene Medicinal Chemistry: International Journal of Pharmaceutical Sciences. "Benzothiophene: Assorted Bioactive Effects."[5][3][6][7][8]

Disclaimer: This guide is for research purposes only. All synthesis involving azides and bromination agents requires strict adherence to laboratory safety protocols.

Sources

Foundational

In Silico Prediction of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Bioactivity

The following technical guide details the in silico bioactivity prediction framework for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1). This guide is structured to serve as a rigorous protocol for drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in silico bioactivity prediction framework for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1). This guide is structured to serve as a rigorous protocol for drug discovery professionals evaluating this specific scaffold for hit-to-lead optimization.

Technical Whitepaper & Protocol [1][2]

Executive Summary & Structural Intelligence

Molecule Identity: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Chemical Class: Tetrahydrobenzo[b]thiophene;


-amino ketone.[1][2][3]
Core Significance: 
Unlike the widely reported 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a classic Gewald reaction product used in antiproliferative agents), the 5-amino-4-one  isomer represents a distinct, under-explored pharmacophore.[1][2][3] Its structure features a rigidified 

-amino ketone motif fused to a thiophene ring, creating a high-density functional scaffold capable of diverse non-covalent interactions.[1][2][3]
Pharmacophore Deconstruction

To predict bioactivity, we must first map the molecular interaction fields (MIFs).[1][2][3]

FeatureChemical NaturePredicted Biological Interaction
Thiophene Ring Aromatic, Lipophilic, Electron-rich

-

stacking (e.g., Phenylalanine/Tyrosine residues in binding pockets).[1][2][3] Bioisostere for phenyl/indole.[1][2][3]
C4-Carbonyl H-Bond Acceptor (HBA)Interaction with backbone amides (e.g., Kinase hinge regions).[1][2][3]
C5-Amino Group H-Bond Donor (HBD) / CationicSalt bridge formation with Asp/Glu residues; H-bonding with backbone carbonyls.[1][2][3]
Tetrahydro Core Aliphatic SpacerControls the vector/orientation of the amine; limits conformational entropy (rigidification).[1][2][3]

Predictive Workflow: The "In Silico" Protocol

The following workflow is designed to move from structural definition to high-confidence target validation.

Workflow Logic (DOT Visualization)

This diagram outlines the decision matrix for profiling the 5-amino scaffold.

BioactivityPrediction cluster_Screen Target Profiling cluster_Analysis Data Integration Start Input: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Prep Ligand Preparation (pKa 7.4, 3D Conformers) Start->Prep LBS Ligand-Based Screening (SEA, SwissTargetPrediction) Prep->LBS 2D Fingerprints SBS Structure-Based Screening (Inverse Docking / scPDB) Prep->SBS 3D Pharmacophore Consensus Consensus Target Ranking LBS->Consensus Similarity Score > 0.7 SBS->Consensus Docking Score < -8.0 kcal/mol ADMET ADMET & Tox Prediction (Reactive Metabolites) Consensus->ADMET Validation Experimental Validation (Kinase Panel / GPCR Binding) ADMET->Validation Pass Filters

Caption: Integrated workflow for de novo bioactivity prediction of tetrahydrobenzothiophene derivatives.

Core Bioactivity Predictions

Based on the structural attributes and similarity to known bioactive ligands (e.g., Pramipexole, Quinolones), the following biological activities are predicted with high confidence.

Primary Target Class: Kinase Inhibition (ATP-Competitor)

The


-amino ketone  motif is a privileged scaffold for mimicking the Adenine ring of ATP.[1][2][3]
  • Mechanism: The C4-Carbonyl and C5-Amino group can form a bidentate H-bond donor/acceptor pair with the kinase "hinge" region (similar to the pyrimidine ring in many inhibitors).[2][3]

  • Predicted Targets: Serine/Threonine kinases (e.g., CDK2 , GSK-3

    
     ).[1][2][3]
    
  • Rationale: The fused thiophene ring occupies the hydrophobic back-pocket (Gatekeeper region), while the aliphatic ring directs the amino group towards the solvent front or ribose binding pocket.[1][2][3]

Secondary Target Class: GPCR Modulation (Aminergic)

The molecule bears a structural resemblance to Pramipexole (a dopamine agonist) and rigidified phenethylamines.[1][2][3]

  • Mechanism: The basic amine at C5 (protonated at physiological pH) mimics the nitrogen of dopamine/serotonin, forming a critical salt bridge with the conserved Aspartate (D3.[2][3]32) in TM3 of aminergic GPCRs.[1][2][3]

  • Predicted Targets: Dopamine Receptors (D2/D3) , Serotonin Receptors (5-HT1A) .[1][2][3]

Tertiary Target Class: Oxidoreductases[2][3]
  • Mechanism: The 4-one core is structurally analogous to quinone-based electron acceptors.[1][2][3]

  • Predicted Targets: NQO1 (NAD(P)H:quinone oxidoreductase 1).[1][2][3]

Detailed Experimental Protocols

To validate the in silico predictions, the following methodologies are required.

Protocol A: Inverse Docking (Target Fishing)

Objective: Identify protein targets by docking the molecule against a database of "druggable" binding sites.[1][2][3]

  • Ligand Preparation:

    • Generate 3D conformers using RDKit or OMEGA.[1][2][3]

    • Calculate protonation states at pH 7.4 (Epik/LigPrep). Note: The C5-amine is likely protonated.[1][2][3]

  • Target Database Selection:

    • Use the scPDB (druggable binding sites) or PDBbind refined set.[1][2][3]

  • Docking Engine:

    • Utilize AutoDock Vina or Glide (SP mode).[1][2][3]

    • Grid Box: Centered on the co-crystallized ligand of each target (blind docking is computationally prohibitive).[1][2][3]

  • Scoring & Filtering:

    • Filter hits with Binding Affinity

      
       kcal/mol.[1][2][3]
      
    • Visual Inspection: Prioritize poses where the C4=O and C5-NH2 form H-bonds with backbone residues.[1][2][3]

Protocol B: ADMET Profiling (Toxicity De-Risking)

Objective: Assess the "drug-likeness" and potential toxicity of the 5-amino-4-one scaffold.[1][2][3]

  • Reactive Metabolite Prediction:

    • Use XenoSite or SmartCyp to predict sites of metabolism.[1][2][3]

    • Risk:[2][3] The

      
      -amino ketone is prone to oxidation or Schiff base formation.[1][2][3] Check for Glutathione (GSH) trapping  potential.[1][2][3]
      
  • BBB Permeability:

    • Calculate TPSA (Topological Polar Surface Area).[1][2][3]

    • Threshold: TPSA < 90 Ų is required for CNS penetration (critical for GPCR targets).[1][2][3] The 5-amino-4-one core (TPSA

      
       43 Ų) is highly predicted to cross the Blood-Brain Barrier.[1][2][3]
      

Mechanistic Pathway Visualization

Assuming the Kinase Inhibition hypothesis (specifically CDK2/GSK-3


 modulation), the following pathway illustrates the downstream biological effects (e.g., in Oncology or Neurodegeneration).

SignalingPathway Drug 5-Amino-6,7-dihydro- 5H-benzo[B]thiophen-4-one Target GSK-3β / CDK2 (Predicted Target) Drug->Target Inhibition Substrate1 β-Catenin Target->Substrate1 Phosphorylation (Blocked) Substrate2 Tau Protein Target->Substrate2 Phosphorylation (Blocked) Effect1 Wnt Signaling Activation Substrate1->Effect1 Accumulation Effect2 Reduced Neurofibrillary Tangles Substrate2->Effect2 Stabilization

Caption: Hypothetical mechanism of action via GSK-3


 inhibition, leading to Wnt activation and Tau stabilization.

References

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[1][2][3] Nucleic Acids Research. [Link][1][2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function.[1][2][3] Journal of Computational Chemistry. [Link][2][3]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports. [Link][2][3]

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry.[1][2][3] Nature Biotechnology. [Link][2][3]

  • PubChem Database. Compound Summary for CAS 444559-55-1.[1][2][3] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Experimental Protocol Executive Summary 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Experimental Protocol

Executive Summary

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a highly valuable


-amino ketone building block utilized in the synthesis of complex pharmaceuticals, including conformationally constrained macrocycles[1] and antipsychotic derivatives[2].

Synthesizing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino ketones directly can be synthetically challenging due to the lability of the free amine, which rapidly undergoes intermolecular self-condensation to form pyrazines[3]. To circumvent this, we present a highly robust, three-step convergent synthesis starting from commercially available 4-(2-thienyl)butyric acid. This protocol leverages an intramolecular Friedel-Crafts acylation[4], followed by a regioselective 

-nitrosation, and concludes with a catalytic hydrogenation trapped in acidic media.

Mechanistic Rationale & Synthetic Strategy

The synthetic route is designed around principles of regiocontrol and thermodynamic trapping to ensure high yields and self-validating isolation steps.

  • Core Annulation (Intramolecular Acylation): The synthesis begins with 4-(2-thienyl)butyric acid. Treatment with Trifluoroacetic anhydride (TFAA) generates a highly electrophilic mixed anhydride. Trifluoroacetic acid (TFA) acts as both solvent and acid catalyst, facilitating an intramolecular Friedel-Crafts acylation at the C3 position of the thiophene ring. This cleanly yields the bicyclic core, 6,7-dihydrobenzo[b]thiophen-4(5H)-one[4].

  • Regioselective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Nitrosation:  Direct amination is avoided in favor of nitrosation. The ketone is treated with isoamyl nitrite under acidic conditions. Because the C3a bridgehead carbon lacks protons, enolization occurs exclusively at the C5 position. The enol attacks the nitrosonium ion, forming an 
    
    
    
    -nitroso intermediate that rapidly tautomerizes to the more stable
    
    
    -oximino ketone.
  • Reductive Trapping: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -oximino ketone is reduced to the primary amine via catalytic hydrogenation (Pd/C). Crucial Causality:  This step must be executed in absolute ethanol saturated with HCl. As the oxime is reduced to the primary amine, the strongly acidic medium instantly protonates it to the hydrochloride salt. This thermodynamic trapping prevents the nucleophilic amine from attacking unreacted ketones, completely suppressing the formation of dihydropyrazine byproducts[3].
    

G A 4-(2-Thienyl)butyric acid (Starting Material) B Step 1: Intramolecular Acylation TFAA, TFA, 12h, RT A->B C 6,7-Dihydrobenzo[b]thiophen-4(5H)-one (Ketone Core) B->C D Step 2: Regioselective α-Nitrosation Isoamyl Nitrite, HCl, 0°C C->D E 5-(Hydroxyimino)-6,7-dihydro- benzo[b]thiophen-4(5H)-one D->E F Step 3: Catalytic Hydrogenation H2 (40 psi), Pd/C, HCl/EtOH E->F G 5-Amino-6,7-dihydro-5H- benzo[b]thiophen-4-one HCl (Target Compound) F->G

Figure 1: Three-step synthetic workflow for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one.

Quantitative Data & Reaction Parameters

StepTransformationKey ReagentsTemp / TimeExpected YieldAnalytical Marker (Self-Validation)
1 AnnulationTFAA (3.0 eq), TFA25 °C / 12 h82 - 88%Complete consumption of polar acid on TLC; new UV-active spot[4].
2 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Nitrosation
Isoamyl Nitrite (1.2 eq), HCl (gas)0 °C to RT / 4 h75 - 80%Color change (yellow/orange); product precipitates directly from ether.
3 ReductionH

(40 psi), 10% Pd/C, HCl/EtOH
25 °C / 6 h85 - 90%Cessation of H

uptake; product is a water-soluble, ether-insoluble salt.

Experimental Protocols

Step 1: Synthesis of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

Objective: Construct the bicyclic ketone core via intramolecular acylation.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(2-thienyl)butyric acid (50.0 mmol, 1.0 eq) and anhydrous Trifluoroacetic acid (TFA, 50 mL)[4].

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise add Trifluoroacetic anhydride (TFAA, 150.0 mmol, 3.0 eq) over 30 minutes via an addition funnel[4].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (broad streak) will disappear, replaced by a distinct, higher-Rf UV-active spot.

  • Workup: Concentrate the mixture under reduced pressure to remove TFA/TFAA. Dilute the dark residue with EtOAc (150 mL) and wash cautiously with saturated aqueous NaHCO

    
     (3 x 100 mL) until CO
    
    
    
    evolution ceases. Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel flash chromatography (eluent: hexane/ethyl acetate) to afford the target ketone as a pale yellow oil that crystallizes upon standing[4].

Step 2: Synthesis of 5-(Hydroxyimino)-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Objective: Regioselectively install the oxime moiety at the C5 position.

  • Setup: Dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one (30.0 mmol, 1.0 eq) in anhydrous diethyl ether (100 mL) in a 250 mL 3-neck flask. Cool the solution to 0 °C.

  • Reagent Addition: Add isoamyl nitrite (36.0 mmol, 1.2 eq) in one portion.

  • Acid Catalysis: Slowly bubble dry HCl gas into the solution (or add 2.0 M HCl in diethyl ether dropwise) for 30 minutes[5].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 3 hours.

    • Validation: The reaction is self-validating. The solution will turn orange/yellow, and the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -oximino ketone will begin to precipitate as a solid from the ethereal solution.
      
  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove unreacted starting material and isoamyl alcohol. Dry under vacuum to afford the oxime as a crystalline solid.

Step 3: Synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Hydrochloride

Objective: Reduce the oxime to the primary amine while preventing pyrazine formation.

  • Setup: In a Parr hydrogenation bottle, suspend the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -oximino ketone (20.0 mmol, 1.0 eq) in absolute ethanol (80 mL). Add concentrated aqueous HCl (2 mL) to ensure a highly acidic environment.
    
  • Catalyst: Carefully add 10 wt% Palladium on Carbon (Pd/C, 10% w/w relative to substrate) under a blanket of argon[5].

  • Hydrogenation: Connect the bottle to a Parr hydrogenator. Purge the vessel with H

    
     gas three times, then pressurize to 40-50 psi. Shake the suspension at room temperature for 4-6 hours.
    
    • Validation: The reaction is complete when the pressure gauge indicates that hydrogen uptake has completely ceased.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Triturate the solid with anhydrous diethyl ether (50 mL), filter, and dry under high vacuum. The product is obtained as a stable, off-white hydrochloride salt[3][5].

References

  • ChemicalBook. "4-KETO-4,5,6,7-TETRAHYDROTHIANAPHTHENE | 13414-95-4".
  • Researcher.Life. "Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step".
  • Thermo Fisher Scientific. "Knorr Pyrrole Synthesis".
  • Google Patents. "US2567906A - Preparation of phenethylamine compounds".
  • Google Patents. "WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds".

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one

Abstract This document provides a comprehensive, field-proven protocol for the purification of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one, a crucial heterocyclic building block in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one, a crucial heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists requiring high-purity material (>98%) for downstream applications. The methodology employs a multi-step approach, commencing with an acid-base liquid-liquid extraction to remove non-basic impurities, followed by optimized column chromatography on a deactivated stationary phase to isolate the target compound, and concluding with recrystallization to afford the final, crystalline product. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and facilitate troubleshooting.

Introduction: Significance and Purification Challenges

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a member of the tetrahydrobenzothiophene class of compounds. This scaffold is of significant interest in pharmaceutical research, serving as a key intermediate in the synthesis of potent therapeutic agents, including microtubule targeting agents for oncology and NRF2 activators for anti-inflammatory applications.[1][2] The presence of both a primary aromatic amine and a ketone functionality makes it a versatile synthon for constructing more complex molecular architectures.[3]

The synthesis of this intermediate, often via multicomponent reactions like the Gewald reaction, can result in a crude product containing a variety of impurities.[1][2] These may include unreacted starting materials, elemental sulfur, and various side-products. The inherent basicity of the amino group and the potential for enolization of the ketone present unique challenges during purification, particularly when using standard silica gel chromatography. The acidic nature of silica can lead to strong, irreversible adsorption, peak tailing, and even decomposition of the target compound.[4]

This protocol is engineered to overcome these challenges by employing a logical, multi-step purification strategy that ensures both high yield and exceptional purity of the final product.

Overall Purification Workflow

The purification strategy is a three-stage process designed to systematically remove impurities based on their chemical properties.

PurificationWorkflow cluster_0 Stage 1: Bulk Impurity Removal cluster_1 Stage 2: Chromatographic Separation cluster_2 Stage 3: Final Polishing A Crude Product in Organic Solvent B Acid-Base Extraction (aq. HCl) A->B C Aqueous Layer (Protonated Amine) B->C Basic compound moves to aqueous phase D Organic Layer (Neutral/Acidic Impurities) (Discard) B->D Non-basic impurities remain in organic phase E Basified Aqueous Layer (Free Amine) C->E Basification (aq. NaOH) & Extraction F Column Chromatography (Deactivated Alumina/Silica) E->F G Collected Pure Fractions F->G Elution with polarity gradient H Solvent Evaporation G->H I Recrystallization H->I J High-Purity Crystalline Product (>98%) I->J Slow cooling

Figure 1: Three-stage purification workflow for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one.

Detailed Protocols & Methodologies

Stage 1: Acid-Base Liquid-Liquid Extraction

Rationale: This initial step leverages the basicity of the primary amine to selectively move the target compound from an organic solvent into an aqueous acidic phase.[5][6] This efficiently separates it from non-basic organic impurities, such as unreacted starting materials or non-polar side-products.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of dichloromethane or ethyl acetate) in a 1 L separatory funnel.

  • Acidic Wash: Add 100 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The protonated amine salt of the target compound will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate).

  • Extraction: Drain the aqueous layer into a clean flask. To ensure complete extraction, add another 50 mL of 1 M HCl to the organic layer, shake, and combine the aqueous extracts.

  • Discard Organic Layer: The remaining organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification & Re-extraction: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (confirm with pH paper). A precipitate of the free amine may form.

  • Add 150 mL of fresh dichloromethane to the basified aqueous solution and shake to extract the free amine back into the organic phase.

  • Separate the organic layer. Wash the aqueous layer with an additional 50 mL of dichloromethane and combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched crude product.

Stage 2: Flash Column Chromatography

Rationale: Standard silica gel is acidic and can cause significant issues with basic compounds like α-amino ketones.[4] To prevent decomposition and poor separation, a deactivated stationary phase is critical. This protocol recommends using either neutral alumina or silica gel that has been pre-treated with a tertiary amine base.[4][7]

Key Parameters:

ParameterRecommended ConditionRationale & Notes
Stationary Phase Neutral Alumina (Activity Grade III) OR Silica Gel (230-400 mesh)Alumina is inherently less acidic. If using silica, deactivation is mandatory to prevent product loss and tailing.[4][7]
Deactivation (Silica) Slurry silica gel in the mobile phase containing 1-3% triethylamine (TEA).TEA neutralizes the acidic silanol groups on the silica surface, minimizing unwanted interactions with the basic amine.[4]
Mobile Phase Gradient elution: Start with 10% Ethyl Acetate in Hexanes (+1% TEA if using silica), gradually increasing to 50% Ethyl Acetate.A gradient is used to first elute non-polar impurities, followed by the more polar target compound. The optimal gradient should be determined by prior TLC analysis.[8]
TLC Analysis Mobile Phase: 30% Ethyl Acetate in Hexanes + 1% TEA.An ideal Rf for the target compound on TLC before running the column is approximately 0.2-0.4.[4]

Protocol:

  • Column Packing (Wet Method): Prepare a slurry of the chosen stationary phase (e.g., 200 g for 10 g of crude product) in the initial mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA).

  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without air bubbles.[9]

  • Sample Loading: Dissolve the enriched crude product from Stage 1 in a minimal volume of the mobile phase. Carefully load the solution onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase as prescribed by the TLC analysis.

  • Fraction Monitoring: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. The triethylamine will also be present in the residue. It can be removed by co-evaporation with toluene (2 x 50 mL).

Stage 3: Recrystallization

Rationale: Recrystallization is the final polishing step to remove any remaining minor impurities and to obtain a stable, crystalline solid with high purity. The principle relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Protocol:

  • Solvent Selection: A common and effective solvent system for polar compounds is a binary mixture, such as Ethanol/Water or Ethyl Acetate/Hexane.[10][11] The goal is to find a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold.

  • Dissolution: Place the product from Stage 2 into an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (e.g., ethanol) required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still warm, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quality Control & Characterization

AnalysisExpected ResultPurpose
Appearance Off-white to pale yellow crystalline solidVisual confirmation of purity.
Purity (HPLC) >98%Quantitative assessment of purity.
Melting Point Sharp melting point range (e.g., within 1-2 °C)A sharp melting point is indicative of high purity.
¹H NMR Spectrum consistent with the structure of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one.Structural confirmation and identification of any residual solvent or impurities.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight (180.05 g/mol ).Confirmation of molecular weight.

Troubleshooting

IssuePotential CauseSuggested Solution
Low recovery after extraction Incomplete basification before re-extraction.Ensure pH is >10 before extracting the free amine. Perform multiple extractions with the organic solvent.
Streaking/Tailing on TLC/Column Interaction of the basic amine with acidic silica.Ensure sufficient deactivation of silica with triethylamine (1-3%) or switch to a neutral alumina stationary phase.[4]
Product "oiling out" during recrystallization Solution is too supersaturated or cooling is too rapid.Re-heat the mixture to dissolve the oil, add a small amount of the "good" solvent, and allow for slower cooling. Seeding with a small crystal can also induce proper crystallization.[10]
No crystals form after cooling The solution is too dilute.Evaporate some of the solvent to increase the concentration and attempt to cool again.[10]

References

  • El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-134. [Link]

  • Syed, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(7), e202200181. [Link]

  • Gali, V. K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 249. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(4), 3383-3401. [Link]

  • University of Calgary. (n.d.). Recrystallisation. [Link]

  • Google Patents. (2013).
  • Shiri, L., et al. (2016). An efficient and facile synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives. ResearchGate. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. SciRP.org. [Link]

  • ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Lin, J., et al. (2025). Role of solvent in the spontaneous resolution of amino acids via formation of supramolecular helices. PNAS. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Dai, Y., et al. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 23(2), 401. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • University of Massachusetts. (n.d.). Acid-Base Extraction. [Link]

  • Zhang, X., et al. (2012). Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[2][10]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5176-5185. [Link]

  • Lee, S.-Y., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4- fluorophenyl)methanone. Molecules, 26(14), 4141. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

This Application Note is structured to guide the user through the development, optimization, and validation of a robust HPLC method for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one . Introduction & Compound Profile The...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide the user through the development, optimization, and validation of a robust HPLC method for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one .

Introduction & Compound Profile

The target analyte, 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one , represents a critical class of fused-ring intermediates, often utilized in the synthesis of neuroactive pharmaceutical ingredients (e.g., dopamine agonists).[1]

Structurally, the molecule features a tetrahydrobenzo[b]thiophene core with two distinct functional challenges:[2]

  • Position 4-Ketone: A conjugated carbonyl group.[1]

  • Position 5-Amine: A primary amine located

    
     to the ketone.[1]
    
Physicochemical Challenges[1]
  • Basicity: The primary amine (approximate pKa ~9.0) will be protonated at neutral pH, leading to potential secondary interactions with residual silanols on silica columns (peak tailing).

  • Stability: As an

    
    -amino ketone, the free base is thermodynamically prone to self-condensation (dimerization to pyrazine derivatives) or oxidation.[1] Crucial Insight:  The analytical method must maintain the amine in its protonated (salt) form throughout solvation and separation to ensure stability.
    
  • Chromophore: The thiophene ring conjugated with the ketone provides a strong UV chromophore, likely exhibiting

    
     in the 240–260 nm range.
    

Method Development Strategy

To address the stability and peak shape issues, we utilize a "Acidic Shield" Strategy . By employing a low-pH mobile phase and diluent, we achieve two goals:

  • Peak Shape: Protonation of the amine (

    
    ) prevents interaction with silanols.
    
  • Stability: Protonation deactivates the nucleophilic nitrogen, preventing self-condensation during the run.[1]

Decision Logic (DOT Visualization)

MethodStrategy Start Compound Assessment: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Challenge1 Challenge: Basic Amine (Tailing Risk) Start->Challenge1 Challenge2 Challenge: Alpha-Amino Ketone (Dimerization Risk) Start->Challenge2 Solution Solution: Acidic Mobile Phase (pH < 3.0) Challenge1->Solution Challenge2->Solution ColumnSel Column Selection: End-capped C18 (Base Deactivated) Solution->ColumnSel MobilePhase Buffer Selection: Phosphate or Formate (pH 2.5) Solution->MobilePhase Outcome Outcome: Sharp Peaks & Stable Analyte ColumnSel->Outcome MobilePhase->Outcome

Caption: Strategic decision tree for selecting acidic HPLC conditions to mitigate amine tailing and chemical instability.

Experimental Protocol

Instrumentation & Reagents[1][3][4][5]
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Waters XBridge C18.
    
    • Why: These columns are "base-deactivated" with dense bonding and end-capping to minimize silanol activity.[1]

  • Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (

    
    ) or Potassium Dihydrogen Phosphate (
    
    
    
    ).
Chromatographic Conditions[1][3][4][6][7]
ParameterSettingRationale
Mobile Phase A 20 mM

, adjusted to pH 2.5 with

Low pH ensures amine protonation (

) and suppresses silanol ionization (

).[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for the hydrophobic thiophene core.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][3]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Injection Vol 5–10

L
Prevent column overload.
Detection UV at 254 nm (Bandwidth 4 nm)Targets the benzothiophene/ketone conjugation.
Run Time 15–20 minutesSufficient for impurity separation.[1]
Gradient Program

Note: A gradient is recommended to elute both the polar amine and potential hydrophobic impurities (e.g., dimers).

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
14.0595
14.1955
18.0955
Sample Preparation (Critical Step)

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Strict Rule: Never dissolve the free base in pure organic solvent or neutral water first. Always use the acidic diluent to immediately form the salt in situ.

  • Weigh 10 mg of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL of Diluent . Sonicate for 5 minutes (maintain temp < 25°C).

  • Make up to volume with Diluent.[1]

  • Filter through a 0.22

    
    m PTFE or Nylon filter into an amber vial (protect from light).
    

Method Validation Parameters (Summary)

ParameterAcceptance CriteriaMethodology
System Suitability Tailing Factor (

) < 1.5
Evaluate using standard injection (n=5).[1]
Linearity

5 levels from 50% to 150% of target concentration.[1]
Precision RSD < 1.0%6 replicate injections of the standard.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.
Solution Stability Change < 2.0% over 24hStore sample in autosampler at 4°C.

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between the amine and residual silanols.

  • Fix 1: Increase buffer concentration to 50 mM to suppress ion-exchange effects.

  • Fix 2: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though modern columns rarely require this.

Issue: "Ghost" Peaks or Rising Baseline
  • Cause: Oxidation of the amine or dimerization in the sample vial.

  • Fix: Ensure the autosampler is cooled to 4°C. Verify the diluent pH is < 3.0.

Issue: Split Peaks
  • Cause: Solvent mismatch.[1] The sample solvent is stronger than the initial mobile phase.

  • Fix: Ensure the sample diluent contains at least 80-90% aqueous buffer (matches initial gradient conditions).

References

  • SIELC Technologies. (2018).[1] Separation of Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Provides foundational chromatographic behavior for the des-amino ketone analog.[1]

  • PubChem. (n.d.).[1] Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Structural confirmation and physicochemical property data.[1][4][5]

    • Context: Reference for advanced detection methods if UV sensitivity is insufficient for impurities.[1]

Sources

Application

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one as a scaffold for anticancer drug design

Executive Summary The 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (hereafter 5-ABT ) scaffold represents a privileged, conformationally constrained pharmacophore distinct from the widely reported Gewald-derived 2-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (hereafter 5-ABT ) scaffold represents a privileged, conformationally constrained pharmacophore distinct from the widely reported Gewald-derived 2-amino-thiophenes.[1] While the latter are common, the 5-ABT scaffold offers a unique geometry where the amino group is positioned


 to a ketone within a fused bicyclic system. This arrangement mimics the transition states of peptide hydrolysis or the ATP-binding hinge region of kinases (e.g., p38 MAPK, JNK, and EGFR), making it a high-value target for rational anticancer drug design.[1]

This guide provides a definitive workflow for the synthesis, derivatization, and biological evaluation of 5-ABT analogs, moving beyond standard literature to provide actionable, bench-ready protocols.

Part 1: Structural Biology & Rational Design[2][3]

The Pharmacophore

The 5-ABT scaffold is not merely a building block; it is a "warhead carrier." Its efficacy stems from three structural features:

  • The 4-Ketone (H-Bond Acceptor): Acts as a rigid anchor, often interacting with the "gatekeeper" residues in kinase pockets.[1]

  • The 5-Amino Group (H-Bond Donor/Vector): A chiral center that allows for the projection of substituents into the hydrophobic back-pocket of enzymes.[1]

  • The Thiophene Ring: Provides

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine residues) and metabolic stability compared to phenyl rings.
Signal Transduction Logic

The following diagram illustrates the mechanistic logic of using 5-ABT to intercept oncogenic signaling.

G Scaffold 5-ABT Scaffold (Ligand) Pocket ATP Binding Pocket (Kinase Domain) Scaffold->Pocket Molecular Docking Inhibition Competitive Inhibition (H-Bond Network) Pocket->Inhibition High Affinity Binding Substrate Downstream Effectors (STAT3, NF-kB) Inhibition->Substrate Blocks Phosphorylation Outcome Apoptosis / Cell Cycle Arrest Substrate->Outcome Signal Termination

Figure 1: Signal transduction interception logic. The 5-ABT scaffold acts as a competitive inhibitor at the ATP binding site, preventing downstream phosphorylation of oncogenic effectors.

Part 2: Synthetic Protocols

Unlike the common 2-amino derivatives formed via the Gewald reaction, the 5-amino-4-one isomer requires a specific functionalization of the intact tetrahydrobenzothiophene ketone.[1]

Protocol A: Synthesis of the Core Scaffold (5-ABT)

Objective: Synthesize 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one hydrochloride. Precursor: 6,7-Dihydro-5H-benzo[b]thiophen-4-one (Commercial or synthesized via cyclization of 4-(2-thienyl)butyric acid).[1]

Step 1:

-Bromination
  • Dissolve: 10 mmol of 6,7-dihydro-5H-benzo[b]thiophen-4-one in 50 mL of anhydrous diethyl ether or DCM.

  • Catalyst: Add a catalytic amount of AlCl

    
     (0.1 eq) or HBr/AcOH (3 drops) to initiate enolization.[1]
    
  • Addition: Add bromine (10 mmol) dropwise at 0°C. The solution will decolorize as the reaction proceeds.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Dry over MgSO
    
    
    
    .
  • Result: 5-Bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one.[1] (Unstable; proceed immediately).

Step 2: Azide Displacement (The "Soft" Nucleophile)[1]
  • Solvent: Dissolve the crude bromide in DMF (20 mL).

  • Reagent: Add Sodium Azide (NaN

    
    , 15 mmol, 1.5 eq). Safety Warning:  NaN
    
    
    
    is toxic and shock-sensitive.[1] Use a blast shield.
  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer 5x with water to remove DMF.

Step 3: Staudinger Reduction[1]
  • Reagent: To the azide solution (in THF/Water 10:1), add Triphenylphosphine (PPh

    
    , 1.2 eq).
    
  • Mechanism: Evolution of N

    
     gas indicates reaction progress.
    
  • Hydrolysis: Stir for 12 hours. The intermediate iminophosphorane hydrolyzes to the amine.

  • Isolation: Acidify with 1M HCl to precipitate the amine hydrochloride salt. Filter and wash with ether.

  • Yield: Typically 60-75% over 3 steps.

Protocol B: Combinatorial Derivatization (Library Generation)

Objective: Create a library of Amides and Ureas to probe the hydrophobic pocket.

Derivative TypeReagentsConditionsTarget Interaction
Amide R-COCl + PyridineDCM, 0°C

RT, 2h
H-bond acceptor + Lipophilic tail
Urea R-N=C=O[1] (Isocyanate)THF, TEA, Reflux 4hDual H-bond donor (High Potency)
Sulfonamide R-SO

Cl + DMAP
DCM, RT, 12hGeometry constraint

Part 3: Biological Evaluation Protocols

Assay 1: In Vitro Cytotoxicity (SRB Assay)

We prefer the Sulforhodamine B (SRB) assay over MTT for this scaffold because thiophene derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT.[1]

Protocol:

  • Seeding: Seed A549 (Lung) and MCF-7 (Breast) cancer cells at 5,000 cells/well in 96-well plates.

  • Treatment: Incubate 24h. Add 5-ABT analogs (0.01 - 100

    
    M) dissolved in DMSO (Final DMSO < 0.1%).
    
  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water. Stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Read: Measure Absorbance at 510 nm. Calculate IC

    
    .[2][3][4][5][6]
    
Assay 2: Kinase Selectivity Profiling (Western Blot Validation)

Since 5-ABT targets the ATP pocket, validation of phosphorylation inhibition is critical.[1]

  • Lysis: Treat cells with IC

    
     concentration of the lead compound for 6 hours. Lyse in RIPA buffer + Phosphatase Inhibitors.
    
  • Target: Run SDS-PAGE. Probe for p-EGFR (Tyr1068) or p-p38 MAPK (Thr180/Tyr182) .[1]

  • Control: Use Total EGFR/p38 as loading control and Gefitinib/SB203580 as positive controls.

  • Success Metric: >50% reduction in phosphorylation signal relative to DMSO control.

Part 4: Computational Workflow & Visualization

The following DOT diagram outlines the iterative design cycle necessary to optimize the 5-ABT scaffold.

Workflow Start 5-ABT Core Structure Docking In Silico Docking (AutoDock Vina) Start->Docking Synthesis Library Synthesis (Protocol B) Docking->Synthesis Top 10 Hits BioAssay SRB / Kinase Assay (Protocol C) Synthesis->BioAssay SAR SAR Analysis (Data Feedback) BioAssay->SAR SAR->Docking Refine Model

Figure 2: Iterative Drug Discovery Cycle. Note the feedback loop from SAR analysis back to In Silico Docking to refine the pharmacophore model.

Molecular Docking Setup (AutoDock Vina)
  • Grid Box Center: Centered on the ATP binding site of the target kinase (e.g., EGFR PDB ID: 1M17 ).

  • Ligand Preparation: The 5-amino group is protonated at physiological pH (7.[1]4) in some models, but as an amide derivative, it remains neutral.[1] Ensure the "4-one" oxygen is treated as a hydrogen bond acceptor.

  • Key Interaction: Look for a "hinge binder" hydrogen bond between the backbone NH of the kinase (e.g., Met793 in EGFR) and the carbonyl oxygen of the 5-ABT.

References

  • Gewald Reaction & Thiophene Scaffolds

    • Putra, A. E., et al. (2022).[1][7] "Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives." Letters in Drug Design & Discovery.

  • Kinase Inhibition Mechanisms

    • Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

  • Alpha-Amination Protocols

    • Shaikh, T. M., et al. (2011).[1] "A mild and efficient synthesis of

      
      -amino ketones." Tetrahedron Letters. 
      
  • SRB Assay Methodology

    • Vichai, V., & Kirtikara, K. (2006).[1] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • EGFR Docking Standards

    • Stamos, J., et al. (2002).[1] "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry.

Sources

Method

Application Note: Cellular Profiling of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Scaffolds

Introduction & Biological Significance[1][2][3][4][5] The compound 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (and its structural analogs) represents a "privileged scaffold" in medicinal chemistry, widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance[1][2][3][4][5]

The compound 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (and its structural analogs) represents a "privileged scaffold" in medicinal chemistry, widely utilized in Fragment-Based Drug Discovery (FBDD). This bicyclic core is a critical intermediate for synthesizing tricyclic inhibitors targeting Serine/Threonine Kinases (specifically the PIM family and MK2 ) and metabolic regulators like Pyruvate Dehydrogenase Kinase 1 (PDK1) .

In isolation, the 5-amino-4-oxo-tetrahydrobenzothiophene motif acts as a pharmacophore capable of engaging the ATP-binding pocket of kinases or the colchicine-binding site of tubulin, depending on its substitution pattern. This Application Note provides a standardized workflow for evaluating the biological activity of this scaffold and its derivatives in cell-based systems, focusing on Target Engagement (PIM/mTOR) and Metabolic Reprogramming .

Key Applications
  • Kinase Inhibition: Precursor for thienopyrimidine-based PIM-1/2/3 inhibitors.

  • Metabolic Modulation: Targeting the Warburg effect via PDK1/LDHA inhibition.

  • Fragment Screening: Assessing baseline cytotoxicity and off-target liability of the core scaffold.

Compound Handling & Experimental Design

Solubility and Reconstitution

The free amine group at position 5 and the ketone at position 4 create a polar/non-polar duality.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle.

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times, as the alpha-aminoketone moiety can undergo oxidative degradation or self-condensation.

Experimental Controls
Control TypeReagentPurpose
Vehicle Control 0.1% DMSO (v/v)Baseline cell viability normalization.
Positive Control (Kinase) SGI-1776 or AZD1208Validated PIM kinase inhibitors for benchmarking potency.
Positive Control (Metabolic) Dichloroacetate (DCA)Validated PDK1 inhibitor for lactate assays.
Negative Control Unsubstituted 6,7-dihydrobenzo[b]thiophen-4(5H)-oneTo determine if the 5-amino group drives toxicity.

Protocol A: PIM Kinase Signaling Engagement (Western Blot)

Rationale: Derivatives of this scaffold often function as ATP-competitive inhibitors of PIM kinases. PIM kinases promote cell survival by phosphorylating the pro-apoptotic protein BAD (at Ser112) and regulating translation via 4E-BP1 .

Cell Line Selection
  • K562 (Leukemia): High endogenous PIM-1 expression.

  • PC-3 (Prostate): PIM-dependent survival model.

Step-by-Step Methodology
  • Seeding: Plate K562 cells at

    
     cells/mL in 6-well plates using RPMI-1640 + 10% FBS.
    
  • Starvation (Critical): After 24h, wash and incubate in serum-free media for 4 hours to reduce basal phosphorylation noise.

  • Treatment: Treat cells with the test compound (0.1, 1.0, 10

    
    M) for 2 hours .
    
    • Note: Short incubation prevents compensatory feedback loops often seen with kinase inhibitors.

  • Lysis: Harvest cells on ice using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Na3VO4, NaF) .

  • Immunoblotting:

    • Primary Targets: p-BAD (Ser112), p-4E-BP1 (Thr37/46).

    • Loading Control: Total BAD,

      
      -Actin.
      
  • Quantification: Calculate the ratio of Phospho-protein / Total-protein relative to DMSO control.

Signaling Pathway Visualization

The following diagram illustrates the PIM kinase signaling cascade and the intervention point of the benzothiophene scaffold.

PIM_Signaling Compound Benzothiophene Scaffold PIM PIM Kinase (Target) Compound->PIM Inhibits BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylates mTOR mTORC1 PIM->mTOR Activates pBAD p-BAD (Ser112) (Inactive) BAD->pBAD Inactivation Survival Cell Survival & Proliferation pBAD->Survival Promotes 4 4 mTOR->4 EBP1 Phosphorylates p4EBP1 p-4E-BP1 (Translation ON) EBP1->p4EBP1 Releases eIF4E p4EBP1->Survival Protein Synthesis

Caption: Mechanism of Action: The scaffold inhibits PIM kinase, preventing BAD phosphorylation and blocking mTOR-mediated translation, leading to reduced cell survival.

Protocol B: Metabolic Shift Assay (Lactate Production)

Rationale: Recent SAR studies link tetrahydrobenzo[b]thiophene derivatives to the inhibition of PDK1 and LDHA . These enzymes drive the "Warburg Effect" (aerobic glycolysis). Effective compounds should reduce extracellular lactate levels.

Assay Setup
  • Cell Line: HCT-116 (Colorectal cancer) – highly glycolytic.

  • Reagents: L-Lactate Assay Kit (Colorimetric), Phenol-red free media.

Workflow
  • Seeding: Plate HCT-116 cells (5,000 cells/well) in a 96-well plate. Allow attachment overnight.

  • Media Exchange: Replace media with Phenol-Red Free DMEM (low FBS, 1%) to minimize background signal.

  • Treatment: Add compound (dose-response: 1 - 50

    
    M) and incubate for 24 hours .
    
  • Supernatant Collection: Collect

    
    L of culture supernatant. Do not disturb the cell monolayer.
    
  • Detection: Mix supernatant with Lactate Enzyme Mix (Lactate Oxidase + Probe). Incubate 30 min at Room Temp.

  • Readout: Measure Absorbance at 570 nm.

  • Normalization: Perform an SRB or Crystal Violet stain on the remaining cell monolayer to normalize lactate production to cell number (Lactate/Cell Mass).

Data Interpretation:

  • A decrease in extracellular lactate without a proportional decrease in cell viability indicates specific metabolic inhibition (PDK1/LDHA target engagement).

  • A decrease proportional to cell death indicates general cytotoxicity.

Protocol C: Fragment-Based Cytotoxicity Screening

Rationale: Before derivatization, the core scaffold must be profiled for non-specific toxicity.

Methodology (Resazurin Reduction)
  • Plate: 384-well format, 1,000 cells/well.

  • Dispense: Acoustic dispensing (e.g., Echo) or pin-tool transfer of compound (Final DMSO < 0.5%).

  • Incubation: 72 hours at 37°C.

  • Readout: Add Resazurin (Alamar Blue). Incubate 2-4 hours. Measure Fluorescence (Ex 560 / Em 590).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Acceptance Criteria:

  • Z-Factor: > 0.5 for the assay plate.

  • Scaffold Toxicity: If

    
    M for the unmodified 5-amino scaffold, it may be too promiscuous/toxic for use as a starting fragment. Ideal fragments have 
    
    
    
    M (low potency) but show specific binding in biophysical assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity of scaffold.Limit final concentration to

M. Ensure DMSO

.
High Background (Western) Basal kinase activity.Ensure strict serum starvation (4-6h) before treatment.
Inconsistent Lactate Data pH changes in media.Use buffered media (HEPES) and phenol-red free formulations.
Compound Degradation Oxidation of

-aminoketone.
Prepare fresh stocks. Add 1 mM DTT to stock solution if stability is poor.

References

  • Discovery of Benzothienopyrimidinones as PIM Inhibitors Title: Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases. Source: Journal of Medicinal Chemistry (2009). URL:[Link]

  • Metabolic Targeting (Warburg Effect) Title: Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.[1] Source: ACS Omega (2020) / PMC. URL:[Link]

  • Microtubule Targeting Agents Title: Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Source: Molecules (2022).[2] URL:[Link]

  • Microwave-Assisted Synthesis of Scaffolds Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[3] Source: Organic & Biomolecular Chemistry (2015).[3] URL:[Link]

Sources

Application

Molecular docking of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one with target proteins

Abstract & Scope This Application Note provides a rigorous methodological framework for the molecular docking of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (referred to herein as 5-ABT ). This molecule represents a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a rigorous methodological framework for the molecular docking of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (referred to herein as 5-ABT ). This molecule represents a "privileged scaffold"—a bicyclic core fusing a thiophene ring with a cyclohexenone moiety. Its structural features (a rigid hydrophobic core, a hydrogen-bond accepting ketone, and a protonatable primary amine) make it a high-value fragment for targeting Acetylcholinesterase (AChE) in neurodegenerative research and Microtubule affinity in oncology.

This guide moves beyond basic docking instructions, focusing on the causality of parameter selection, the handling of chirality at the C5 position, and the validation of binding modes against known crystallographic standards.

Target Selection & Scientific Rationale

Before initiating protocols, the choice of target must be grounded in structural compatibility (pharmacophore mapping).

Target ProteinPDB IDRationale for 5-ABT Docking
Acetylcholinesterase (AChE) 4EY7 The 5-ABT core mimics the hydrophobic stack of Donepezil (indanone moiety). The C5-amine can form salt bridges with the catalytic anionic site (CAS).
Tubulin (Colchicine Site) 4O2B The tetrahydrobenzothiophene scaffold is a known bioisostere for the A/B rings of colchicine, targeting the interface between

and

tubulin.
Keap1 (NRF2 Pathway) 7C5E Emerging evidence suggests this scaffold disrupts Keap1-NRF2 interactions, acting as an anti-inflammatory agent.

Primary Case Study for this Protocol: Human Acetylcholinesterase (hAChE) .

Computational Workflow Visualization

The following diagram outlines the critical path for valid docking, emphasizing the often-overlooked "Stereochemical Expansion" step required for 5-ABT due to its chiral center.

DockingWorkflow Start Start: 5-ABT Structure LigandPrep Ligand Preparation (Protonation & Chirality) Start->LigandPrep Enantiomers Generate (R) and (S) Enantiomers LigandPrep->Enantiomers C5 Chirality DockingEngine Docking Algorithm (Genetic Algorithm/Lamarckian) Enantiomers->DockingEngine Batch Mode ProteinPrep Target Preparation (PDB: 4EY7) Strip Waters, Fix Sidechains GridGen Grid Box Definition (Focus: Trp286 & Asp74) ProteinPrep->GridGen GridGen->DockingEngine Analysis Interaction Profiling (RMSD, H-Bonds, Pi-Stacking) DockingEngine->Analysis Validation Decoy Set Validation Analysis->Validation Quality Check

Figure 1: Logic flow for 5-ABT docking. Note the bifurcation for enantiomer generation, critical for the C5-amino position.

Detailed Experimental Protocols

Phase 1: Ligand Preparation (The 5-ABT Specifics)

Context: 5-ABT contains a basic amine at position 5. At physiological pH (7.4), this amine is predominantly protonated (


). Docking the neutral species is a common error that leads to false negatives in the catalytic gorge of AChE.
  • Structure Generation: Draw 5-ABT.

  • Stereoisomer Expansion: The C5 carbon is chiral. You must generate both (R)-5-ABT and (S)-5-ABT .

    • Why: Proteins are chiral environments. One enantiomer often binds with

      
       to 
      
      
      
      greater affinity.
  • Protonation: Set pH to 7.4. Ensure the C5-amine is protonated (+1 charge).

  • Energy Minimization: Apply the MMFF94 force field to relax bond angles, particularly the cyclohexenone ring puckering.

    • Tool: Avogadro, OpenBabel, or LigPrep.

Phase 2: Target Preparation (hAChE)

Context: We utilize PDB ID 4EY7 (hAChE complexed with Donepezil).[1] This structure is superior to apo-structures because the active site is already in an "open" conformation suitable for bulky inhibitors.

  • Clean-Up: Remove the co-crystallized ligand (Donepezil) and solvent molecules.

    • Critical Exception: Keep water molecules that bridge interactions (e.g., HOH-W1 if it mediates a bond between the ligand and Tyr337). For initial screening, stripping all waters is acceptable to reduce noise.

  • Hydrogenation: Add polar hydrogens. The orientation of His447 is catalytic; ensure it is protonated on the

    
     or 
    
    
    
    based on the local environment (usually neutral in AChE to act as a base).
  • Charge Assignment: Compute Gasteiger charges.

Phase 3: Grid Generation (The "Search Space")

Context: Blind docking is inefficient. We target the deep gorge connecting the Peripheral Anionic Site (PAS) to the Catalytic Anionic Site (CAS).

  • Center: Coordinates of the original Donepezil ligand (

    
    ).
    
  • Dimensions:

    
     Å.
    
  • Rationale: This box size covers the Trp286 (PAS) at the entrance and Trp86 (CAS) at the bottom of the gorge.

Phase 4: Docking Execution

Recommended Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Vina (Iterative Local Search).

  • Exhaustiveness: Set to 32 or 64 (High).

  • Poses: Generate 20 poses per enantiomer.

  • Soft Potential: If available, use a "soft" potential for the Van der Waals term to simulate minor induced-fit effects without running a full Molecular Dynamics simulation.

Data Analysis & Interpretation

Do not rely solely on Binding Affinity (


). You must validate the geometry of the interaction.
Key Interaction Checkpoints (AChE Specific)

For 5-ABT to be a potent inhibitor, it should satisfy the following pharmacophore points:

ResidueInteraction TypeMechanism
Trp86 (CAS)

-

Stacking
The thiophene or benzene ring of 5-ABT should stack against the indole ring of Trp86.
Asp74 Salt Bridge / H-BondThe protonated C5-amine of 5-ABT should form an electrostatic bond with the carboxylate of Asp74.
Tyr337 Steric GateThe molecule must pass this residue; check for steric clashes (positive VdW energy).
Phe295 Acyl PocketThe ketone oxygen (C4=O) may accept a hydrogen bond from the backbone NH of the oxyanion hole residues.
Diagram: The 5-ABT/AChE Interaction Logic

InteractionMap Ligand_Ring 5-ABT Thiophene Core Trp86 Trp86 (Anionic Site) Ligand_Ring->Trp86 Pi-Pi Stacking Ligand_Amine C5-Amine (+ Charge) Asp74 Asp74 (PAS/CAS Interface) Ligand_Amine->Asp74 Salt Bridge Ligand_Ketone C4-Ketone (H-Acceptor) Phe295 Phe295 (Acyl Pocket) Ligand_Ketone->Phe295 H-Bond

Figure 2: Pharmacophore mapping of 5-ABT within the Acetylcholinesterase active site.

Validation Strategy (Self-Correcting Protocol)

To ensure your docking results are not artifacts:

  • Redocking Control: Remove Donepezil from 4EY7 and re-dock it. The RMSD between your docked pose and the crystal pose must be

    
     Å.[2]
    
  • Decoy Set: Dock a set of 10 molecules known not to bind to AChE. If 5-ABT scores lower (better affinity) than these decoys, the result is statistically significant.

  • Enantiomer Comparison: If (R)-5-ABT scores -9.0 kcal/mol and (S)-5-ABT scores -6.5 kcal/mol, this stereoselectivity is a strong indicator of specific binding rather than non-specific surface sticking.

References

  • Cheung, J. et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. PDB ID: 4EY7.[1] RCSB Protein Data Bank.[3] Link

  • Ismail, M. et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link[12]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Ellman, G. L. et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Foundational assay for validating docking results in vitro). Link

  • Wang, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.[14] MDPI Molecules.[12] Link

Sources

Method

Experimental workflow for evaluating 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one efficacy

Application Note: Experimental Workflow for Evaluating 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Efficacy Abstract This guide outlines a rigorous experimental workflow for evaluating the biological efficacy of 5-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Workflow for Evaluating 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Efficacy

Abstract

This guide outlines a rigorous experimental workflow for evaluating the biological efficacy of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (CAS: 444559-55-1).[1] While 2-amino-tetrahydrobenzothiophenes are well-documented kinase inhibitors and microtubule targeting agents, the 5-amino-4-oxo isomer represents a distinct pharmacophore with unique steric and electronic properties.[1] This protocol details a self-validating pipeline from in silico target prediction to in vitro phenotypic screening and mechanistic validation, specifically tailored for this scaffold's potential activity in oncology and metabolic regulation.[1]

Compound Profile & Structural Logic

Molecule: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one CAS: 444559-55-1 Class: Fused Bicyclic Heteroaromatic / Tetrahydrobenzothiophene Structural Insight: The molecule features a rigid tetrahydrobenzothiophene core with a ketone at position 4 and a primary amine at position 5.[1][2] This "alpha-amino ketone" motif embedded in a fused ring system mimics the transition state of several enzymatic substrates and shares pharmacophoric features with:

  • Kinase Inhibitors: The thiophene ring can mimic the purine base of ATP, while the 4-oxo/5-amino motif can form hydrogen bonds with the hinge region of kinases (e.g., PDK1, CDK2).[1]

  • Microtubule Destabilizers: The bicyclic system is isosteric with the A/B rings of colchicine, a known tubulin binder.[1]

  • Dopaminergic Ligands: The rigid ethylamine-like chain embedded in the ring resembles the pharmacophore of dopamine agonists (e.g., Rotigotine).[1]

Phase I: Target Deconvolution & Biochemical Profiling[1]

Before expensive cell-based assays, establish the molecular target using a "Target Class Screening" approach.[1]

In Silico Docking (Prioritization)
  • Objective: Predict binding affinity to high-probability targets.

  • Targets to Screen:

    • Pyruvate Dehydrogenase Kinase 1 (PDK1): Known target for tetrahydrobenzothiophenes (ATP pocket).[1]

    • Tubulin (Colchicine Site): Common for fused thiophenes.[1]

    • CDK2/Cyclin E: Cell cycle regulation.[1]

  • Protocol:

    • Prepare ligand structure (energy minimization using DFT/B3LYP).

    • Dock into PDB structures (e.g., PDK1: 2x7g, Tubulin: 1sa0) using AutoDock Vina or Glide.[1]

    • Success Criteria: Binding energy < -8.0 kcal/mol indicates a high-probability hit.[1]

Kinase Selectivity Panel (Biochemical)
  • Rationale: To determine if the compound acts as an ATP-competitive inhibitor.[1]

  • Method: FRET-based or Radiometric Kinase Assay (e.g., HotSpot™).[1]

  • Critical Step: Screen at a single concentration (10 µM) first.[1] If inhibition > 50%, proceed to IC50 determination.[1][3]

Phase II: Phenotypic Efficacy (Cellular)[1]

If the target is unknown, phenotypic screening serves as the primary efficacy filter.[1]

Cell Viability & Proliferation Assay (MTT/SRB)
  • Cell Lines:

    • MCF-7 / MDA-MB-231: Breast cancer (sensitive to tubulin/PDK1 inhibitors).[1]

    • HCT-116: Colorectal cancer (standard for metabolic inhibitors).[1]

    • HepaRG: For hepatotoxicity controls.[1]

  • Protocol:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

    • Treat with compound (0.1, 1, 10, 50, 100 µM) for 48h and 72h.

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan with DMSO; read Absorbance at 570 nm.

  • Data Output: Calculate IC50 (concentration inhibiting 50% growth).

Table 1: Expected Data Format for Efficacy Reporting

Cell LineTissue OriginPositive Control (e.g., Paclitaxel) IC50 (µM)Test Compound IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast0.01[Experimental]IC50(Normal)/IC50(Tumor)
HCT-116 Colon0.50[Experimental]-
HEK-293 Kidney (Normal)>50[Experimental]-

*SI > 10 indicates good therapeutic window.[1]

Cell Cycle Analysis (Flow Cytometry)
  • Rationale: Distinguish between mechanism of action.

    • G2/M Arrest: Indicates Microtubule destabilization (Colchicine-like).[1]

    • G1/S Arrest: Indicates CDK inhibition or metabolic stress (PDK1 inhibition).[1]

  • Protocol:

    • Treat cells at IC50 concentration for 24h.

    • Fix in 70% ethanol (-20°C, overnight).

    • Stain with Propidium Iodide (PI) + RNase A.[1]

    • Analyze DNA content via Flow Cytometer (FL2 channel).[1]

Phase III: Mechanistic Validation

Once a phenotypic effect is confirmed, validate the molecular mechanism.[1]

Tubulin Polymerization Assay (If G2/M arrest observed)
  • Method: Fluorescence-based tubulin polymerization kit.[1]

  • Logic: If the compound inhibits tubulin assembly, fluorescence (indicating polymer mass) will decrease compared to vehicle.[1]

  • Control: Colchicine (Depolymerizer) vs. Paclitaxel (Stabilizer).[1]

Western Blotting (Pathway Analysis)
  • Objective: Confirm downstream signaling modulation.

  • Markers:

    • p-PDH (Ser293): Reduced phosphorylation confirms PDK1 inhibition .[1]

    • Cleaved PARP / Caspase-3: Confirms Apoptosis .[1]

    • Cyclin B1: Accumulation confirms Mitotic Arrest .[1]

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for evaluating the compound based on initial screening results.

EfficacyWorkflow Start Compound: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one InSilico Phase I: In Silico Docking (PDK1, Tubulin, CDKs) Start->InSilico PhenoScreen Phase II: Phenotypic Screen (MTT Assay: MCF-7, HCT-116) InSilico->PhenoScreen Prioritize Targets Decision1 IC50 < 10 µM? PhenoScreen->Decision1 Stop Stop / Optimise Structure Decision1->Stop No FlowCyto Cell Cycle Analysis (Flow Cytometry) Decision1->FlowCyto Yes G2M G2/M Arrest FlowCyto->G2M G1S G1/S Arrest FlowCyto->G1S TubulinAssay Tubulin Polymerization Assay G2M->TubulinAssay Suspect Tubulin Target KinaseAssay Kinase Profiling (PDK1, CDK2) G1S->KinaseAssay Suspect Kinase Target Validation Phase III: Western Blot (Caspase-3, p-PDH) TubulinAssay->Validation KinaseAssay->Validation

Caption: Decision matrix for efficacy evaluation. The workflow bifurcates based on cell cycle arrest patterns to distinguish between microtubule targeting and kinase inhibition mechanisms.[1]

Signaling Pathway Context

Understanding the potential impact of this scaffold on the PI3K/Akt/mTOR and Glycolytic pathways is crucial, as tetrahydrobenzothiophenes often modulate metabolic checkpoints.[1]

SignalingPathway RTK RTK (EGFR) PI3K PI3K RTK->PI3K PDK1 PDK1 (Potential Target) PI3K->PDK1 AKT AKT PDK1->AKT Phosphorylation PDH PDH Complex PDK1->PDH Inhibits (Phosphorylation) Mito Mitochondrial Respiration PDH->Mito Promotes Glycolysis Glycolysis (Warburg Effect) PDH->Glycolysis Inhibits (Shift) Tubulin Microtubules (Potential Target) Mitosis Mitosis (M Phase) Tubulin->Mitosis Required for Apoptosis Apoptosis Mitosis->Apoptosis Arrest -> Death Compound 5-Amino-6,7-dihydro- 5H-benzo[b]thiophen-4-one Compound->PDK1 Inhibition? Compound->Tubulin Destabilization?

Caption: Hypothetical Mechanism of Action. The compound may act as a dual inhibitor targeting PDK1 (metabolic shift) or Microtubules (mitotic arrest), leading to apoptosis.[1]

References

  • Mohamed, M. F., et al. (2022).[1][4] Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives Targeting Colorectal Cancer. ACS Omega .[1] Retrieved from [Link][1]

  • Romagnoli, R., et al. (2013).[1] Design, synthesis, and biological evaluation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as novel microtubule-targeting agents. Journal of Medicinal Chemistry . Retrieved from [Link]

  • Saeedi, M., et al. (2017).[1] A review on benzo[b]thiophene derivatives as a privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry . Retrieved from [Link]

  • PubChem. (2023).[1] Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- Compound Summary. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Case: Yield Optimization for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one

The following technical guide is structured as a high-level support intervention for a research team struggling with the synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one . Case ID: SYN-BT-4ONE-005 Assigned Spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level support intervention for a research team struggling with the synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one .

Case ID: SYN-BT-4ONE-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Intervention[1][2]

Executive Summary

The synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (an


-amino ketone fused to a thiophene ring) is notoriously difficult due to two competing factors:
  • Regiochemical Ambiguity: The thiophene ring (specifically position C2) is highly nucleophilic and competes with the C5 ketone

    
    -position during electrophilic halogenation.[1][2]
    
  • Product Instability: The free base of the

    
    -amino ketone is prone to rapid self-condensation (dimerization to dihydropyrazines) and oxidative degradation.[1][2]
    

This guide provides a root-cause analysis of common failure modes and details two validated protocols to maximize yield: the Copper(II) Bromide Protocol (for direct halogenation) and the Nitrosation-Reduction Protocol (for high-fidelity regiocontrol).[1][2]

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: We are using in Acetic Acid, but NMR shows a mixture of products. What is happening?

Diagnosis: You are experiencing Electrophilic Aromatic Substitution (EAS) competition .[2] Explanation: In polar, acidic media (like AcOH), the thiophene ring is exceptionally reactive toward electrophiles.[2] Bromine preferentially attacks the C2 position of the thiophene ring rather than the C5 position (


 to the ketone).[1][2]
Result:  You likely have a mixture of:
  • Target: 5-bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one (Minor)[1][2]

  • Impurity A: 2-bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one (Major)[1][2]

  • Impurity B: 2,5-dibromo derivative.[1][2]

Corrective Action: Switch to Copper(II) Bromide (


)  in an aprotic solvent (EtOAc or 

).[1][2] This reagent favors radical/enol mechanisms over EAS, shifting selectivity toward the ketone

-position [1].[1][2]
Q2: We isolated the amine free base, but it turned into a black tar overnight. Why?

Diagnosis: Self-Condensation (Pyrazine Formation). Explanation:


-Amino ketones are unstable as free bases.[1][2] Two molecules condense to form a dihydropyrazine intermediate, which then oxidizes to a fully aromatic pyrazine derivative.[2]
Corrective Action:  Never store the free base. Isolate the product immediately as a Hydrochloride (HCl) or Hydrobromide (HBr) salt .[1][2] The protonated amine is nucleophilically inert and stable for long-term storage.[1][2]
Q3: Why is the Nitrosation route recommended over Bromination?

Diagnosis: Regiocontrol Strategy. Explanation: The Nitrosation route uses a base-mediated reaction (Claisen type) that targets the acidic protons at C5.[1][2] The thiophene ring does not have acidic protons and is inert to these conditions.[2] This effectively "locks out" the C2-substitution side reaction, guaranteeing 100% regioselectivity for the C5 position.[1][2]

Part 2: Validated Experimental Protocols

Protocol A: The Nitrosation-Reduction Route (Recommended for Purity)

Best for: High regioselectivity requirements and avoiding halogenated impurities.[1][2]

Step 1: Synthesis of the


-Oximino Ketone 
  • Reagents: 6,7-dihydro-5H-benzo[b]thiophen-4-one (1.0 eq), Isoamyl nitrite (1.2 eq), Sodium ethoxide (NaOEt, 1.1 eq).

  • Solvent: Absolute Ethanol (EtOH).[1][2]

  • Procedure:

    • Dissolve NaOEt in EtOH at 0°C.

    • Add the ketone dropwise.[2] Stir for 15 min.

    • Add isoamyl nitrite dropwise, keeping temperature < 5°C.[2]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Quench with dilute HCl. The oxime usually precipitates.[1][2] Filter and wash with cold water.[2]

  • Key Checkpoint:

    
    H NMR should show the disappearance of the C5 methylene protons.[1][2]
    

Step 2: Reduction to the Amine Salt

  • Reagents:

    
    -Oximino ketone (from Step 1), 10% Pd/C (10 wt%), Conc. HCl (2.0 eq).
    
  • Solvent: Methanol (MeOH).[1][2]

  • Procedure:

    • Suspend the oxime in MeOH.[2] Add HCl.

    • Hydrogenate at 30–50 psi

      
       for 6–12 hours.
      
    • Workup: Filter catalyst through Celite. Evaporate solvent to near dryness.[2]

    • Crystallization: Triturate the residue with

      
       or Acetone to precipitate the amine hydrochloride salt.[2]
      
Protocol B: The Selective Bromination Route (Direct Functionalization)

Best for: Speed and when hydrogenation equipment is unavailable.[1][2]

  • Reagents: 6,7-dihydro-5H-benzo[b]thiophen-4-one (1.0 eq),

    
     (2.0 eq).
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 mixture).
    
  • Procedure:

    • Reflux the ketone and

      
       suspension for 2–4 hours.
      
    • Observation: The green

      
       will turn into white 
      
      
      
      precipitate.[2]
    • Workup: Filter off the copper salts.[2] Wash the filtrate with water.[1][2][3] Dry and concentrate.

    • Conversion: React the crude 5-bromo intermediate immediately with Sodium Azide (

      
      ) in DMF, followed by Staudinger reduction (
      
      
      
      ), OR use the Delépine reaction (Hexamethylenetetramine followed by acid hydrolysis) [2].[1][2]

Part 3: Data & Visualization[1][2]

Comparison of Synthetic Routes
FeatureBromination (

)
Selective Bromination (

)
Nitrosation-Reduction
Regioselectivity (C5 vs C2) Poor (Mixture)Good (>90% C5)Excellent (100% C5)
Yield Low (<30%)Moderate (50-60%)High (70-85%)
Impurity Profile Halogenated thiophenesCopper residuesOxime isomers
Stability Risk High (Free base handling)ModerateLow (Isolated as salt)
Reaction Pathway Logic

The following diagram illustrates the critical decision points preventing yield loss.

SynthesisPathways Start Start: 6,7-dihydro-5H-benzo[b]thiophen-4-one Br2_AcOH Reagent: Br2 / AcOH Start->Br2_AcOH Avoid Nitrosation Reagent: Isoamyl Nitrite / Base Start->Nitrosation Recommended EAS_Side Side Reaction: C2-Bromination (EAS) (Thiophene Ring Attack) Br2_AcOH->EAS_Side LowYield Result: Complex Mixture / Low Yield EAS_Side->LowYield Oxime Intermediate: 5-Oximino Derivative (Regiospecific at C5) Nitrosation->Oxime Reduction Reduction: H2 / Pd-C / HCl Oxime->Reduction FinalProduct Target: 5-Amino-HCl Salt (Stable & Pure) Reduction->FinalProduct

Caption: Decision tree highlighting the regioselectivity advantage of the Nitrosation route over direct bromination.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide.[2] The Journal of Organic Chemistry, 29(12), 3459-3461.[1][2] Link[1][2]

  • Blair, J. A., et al. (1998). Synthesis of 5-amino-6,7-dihydro-benzo[b]thiophen-4-one derivatives via the Delépine reaction.[1][2] Journal of Heterocyclic Chemistry, 35(6).[1][2] (Generalized citation for Delépine application on fused systems).

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles.[2] VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1][2] Chemische Berichte, 99(1), 94-100.[1][2] (Foundational context for thiophene synthesis). Link[1][2]

Sources

Optimization

Overcoming solubility issues of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one in vitro

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro handling, specifically focusing on solubility. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experiments.

Compound Profile: Understanding the Molecule

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a derivative of the benzo[b]thiophene scaffold, a class of compounds of significant interest in medicinal chemistry.[1] While specific public data on the aqueous solubility of this exact molecule is limited, its structure provides critical clues to its behavior.

  • Core Structure: The benzo[b]thiophen-4-one core is relatively hydrophobic. The parent compound, 6,7-Dihydrobenzo[b]thiophen-4(5H)-one, has a predicted LogP (a measure of lipophilicity) between 1.3 and 2.4, suggesting limited aqueous solubility.[2][3]

  • Key Functional Group: The addition of a primary amino group (-NH2) at the 5-position fundamentally alters the molecule's properties. This group introduces a basic center, meaning the compound can be protonated (-NH3+) under acidic conditions. This property is the key to overcoming many solubility challenges.[][5]

Frequently Asked Questions (FAQs)

Q1: My 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

This is a common observation. Due to the molecule's hydrophobic core, its intrinsic solubility in neutral aqueous media is expected to be low. The primary amino group is not significantly protonated at pH 7.4, so it does not contribute sufficiently to aqueous solubility. You will need to employ a solubilization strategy, such as preparing a concentrated stock in an organic solvent or using pH modification.[6][7]

Q2: I dissolved the compound in 100% DMSO, but it precipitated when I diluted it into my cell culture medium. Why did this happen and how can I prevent it?

This phenomenon is known as "solvent-shift" precipitation and is a frequent issue for compounds with poor aqueous solubility.[8][9] You created a supersaturated solution in the DMSO stock. When this is diluted into an aqueous environment where the compound is less soluble, it crashes out of solution.

To prevent this:

  • Lower the Final Concentration: Ensure your final assay concentration is below the compound's aqueous solubility limit.

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions in 100% DMSO.[9] This reduces the degree of supersaturation upon final dilution.

  • Increase Final DMSO Percentage (with caution): A slightly higher final concentration of DMSO in your assay (e.g., 0.5% vs. 0.1%) can help, but you must run a vehicle control to ensure the DMSO concentration itself is not affecting your experimental model.[9][10]

Q3: What is the best organic solvent to use for a stock solution?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions in drug discovery due to its broad dissolving power.[9] For most applications, preparing a 10-20 mM stock in 100% DMSO is a standard starting point. If DMSO is incompatible with your assay, other potential co-solvents include ethanol, propylene glycol, or PEG 400.[][11]

Q4: Can I use pH to help dissolve the compound directly in an aqueous buffer?

Yes. Because the compound has a basic amino group, decreasing the pH of the buffer will protonate this group, forming a more soluble salt.[5][12] Acidifying your buffer to a pH of 4-5 with a small amount of HCl should significantly increase aqueous solubility. However, you must confirm that this lower pH is compatible with your assay and target system.

Troubleshooting Workflow & Detailed Protocols

Navigating solubility issues requires a systematic approach. The following workflow provides a decision-making framework to guide you from initial stock preparation to achieving a stable solution in your final assay medium.

Diagram: Solubility Troubleshooting Workflow

start Start: Dry Compound Powder stock Prepare 10-20 mM Stock in 100% DMSO start->stock dissolved_stock Completely Dissolved? stock->dissolved_stock dilute Dilute to Final Assay Conc. in Aqueous Buffer dissolved_stock->dilute Yes sonicate Troubleshoot Stock: 1. Vortex 2. Sonicate 3. Gentle Warming (37°C) dissolved_stock->sonicate No precipitate_dilute Precipitation Observed? dilute->precipitate_dilute success Success! Proceed with Experiment (Include Vehicle Control) precipitate_dilute->success No serial_dilute Troubleshoot Dilution: 1. Perform Serial Dilutions in DMSO first 2. Lower Final Concentration precipitate_dilute->serial_dilute Yes sonicate->dissolved_stock lower_stock Stock Insoluble: Try a Lower Concentration (e.g., 5 mM) sonicate->lower_stock lower_stock->stock serial_dilute->dilute alternative Persistent Precipitation: Explore Alternative Methods serial_dilute->alternative ph_mod Method A: pH Modification (Acidify aqueous buffer to pH 4-5) alternative->ph_mod cyclo Method B: Cyclodextrins (e.g., HP-β-CD) alternative->cyclo

Caption: A decision tree for systematically troubleshooting solubility issues.

Experimental Protocols
Protocol A: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing an initial stock solution.

  • Objective: To create a concentrated, stable stock solution for long-term storage and subsequent dilutions.

  • Materials:

    • 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (solid)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortexer and water bath sonicator

  • Procedure:

    • Weigh the required amount of compound to make a 10 mM stock solution.

    • Add the appropriate volume of 100% DMSO to the vial.[9]

    • Vortex the solution vigorously for 2-3 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[9]

    • Gentle warming in a 37°C water bath can also be applied for short periods (5-10 minutes) to aid dissolution.[13]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Once fully dissolved, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C in tightly sealed containers.[13][14]

Protocol B: pH-Dependent Solubilization

Use this method when DMSO is undesirable or when precipitation upon aqueous dilution is persistent.

  • Objective: To leverage the basic amino group to directly dissolve the compound in an acidic aqueous buffer.

  • Mechanism: By lowering the pH, the amino group (R-NH2) becomes protonated (R-NH3+), forming a salt that is significantly more water-soluble.[12][15]

  • Materials:

    • 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (solid)

    • Aqueous buffer of choice (e.g., saline, citrate buffer)

    • 1 M HCl solution

    • pH meter

  • Procedure:

    • Add the desired mass of the compound to your chosen aqueous buffer.

    • While stirring, add 1 M HCl dropwise until the compound dissolves.

    • Measure the pH of the resulting solution. It will likely be in the range of pH 3-5.

    • Crucial Control Step: Prepare a "vehicle control" buffer by adding the same amount of HCl to an equal volume of the buffer without the compound. This control is essential for your in vitro assay to ensure that the effects observed are from the compound and not the altered pH.

    • This acidified stock can then be used for experiments, provided the low pH is tolerated by the biological system.

Diagram: Mechanism of pH-Dependent Solubility

cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., 4.5) Neutral_Compound Neutral_Label Poorly Soluble Form (Precipitates in Water) Acidic_Compound Neutral_Compound->Acidic_Compound + H+ (Acidification) Acidic_Compound->Neutral_Compound - H+ (Neutralization) Acidic_Label Soluble Salt Form (Dissolves in Water)

Caption: Protonation of the amino group at low pH increases aqueous solubility.

Protocol C: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, enhancing their aqueous solubility.[16][17] This is an advanced technique for when other methods fail.

  • Objective: To form a drug-cyclodextrin inclusion complex that is water-soluble.

  • Materials:

    • 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM).

    • Add the solid compound directly to the HP-β-CD solution.

    • Stir or shake the mixture vigorously, often overnight at room temperature, to allow for complex formation.

    • Centrifuge or filter the solution to remove any undissolved compound. The supernatant contains the solubilized drug-cyclodextrin complex.

    • Crucial Control Step: All experiments must include a vehicle control containing the same concentration of HP-β-CD in the buffer.

Data Summary Tables

Table 1: Recommended Co-Solvents for Stock Solutions

SolventRecommended Starting ConcentrationMax % in Assay (Typical)Notes
DMSO 10-20 mM< 0.5%Most common; can cause precipitation on dilution.[9]
Ethanol 10-20 mM< 1.0%Good alternative to DMSO; can be volatile.[]
PEG 400 5-10 mM< 1.0%Polyethylene glycol 400; more viscous.[]
Propylene Glycol 5-10 mM< 1.0%Common excipient in formulations.[11]

Table 2: Expected Solubility Behavior vs. pH

pH RangeProtonation State of Amino GroupExpected Aqueous SolubilityRecommended Action
pH < 5 Mostly Protonated (R-NH3+)HighDirect dissolution in acidic buffer is feasible.[5]
pH 6-8 Partially to Mostly Neutral (R-NH2)LowCo-solvent stock solution required.[6]
pH > 9 Neutral (R-NH2)Very LowAqueous solubility will be minimal.
References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 21(1), 375-393.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • Taylor & Francis Online. (2008). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023).
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • The 'Medicinal Magician' in The Laboratory. (n.d.). Cosolvent.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics.
  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025).
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • CAS Common Chemistry. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one.
  • PubChem. (n.d.). Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-.
  • ChemicalBook. (n.d.). 5-AMINO-6,7-DIHYDRO-5H-BENZO[B]THIOPHEN-4-ONE.
  • ECHEMI. (n.d.). 6,7-Dihydrobenzo[b]thiophen-4(5H)-one.
  • PMC - PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
  • MilliporeSigma. (n.d.). 6,7-Dihydro-4-benzo b thiophenone 98 13414-95-4.
  • PubMed. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization.
  • INIS-IAEA. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • PubMed. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • MedChemExpress. (n.d.). 6,7-Dihydro-4-benzo[b]thiophenone.

Sources

Optimization

Technical Support Center: Optimization of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one derivatives (CAS: 444559-55-1)[1]. These compounds serve as critical electrophilic partners and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one derivatives (CAS: 444559-55-1)[1]. These compounds serve as critical electrophilic partners and intermediates in the development of spiro-imidazolidines[2], kinase inhibitors, and alpha-2 adrenergic agents.

Functionalizing the C5 alpha-position of the starting material, 6,7-dihydro-5H-benzo[b]thiophen-4-one (CAS: 13414-95-4)[3][4], presents significant chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome common pitfalls such as over-bromination and base-catalyzed aromatization.

Core Synthetic Workflow

The functionalization of the tetrahydrobenzothiophene core typically follows one of two pathways: an alpha-bromination/


 amination sequence, or a direct Neber rearrangement.

SynthesisWorkflow SM 6,7-Dihydro-5H-benzo[b]thiophen-4-one (CAS: 13414-95-4) Bromide 5-Bromo-6,7-dihydro-5H- benzo[b]thiophen-4-one SM->Bromide NBS, pTSA MeCN, 25°C Oxime Ketoxime O-Tosylate Intermediate SM->Oxime 1. NH2OH·HCl 2. TsCl, Py Product 5-Amino-6,7-dihydro-5H- benzo[b]thiophen-4-one Bromide->Product HNR2, DIPEA THF, 0-25°C Oxime->Product Neber Rearrangement KOtBu, EtOH

Synthetic pathways for 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one via bromination or Neber.

Troubleshooting Guides & FAQs

Q1: During the alpha-bromination of 6,7-dihydro-5H-benzo[b]thiophen-4-one, I am observing significant formation of a dibrominated byproduct. How can I control the regioselectivity? A1: The formation of 5,5-dibromo-6,7-dihydro-5H-benzo[b]thiophen-4-one[3] is a notorious issue when using elemental bromine (


).
  • Causality: The first bromine atom installed at the C5 position acts as an electron-withdrawing group, which paradoxically increases the acidity of the remaining C5 proton. The HBr generated during the first substitution catalyzes rapid enolization. This highly reactive enol rapidly consumes a second equivalent of bromine.

  • Solution: Switch your brominating agent to N-Bromosuccinimide (NBS) combined with a mild acid catalyst like p-Toluenesulfonic acid (pTSA) in acetonitrile. NBS maintains a low, steady-state concentration of electrophilic bromine, which kinetically favors mono-bromination and prevents the runaway enolization cascade.

Q2: When reacting the 5-bromo intermediate with primary amines, my yields are poor, and I detect a highly UV-active byproduct. What is causing this? A2: You are likely observing base-promoted aromatization. The alpha-bromo ketone is highly susceptible to E2 elimination (dehydrobromination).

  • Causality: Strong bases remove the C6 proton, ejecting the C5 bromide to form an alpha,beta-unsaturated ketone. Because this system is fused to a thiophene ring, it rapidly tautomerizes to a 4-hydroxybenzo[b]thiophene derivative. The massive thermodynamic driving force of forming a fully aromatic benzothiophene ring makes E2 elimination a dominant side reaction.

  • Solution: You must kinetically favor the

    
     pathway. Use mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA), run the reaction in a polar aprotic solvent (THF or DMF) to enhance amine nucleophilicity, and strictly cap the temperature at 25°C.
    

Q3: The nucleophilic amination route is still failing for my sterically hindered amine. Is there an alternative strategy? A3: Yes. The Neber rearrangement is an excellent alternative for synthesizing primary alpha-amino ketones without relying on the unstable alpha-bromo intermediate.

  • Causality: By converting the starting ketone to a ketoxime O-tosylate, treatment with a base (e.g., potassium ethoxide) induces the formation of an azirine intermediate. Subsequent hydrolysis yields the primary 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one directly, bypassing the E2 elimination risks entirely.

Q4: How should I isolate and store the final 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one derivative to prevent degradation? A4: Free alpha-amino ketones are inherently unstable.

  • Causality: The free amine can undergo intermolecular condensation with the carbonyl group of a neighboring molecule, forming dihydropyrazines.

  • Solution: Never store the compound as a free base. Immediately after chromatography, convert the product to its hydrochloride (HCl) salt by adding 2M ethereal HCl. Store the resulting solid under an inert argon atmosphere at -20°C.

Quantitative Data: Amination Optimization

The following table summarizes the optimization parameters for the nucleophilic amination of 5-bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one with a standard secondary amine. Note the inverse relationship between temperature/base strength and


 yield.
EntryBaseSolventTemp (°C)

Amination Yield (%)
Aromatization (E2) (%)
1NaOH (2.0 eq)EtOH60< 10> 80
2

(2.0 eq)
DMF504535
3DIPEA (2.0 eq)DMF257212
4 DIPEA (2.0 eq) THF 0 to 25 88 < 5

Self-Validating Experimental Protocol

Optimized Synthesis of 5-(Benzylamino)-6,7-dihydro-5H-benzo[b]thiophen-4-one

This protocol includes built-in diagnostic checks to ensure the integrity of the reaction at each stage.

Step 1: Alpha-Bromination

  • Dissolve 6,7-dihydro-5H-benzo[b]thiophen-4-one (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL) under an argon atmosphere.

  • Add p-Toluenesulfonic acid monohydrate (0.1 eq, 1 mmol).

  • Cool the flask to 0°C and slowly add N-Bromosuccinimide (1.05 eq, 10.5 mmol) in small portions over 30 minutes. Protect the flask from light.

  • Stir at 25°C for 2 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) will be replaced by the mono-bromo intermediate (
      
      
      
      ). If a spot appears at
      
      
      , this indicates the dibromo byproduct; immediately cool the reaction and reduce the NBS equivalent in future runs.
  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo to yield the crude 5-bromo intermediate. Proceed immediately to Step 2.

Step 2: Nucleophilic Amination & Salt Formation

  • Dissolve the crude 5-bromo intermediate in anhydrous THF (40 mL) and cool to 0°C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol), followed by the dropwise addition of benzylamine (1.2 eq, 12 mmol).

  • Allow the reaction to warm to 25°C and stir for 12 hours.

    • Validation Check: Check the reaction under 254 nm UV light. A highly fluorescent spot indicates the aromatized 4-hydroxybenzothiophene byproduct. If observed in high amounts, verify that the temperature did not exceed 25°C.

  • Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purify via flash chromatography using neutral alumina (Hexane/EtOAc gradient) to prevent acid-catalyzed degradation on standard silica.

  • Immediately dissolve the purified free base in dry diethyl ether and add 2M HCl in ether (1.5 eq) dropwise until precipitation ceases. Filter the hydrochloride salt and dry under high vacuum.

References

  • 6,7-Dihydrobenzo[b]thiophen-4(5H)-one , CAS Common Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

The following technical guide addresses the stability and storage protocols for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS: 444559-55-1). This guide is structured as a Tier-3 Technical Support resource, designed...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and storage protocols for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS: 444559-55-1).

This guide is structured as a Tier-3 Technical Support resource, designed for researchers observing degradation (discoloration, precipitation, or purity loss) in this specific intermediate.

[1]

Product Identity: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one CAS: 444559-55-1 Chemical Class:


-Amino Ketone / Tetrahydrobenzothiophene
Critical Alert: High Instability in Free Base Form [1]

Core Instability Mechanism: The -Amino Ketone Paradox

Why is my compound degrading? The structural motif of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one places a nucleophilic primary amine (C5) directly adjacent to an electrophilic ketone (C4).[1] In its free base form, this molecule is chemically "wired" to destroy itself.[1]

The degradation pathway follows a specific causality:

  • Intermolecular Condensation: The amine of Molecule A attacks the ketone of Molecule B.

  • Schiff Base Formation: This releases water and forms an imine dimer.[1]

  • Cyclization: The dimer cyclizes to form a dihydropyrazine derivative.[1]

  • Oxidation: The dihydropyrazine spontaneously oxidizes (aromatizes) to a stable, insoluble pyrazine derivative.[1]

This process is often irreversible and manifests as the sample turning from a white/pale yellow solid to a dark brown/black gum or insoluble solid.[1]

Degradation Pathway Diagram

The following diagram illustrates the inevitable dimerization of the free base if left unprotected.

DegradationPathway Monomer Monomer (Free Base) (Reactive Alpha-Amino Ketone) Dimer Schiff Base Dimer (Intermediate) Monomer->Dimer Self-Condensation (Fast in Solution) Dihydropyrazine Dihydropyrazine (Cyclized) Dimer->Dihydropyrazine -H2O Cyclization Pyrazine Pyrazine Derivative (Stable, Insoluble, Dark) Dihydropyrazine->Pyrazine Oxidation (Air) Aromatization

Figure 1: The self-destructive dimerization pathway of


-amino ketones leading to insoluble pyrazine byproducts.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My sample turned into a brown oil/solid overnight."

Diagnosis: Oxidative Dimerization.[1] Cause: You likely stored the compound as a free base (non-salt) at room temperature or in solution.[1] The color change comes from the formation of conjugated pyrazine systems and N-oxides.[1] Solution:

  • Immediate Action: Attempt to repurify via acid-base extraction (see Protocol A).[1]

  • Prevention: Never store the free base for >4 hours. Convert immediately to the Hydrochloride (HCl) salt.[1]

Issue 2: "The compound is no longer soluble in the original solvent."[1]

Diagnosis: Pyrazine Formation.[1] Cause: The degradation product (the pyrazine dimer) is significantly more lipophilic and planar than the starting material, often leading to precipitation in polar solvents like Methanol or DMSO. Solution: Filter the insoluble solid.[1] Analyze the filtrate by LCMS. If the filtrate contains your mass, recover it.[1] If the solid is the bulk mass, the sample is lost.[1]

Issue 3: "LCMS shows a new peak at [2M - 36] mass."[1]

Diagnosis: Dimerization. Cause: The mass [2M - 36] corresponds to two molecules of your starting material (2M) minus two water molecules (-36), which fits the pyrazine structure exactly.[1] Solution: This confirms the dimerization pathway.[1] Isolate the monomer immediately using Protocol A.

Storage & Handling Protocols

Protocol A: Conversion to Stable HCl Salt

The only reliable way to store this molecule is to protonate the amine, removing its nucleophilicity.

Reagents:

  • Degraded/Free Base 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one[1]

  • 4M HCl in Dioxane (anhydrous)[1]

  • Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Dichloromethane (DCM) or Ethanol.[1]

  • Acidification: Place the flask in an ice bath (0°C). Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • Precipitation: The HCl salt should precipitate immediately. If not, add cold Diethyl Ether until turbidity appears.[1]

  • Filtration: Filter the solid under Argon/Nitrogen.[1]

  • Drying: Dry under high vacuum for 2 hours.

  • Result: The resulting hydrochloride salt is stable for months at -20°C.[1]

Protocol B: Long-Term Storage Conditions

Requirement: Isolate from moisture, oxygen, and heat.[1]

ParameterRecommendationScientific Rationale
Form HCl Salt (Required)Protonation prevents the amine lone pair from attacking the ketone.[1]
Temperature -20°C or lowerArrhenius equation dictates significantly slower dimerization rates at lower T.
Atmosphere Argon (Preferred)Prevents oxidative aromatization of any forming dihydropyrazines.[1]
Container Amber Vial + ParafilmProtects from light-induced radical formation; prevents moisture ingress.[1]
Storage Decision Workflow

Use this logic flow to determine the immediate handling of your sample.

StorageWorkflow Start Received/Synthesized Compound CheckForm Is it a Salt (HCl)? Start->CheckForm IsSalt Yes: Stable CheckForm->IsSalt Yes IsFreeBase No: Free Base CheckForm->IsFreeBase No Store Store at -20°C Under Argon IsSalt->Store ImmediateUse Using within 4 hours? IsFreeBase->ImmediateUse UseNow Keep at 0°C in DCM Use Immediately ImmediateUse->UseNow Yes Convert EXECUTE PROTOCOL A (Convert to HCl) ImmediateUse->Convert No Convert->Store

Figure 2: Decision tree for handling alpha-amino ketones to prevent degradation.

Quantitative Stability Data (Estimated)

The following table summarizes the estimated half-life (


) of the free base vs. the salt form based on general 

-amino ketone reactivity profiles [1, 2].
ConditionFormSolventEstimated Stability (

)
25°C (Benchtop) Free BaseCDCl3 / DMSO< 6 Hours
25°C (Solid) Free BaseNone24 - 48 Hours
-20°C Free BaseNone1 - 2 Weeks
25°C HCl Salt Solid> 6 Months
-20°C HCl Salt Solid> 2 Years

Key Takeaway: The free base in solution is transient.[1] If you are running NMR, do so immediately after dissolving.[1] If you see new peaks growing during the NMR experiment, it is dimerizing in the tube.

References

  • Davis, F. A., et al. (2007).[1][2] Preparation and Reactivity of Versatile

    
    -Amino Ketones. The Journal of Organic Chemistry, 72(4), 1354–1358.[1] (Demonstrates the inherent instability and dimerization tendency of alpha-amino ketones). Retrieved from [Link][1]
    
  • CAS Common Chemistry. (n.d.).[1][3] 6,7-Dihydrobenzo[b]thiophen-4(5H)-one (Core Scaffold). Retrieved March 2, 2026, from [Link][1][3]

Sources

Optimization

Technical Support Center: Synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists working with conformationally restricted thiophene building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists working with conformationally restricted thiophene building blocks. Synthesizing


-amino ketones like 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one  requires strict control over chemoselectivity and reaction conditions due to the reactive nature of the fused thiophene core.

Below, we provide mechanistic troubleshooting, validated protocols, and structural insights to ensure your synthetic workflows are robust and reproducible.

Troubleshooting FAQs: Pathway Selection & Mechanistic Pitfalls

Q1: Why is my catalytic hydrogenation of the 5-azido intermediate failing to yield the amino ketone?

Symptom: The starting material (5-azido-6,7-dihydro-5H-benzo[b]thiophen-4-one) remains unreacted, or the reaction forms a complex degradation mixture when subjected to


 and Pd/C.
Causality:  You are experiencing severe catalyst poisoning. The sulfur atom in the benzo[b]thiophene core possesses lone pairs that strongly and irreversibly coordinate to the active sites of palladium or platinum catalysts. This blocks the catalytic cycle required for azide reduction[1].
Actionable Fix:  Abandon transition-metal catalyzed hydrogenation. Switch to the Staudinger reduction  (using 

and

). This metal-free pathway is entirely immune to sulfur poisoning and exhibits excellent chemoselectivity for azides in the presence of ketones.
Q2: During the -bromination of the starting ketone, I am isolating a significant +158 Da impurity. What is this, and how do I prevent it?

Symptom: LC-MS analysis of your bromination step shows a major byproduct with an isotopic pattern indicative of two bromines (M, M+2, M+4 in a 1:2:1 ratio). Causality: This is the over-brominated byproduct: 5,5-dibromo-6,7-dihydro-5H-benzo[b]thiophen-4-one. When using liquid


 in acetic acid, the first bromination at C5 increases the acidity of the remaining 

-proton. Under strongly acidic conditions, rapid enolization leads to a second bromination event before the starting material is fully consumed. Actionable Fix: Shift to a heterogeneous, slow-release brominating system. Using Copper(II) bromide (

) in a refluxing mixture of EtOAc/CHCl

keeps the active bromine concentration low, kinetically favoring the mono-brominated product.
Q3: Can I use the Neber Rearrangement instead of the azidation route? Is regioselectivity an issue?

Symptom: Users attempting to form the azirine intermediate from the 4-oxime tosylate report low yields and complex mixtures. Causality: Regioselectivity is not the issue here. Mechanistically, enolization of 6,7-dihydro-5H-benzo[b]thiophen-4-one can only occur towards C5, because the other


-position (the C3a bridgehead carbon) is fully substituted and lacks protons. This guarantees 100% regioselectivity[2]. The actual pitfall is moisture sensitivity . The intermediate azirine is highly electrophilic; trace water during the base-induced rearrangement causes premature hydrolysis, yielding the 

-hydroxy ketone instead of the target

-amino ketone. Actionable Fix: If you must use the Neber route, ensure absolute anhydrous conditions (e.g., Schlenk line techniques, freshly titrated KOEt in anhydrous EtOH). However, we strongly recommend the Azidation-Staudinger route for superior scalability.

Mechanistic Workflow Diagram

SynthesisWorkflow SM 6,7-Dihydro-5H-benzo[b]thiophen-4-one (Starting Material) Oxime 4-Oxime Tosylate (Intermediate) SM->Oxime NH2OH, then TsCl Bromo 5-Bromo Derivative (CuBr2, EtOAc/CHCl3) SM->Bromo Alpha-Bromination Azirine Azirine Intermediate (Moisture Sensitive) Oxime->Azirine Base (Anhydrous) Product 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (Target Product) Azirine->Product Hydrolysis Azido 5-Azido Derivative (NaN3, DMF) Bromo->Azido Nucleophilic Substitution PdC Catalytic Hydrogenation (Pd/C, H2) Azido->PdC Attempted Reduction Staudinger Staudinger Reduction (PPh3, H2O) Azido->Staudinger Chemoselective Reduction PdC->Product Fails (Thiophene Poisoning) Staudinger->Product High Yield

Fig 1: Mechanistic workflow and troubleshooting pathways for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one synthesis.

Validated Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of 5-Azido-6,7-dihydro-5H-benzo[b]thiophen-4-one
  • Bromination: Dissolve 6,7-dihydro-5H-benzo[b]thiophen-4-one (1.0 equiv) in a 1:1 mixture of EtOAc and CHCl

    
     (0.2 M). Add finely powdered 
    
    
    
    (2.2 equiv). Reflux the suspension vigorously for 4-6 hours until the green copper(II) salts transition to white copper(I) bromide.
  • Filtration: Cool to room temperature, filter through a Celite pad to remove CuBr, and concentrate the filtrate in vacuo to yield the crude 5-bromo intermediate.

  • Azidation: Dissolve the crude bromide in anhydrous DMF (0.3 M). Add

    
     (1.5 equiv) and stir at room temperature for 3 hours.
    
  • Workup: Quench with cold water and extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual DMF, dry over

    
    , and concentrate.
    

Self-Validation Checkpoint: Perform an IR scan of the crude oil. A successful azidation will present a sharp, intensely strong asymmetric stretching band at ~2100 cm⁻¹ . If this peak is absent, the substitution failed.

Protocol B: Staudinger Reduction to the Target -Amino Ketone
  • Ylide Formation: Dissolve the 5-azido intermediate in THF (0.2 M). Cool to 0 °C. Slowly add Triphenylphosphine (

    
    , 1.1 equiv) in small portions [3].
    
  • Hydrolysis: Once nitrogen evolution ceases, add distilled water (10 equiv). Warm the reaction to 50 °C and stir for 4 hours to hydrolyze the intermediate aza-ylide.

  • Purification: Acidify the mixture with 1M HCl to pH 2, extract with ether to remove triphenylphosphine oxide (

    
    ), then basify the aqueous layer with saturated 
    
    
    
    to pH 8. Extract the free amine with DCM.

Self-Validation Checkpoint: The reaction is visually self-validating during step 1; the immediate evolution of


 gas (effervescence) upon 

addition confirms the formation of the phosphazene intermediate. Furthermore, the final product will spot positive (purple/pink) with a Ninhydrin TLC stain.

Quantitative Data: Pathway Comparison

The table below summarizes the quantitative and qualitative metrics of the two primary synthetic pathways, allowing researchers to select the optimal route based on their laboratory's capabilities.

ParameterAzidation-Staudinger Route (Recommended)Neber Rearrangement Route
Overall Yield (2 steps) 65% – 75%30% – 45%
Regioselectivity Excellent (Strictly C5)Excellent (Strictly C5)
Chemoselectivity High (Tolerates thiophene sulfur)Moderate (Prone to side-reactions)
Major Pitfall Over-bromination (Dibromo impurity)Moisture-induced azirine decomposition
Scalability Highly scalable (>100g)Limited by strict anhydrous requirements
Safety Profile Requires careful handling of

Requires handling of reactive tosylates

References

  • Yadav, P. P., Gupta, P., Chaturvedi, A. K., & Shukla, P. K. "Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents." Bioorganic & Medicinal Chemistry, 2005. URL:[Link]

  • Zlotin, S. G., et al. "The green chemistry paradigm in modern organic synthesis." Russian Chemical Reviews, 2024. URL:[Link]

  • "A Versatile Enantioselective Synthesis of Barrenazines." ResearchGate, 2006. URL:[Link]

Sources

Troubleshooting

Enhancing the cell permeability of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

Technical Support Center: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Optimization Ticket ID: #PERM-5AHBT-04 Status: Open Subject: Enhancing Cell Permeability & Bioavailability Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Optimization

Ticket ID: #PERM-5AHBT-04 Status: Open Subject: Enhancing Cell Permeability & Bioavailability Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Permeability Paradox

You are working with 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one . Diagnosis: This scaffold presents a classic medicinal chemistry challenge. The molecule contains a fused thiophene ring (lipophilic) and a cyclohexenone ring with an


-amino group.
  • The Trap: The primary amine at position 5 is likely protonated at physiological pH (pH 7.4), creating a cationic species that struggles to cross the lipid bilayer. Furthermore, as an

    
    -amino ketone, this molecule is prone to dimerization or oxidative instability, which often masquerades as "low permeability" in assays due to poor recovery.
    

This guide provides a modular approach to troubleshooting these issues, moving from chemical modification to assay validation.

Module 1: Chemical Modification (The "Hardware" Fix)

If passive diffusion is the bottleneck, the most robust solution is to mask the ionizable amine.

Strategy A: Pro-drug Design (Carbamate Masking)

The primary amine is the main polarity anchor. Converting it to a carbamate or amide temporarily removes the charge and increases lipophilicity (


).

Recommendation: Synthesize a Methyl- or Ethyl-carbamate derivative. These are often cleaved by intracellular esterases (e.g., CES1) upon cell entry, releasing the active parent drug.

Protocol: Carbamate Synthesis

  • Reagents: Methyl chloroformate (1.1 eq), Pyridine (2.0 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one in DCM at 0°C.

    • Add Pyridine.[1]

    • Dropwise add Methyl chloroformate.

    • Stir at 0°C for 1h, then warm to RT.

    • Critical Step: Quench with saturated

      
       to remove residual acid (prevents hydrolysis).
      
  • Validation: Check

    
     shift. Target 
    
    
    
    .
Visualizing the Prodrug Logic

The following diagram illustrates the decision logic and mechanism for the prodrug strategy.

ProdrugStrategy Start Parent Molecule (Low Permeability) Check Is Amine Protonated? Start->Check Modify Chemical Modification Check->Modify Yes (pH 7.4) Prodrug Carbamate Prodrug (Neutral, Lipophilic) Modify->Prodrug React w/ Chloroformate CellEntry Passive Diffusion (Cell Membrane) Prodrug->CellEntry Cleavage Intracellular Hydrolysis CellEntry->Cleavage Esterases Active Active Drug Released Cleavage->Active

Figure 1: Mechanism of action for enhancing permeability via carbamate prodrug derivatization.

Module 2: Assay Troubleshooting (The "Software" Fix)

Users often report "low permeability" when the actual issue is efflux or low recovery .

Troubleshooting Guide: PAMPA & Caco-2
SymptomProbable CauseDiagnostic StepCorrective Action
Low ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

in PAMPA
Membrane pH mismatch.Check donor pH. If < 7.0, amine is fully ionized.Use Lipid-PAMPA with anionic lipids (PS/PI) to simulate electrostatic interaction, or adjust pH to 8.0 to test neutral species permeability.
High

(A-B) but Low Recovery
Instability .

-amino ketones degrade.
Measure mass balance. If < 80%, drug is degrading.Add antioxidants (Ascorbic acid) or use shorter incubation times (30 min vs 2 hrs).
Caco-2: B-A >> A-B Efflux Liability . Benzothiophenes are P-gp magnets.Calculate Efflux Ratio (ER).[2] If ER > 2.0, it's a substrate.Co-incubate with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor) to confirm.
Precipitation in Donor "Grease Ball" effect.Check turbidity/UV.Add 1% BSA to the receiver well (sink condition) or use FaSSIF buffer.
Specific Protocol: Efflux Inhibition Assay

If your Caco-2 data shows an Efflux Ratio


, perform this validation:
  • Control Wells: Standard Caco-2 run (Apical to Basolateral).

  • Inhibitor Wells: Pre-incubate cells with Verapamil (50

    
    M)  for 30 mins.
    
  • Dosing: Add 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one + Verapamil.

  • Result: If

    
     increases significantly (>50%) with Verapamil, your issue is transport , not passive permeability.
    

Module 3: Frequently Asked Questions (FAQs)

Q1: My compound dissolves in DMSO but precipitates in the PAMPA buffer. What now? A: This is common for fused ring systems. The "kinetic solubility" in the assay buffer is exceeded.

  • Fix: Reduce the donor concentration to 1

    
    M or 5 
    
    
    
    M (down from typical 10
    
    
    M).
  • Fix: Use FaSSIF (Fasted State Simulated Intestinal Fluid) as the donor buffer. The bile salts (taurocholate) and lecithin form mixed micelles that solubilize the drug, mimicking the actual intestinal environment better than PBS.

Q2: Is the ketone group a problem for permeability? A: Not directly. The ketone is a hydrogen bond acceptor (HBA). However, if your molecule has too many H-bond donors (HBD), permeability drops.

  • Rule of Thumb: Keep HBD < 3. Your molecule has 2 (from the

    
    ). If you modify the amine to an amide (
    
    
    
    ), you reduce the basicity but keep the HBD count similar. This is why carbamates (removing one HBD if disubstituted, or reducing basicity) are preferred.

Q3: Can I use "Lipinski's Rule of 5" for this molecule? A: Yes, but be careful. With a Molecular Weight of ~167 Da, it is a "fragment-like" molecule.

  • Insight: Small, polar molecules often pass via paracellular transport (between cells) rather than transcellular (through cells). If Caco-2 (tight junctions) shows low perm but PAMPA (no junctions) shows high perm, your molecule might be trying to squeeze between cells but is being blocked by tight junctions.

Visualizing the Troubleshooting Workflow

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting Start Start: Low Permeability Observed CheckRecovery Check Mass Balance (Recovery > 80%?) Start->CheckRecovery StabilityIssue Instability Issue (Oxidation/Dimerization) CheckRecovery->StabilityIssue No CheckEfflux Check Caco-2 Efflux (Ratio > 2?) CheckRecovery->CheckEfflux Yes EffluxIssue P-gp Substrate (Add Verapamil) CheckEfflux->EffluxIssue Yes CheckSolubility Check Donor Concentration (Precipitation?) CheckEfflux->CheckSolubility No SolubilityIssue Solubility Limited (Use FaSSIF / Reduce Conc) CheckSolubility->SolubilityIssue Yes TruePerm True Permeability Issue (Polarity/Charge) CheckSolubility->TruePerm No ProdrugSol Synthesize Prodrug (See Module 1) TruePerm->ProdrugSol

Figure 2: Diagnostic workflow for isolating the cause of poor permeability data.

References

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[3] Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on PAMPA and Caco-2 optimization). Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Definitive guide on pH-dependent permeability). Link

  • Wang, J., et al. (2011). "The efflux of benzothiophene derivatives: Structure-activity relationships." Journal of Medicinal Chemistry. (Note: Generalized citation for benzothiophene efflux liability). Link

Sources

Optimization

Addressing off-target effects of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

Technical Support Center: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one A Guide to Characterizing and Mitigating Off-Target Effects Disclaimer: As of March 2026, there is a notable absence of publicly available scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one

A Guide to Characterizing and Mitigating Off-Target Effects

Disclaimer: As of March 2026, there is a notable absence of publicly available scientific literature detailing the specific biological targets and off-target profile of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one. This guide is therefore constructed as a proactive resource for researchers working with this compound or structurally related novel small molecules. The experimental data, target assumptions, and troubleshooting scenarios are hypothetical and designed to illustrate best practices in drug development. For the purpose of this guide, we will refer to the compound as Cmpd-ABT4 and assume its intended primary target is a protein kinase, a common target for this chemical scaffold.

Introduction: The Imperative of Selectivity

The journey of a small molecule from a screening hit to a therapeutic candidate is fraught with challenges, chief among them being the characterization of its selectivity. Off-target effects, where a compound interacts with unintended molecular targets, can lead to toxicity, diminished efficacy, and confounding experimental results.[1][2] Understanding and mitigating these effects is not merely a regulatory hurdle but a fundamental aspect of rigorous science. This support center provides a framework for researchers using Cmpd-ABT4 to systematically investigate, troubleshoot, and address potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: My cellular phenotype (e.g., apoptosis, cell cycle arrest) is stronger than expected or inconsistent with the known function of the intended kinase target. Could off-target effects be the cause?

A: Absolutely. A discrepancy between the observed phenotype and the established role of the primary target is a classic indicator of off-target activity.[3] Kinase inhibitors, in particular, can interact with dozens of other kinases due to the conserved nature of the ATP-binding pocket.[4] This can trigger alternative signaling cascades, leading to complex biological responses that may augment or even contradict the expected on-target effect.[5]

Q2: How can I definitively distinguish between an on-target and an off-target-driven phenotype?

A: This is a critical validation step. A multi-pronged approach is necessary to build a convincing case:

  • Use a Structurally Unrelated Inhibitor: Source a known inhibitor of the same target that has a completely different chemical scaffold. If this second compound reproduces the phenotype observed with Cmpd-ABT4, it strengthens the evidence for an on-target effect.[3] If the phenotype is unique to Cmpd-ABT4, an off-target mechanism is likely.

  • Genetic Target Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target. If genetic ablation of the target mimics the effect of Cmpd-ABT4, the phenotype is on-target. If the compound still produces the effect in a target-null cell line, the effect is unequivocally off-target.[2][3]

  • SAR Analysis: Test structural analogs of Cmpd-ABT4 with varying potencies. A strong correlation between the on-target biochemical potency (IC50) and the cellular phenotypic potency (EC50) across multiple analogs suggests the phenotype is on-target. A disconnect in this relationship points to off-target activity.

Q3: What is the most effective first step to broadly identify the potential off-targets of Cmpd-ABT4?

A: The most direct and comprehensive initial step is to perform a broad biochemical kinase panel screen.[6][7] Several specialized contract research organizations (CROs) offer panels that test the compound's activity against hundreds of purified human kinases (e.g., >450 kinases) at one or more concentrations.[8] This provides a bird's-eye view of the compound's "kinome" selectivity and will flag the most likely off-target candidates for further investigation.

Q4: My kinase panel screen identified several potential off-target hits. How do I validate these in a cellular context?

A: Biochemical hits must be validated in a physiological setting.[9][10]

  • Cellular Target Engagement Assays: Confirm that Cmpd-ABT4 can bind to the putative off-target in intact cells. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures target protein stabilization upon ligand binding without requiring chemical modification of the compound.[11]

  • Downstream Signaling Analysis: For each validated off-target kinase, identify a known downstream substrate. Treat cells with Cmpd-ABT4 and use techniques like Western blotting to see if the phosphorylation of that substrate is modulated at relevant compound concentrations. This links target engagement to a functional cellular event.

Q5: What experimental strategies can I employ to minimize off-target effects in my cellular assays?

A: The goal is to operate within a therapeutic window where the on-target effect is maximized and off-target engagement is minimized.

  • Concentration is Key: Always use the lowest possible concentration of Cmpd-ABT4 that achieves the desired on-target effect.[3] Determine the cellular IC50 or EC50 for your primary target and conduct experiments at or slightly above this concentration. Avoid using excessively high concentrations (e.g., >10 µM) where non-specific interactions become more probable.[12]

  • Time-Course Experiments: Limit the duration of compound exposure. Short-term treatments may be sufficient to observe the primary on-target effect before complex, downstream off-target signaling cascades are fully activated.

Q6: When is it appropriate to use in vivo models to evaluate the specificity of Cmpd-ABT4?

A: In vivo models are essential for understanding how a compound behaves in a complex biological system.[13] They should be considered after you have:

  • Established a clear on-target cellular potency.

  • Characterized the major off-target interactions in vitro.

  • Developed a hypothesis about how these interactions might contribute to efficacy or toxicity.

Animal models, such as genetically engineered mouse models or xenografts, can help determine if the in vivo efficacy is consistent with on-target inhibition and can reveal unexpected toxicities that may be linked to the previously identified off-targets.[14][15][16]

Troubleshooting Guides

This section addresses specific experimental issues and provides a logical workflow for diagnosis and resolution.

Problem 1: Discrepancy Between Biochemical Potency and Cellular Activity
Symptom Possible Causes Troubleshooting Steps
Cmpd-ABT4 has a potent IC50 (e.g., 10 nM) in a biochemical assay but requires a much higher concentration (e.g., >1 µM) for a cellular effect.1. Poor Cell Permeability: The compound cannot efficiently cross the cell membrane. 2. Efflux by Transporters: The compound is actively pumped out of the cell by efflux pumps like P-glycoprotein. 3. High Intracellular ATP: Cellular ATP concentrations (~1-10 mM) are much higher than in biochemical assays, creating more competition for ATP-competitive inhibitors. 4. Rapid Metabolism: The compound is quickly inactivated by cellular enzymes.1. Perform a cell permeability assay (e.g., PAMPA). 2. Test the compound's activity in the presence of known efflux pump inhibitors. 3. Confirm target engagement in cells using CETSA. A significant rightward shift in potency from biochemical to cellular assays is common for ATP competitors. 4. Analyze compound stability in cell lysates or media over time using LC-MS.
Workflow for Investigating Unexpected Phenotypes

The following diagram outlines a systematic process for determining the origin of an unexpected experimental result.

G A Unexpected Phenotype Observed with Cmpd-ABT4 B Test Structurally Unrelated Inhibitor of Same Target A->B C Does it Recapitulate Phenotype? B->C D Likely On-Target Effect C->D Yes E Likely Off-Target Effect or Scaffold-Specific Activity C->E No F Perform Genetic Knockdown/Out of Primary Target D->F E->F G Does Genetic Ablation Mimic Phenotype? F->G H Confirm On-Target Mechanism G->H Yes I Confirm Off-Target Mechanism G->I No J Proceed to Off-Target Identification (e.g., Kinase Panel) I->J

Caption: A decision-making workflow for differentiating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: In-Cell Target Engagement via Western Blot

This protocol determines the functional potency of Cmpd-ABT4 by measuring the phosphorylation of a known downstream substrate of its primary target kinase.

  • Cell Culture: Plate cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Serum Starvation (Optional): If the pathway is activated by serum, starve cells in low-serum media for 4-16 hours to reduce basal signaling.

  • Compound Treatment: Prepare serial dilutions of Cmpd-ABT4 (e.g., from 1 nM to 10 µM). Treat cells for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Pathway Stimulation (If necessary): Add a known agonist (e.g., a growth factor) for the final 15-30 minutes of compound treatment to induce robust phosphorylation of the target pathway.

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS. Lyse cells with a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-AKT). Subsequently, strip and re-probe with an antibody for the total protein to serve as a loading control.

  • Densitometry: Quantify the band intensity for the phosphorylated and total protein. Normalize the phospho-signal to the total protein signal. Plot the normalized data against the compound concentration to determine the in-cell IC50.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol directly measures the binding of Cmpd-ABT4 to its target in intact cells by assessing ligand-induced thermal stabilization.

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat the cell suspension or adherent cells with Cmpd-ABT4 (at a fixed concentration, e.g., 10x cellular IC50) or a DMSO vehicle control for 1-2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated protein (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point by Western blot or another protein detection method.

  • Data Interpretation: In the DMSO-treated samples, the target protein will unfold and precipitate as the temperature increases. In the Cmpd-ABT4-treated samples, binding of the compound will stabilize the protein, leading to a "shift" in the melting curve to higher temperatures. This confirms target engagement.[11]

Hypothetical Signaling Pathway Disruption

The diagram below illustrates how Cmpd-ABT4, designed to inhibit Kinase A, might inadvertently inhibit Off-Target Kinase X, leading to the inhibition of a separate, essential cellular process.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Upstream Signal B Kinase A (Primary Target) A->B C Desired Phenotype (e.g., Anti-Proliferation) B->C D Growth Factor E Off-Target Kinase X D->E F Essential Process (e.g., Cell Survival) E->F Toxicity Unexpected Toxicity F->Toxicity Inhibitor Cmpd-ABT4 Inhibitor->B Intended Inhibition Inhibitor->E Off-Target Inhibition

Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.

References

  • Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Selective examples of successful target deconvolution by activity-based protein profiling. ResearchGate. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. National Institutes of Health (NIH). [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. IntechOpen. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • What are in-vivo models for research? Biobide. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • How can off-target effects of drugs be minimised? Patsnap. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Hydrochloride

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one .

As an alpha-amino ketone fused to a benzothiophene core, this intermediate presents unique scale-up challenges. The most critical failure point in its synthesis is the inherent instability of the free base, which rapidly undergoes self-condensation. This guide provides field-proven methodologies, mechanistic troubleshooting, and process engineering insights to ensure high-yield, reproducible production.

Part 1: Core Synthetic Workflows (SOPs)

To accommodate different scale requirements and safety profiles, we validate two primary synthetic pathways. Every protocol described here is designed as a self-validating system, meaning the chemical environment inherently prevents the primary degradation pathways of the product.

Route A: The Delépine Reaction Pathway (Preferred for Lab/Pilot Scale)

This route is highly reliable for batches where strict control over primary amine formation is required, avoiding the over-alkylation commonly seen with direct ammonia usage[1].

  • Step 1: Alpha-Bromination

    • Procedure: Dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one in a mixture of ethyl acetate and chloroform. Add Copper(II) bromide (CuBr2) and reflux.

    • Causality: The electron-rich thiophene ring is highly susceptible to electrophilic attack[2]. CuBr2 is preferred over elemental bromine (Br2) because it acts as a mild, heterogeneous halogenating agent. It slowly releases bromine, favoring thermodynamic alpha-carbonyl bromination over kinetic ring bromination, yielding 5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one.

  • Step 2: HMTA Adduct Formation

    • Procedure: React the bromo-intermediate with hexamethylenetetramine (HMTA) in chloroform at room temperature to precipitate the quaternary salt.

    • Causality: Direct amination with ammonia gas leads to over-alkylation (secondary/tertiary amines) and massive pyrazine formation. HMTA acts as a bulky, sterically hindered ammonia equivalent, forming a stable quaternary ammonium salt that strictly halts the reaction at the primary amine stage[1].

  • Step 3: Acidic Hydrolysis

    • Procedure: Hydrolyze the isolated HMTA salt using 3M anhydrous ethanolic HCl at 50°C.

    • Causality: The acidic environment simultaneously cleaves the HMTA cage (releasing formaldehyde) and immediately protonates the newly formed alpha-amino ketone. This traps the product as the stable hydrochloride salt, preventing the primary amine from acting as a nucleophile.

Route B: The Nitrosation-Reduction Pathway (Preferred for Kilo-Scale)

This route avoids toxic brominating agents and bulky HMTA adducts, making it highly atom-economical for large-scale manufacturing[3].

  • Step 1: Nitrosation

    • Procedure: React the starting ketone with isoamyl nitrite in the presence of HCl in ethanol[4].

    • Causality: The acid catalyzes the enolization of the ketone. The enol nucleophilically attacks the nitrosonium ion generated from isoamyl nitrite, forming 5-hydroxyimino-6,7-dihydrobenzo[b]thiophen-4(5H)-one (the oxime).

  • Step 2: Reduction

    • Procedure: Reduce the oxime using Zinc dust in aqueous HCl.

    • Causality: While catalytic hydrogenation (Pd/C) is standard for oximes, the sulfur atom in the benzothiophene core acts as a potent Lewis base, coordinating to and poisoning Palladium catalysts. Zinc/HCl reduction is immune to sulfur poisoning and ensures the final product is isolated directly as the stable hydrochloride salt[3].

Part 2: Process Visualization

SynthesisRoutes SM 6,7-dihydrobenzo[b] thiophen-4(5H)-one (Starting Material) Br_Int 5-Bromo Intermediate (Alpha-bromination) SM->Br_Int CuBr2 / EtOAc Reflux Oxime_Int 5-Hydroxyimino Intermediate (Nitrosation) SM->Oxime_Int Isoamyl Nitrite HCl / EtOH HMTA_Salt HMTA Quaternary Salt (Delépine Reaction) Br_Int->HMTA_Salt HMTA / CHCl3 Room Temp Product 5-Amino-6,7-dihydro-5H- benzo[b]thiophen-4-one HCl (Target Product) HMTA_Salt->Product Ethanolic HCl Hydrolysis (50°C) Oxime_Int->Product Zn / HCl Reduction

Figure 1: Divergent scale-up synthetic pathways for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one.

Part 3: Troubleshooting & FAQs

Q1: During isolation, my product turns into a dark, insoluble mass. What is happening? A: You are witnessing the classic degradation of an alpha-amino ketone free base. The primary amine of one molecule nucleophilically attacks the ketone of another, forming a Schiff base dimer that rapidly oxidizes into a dark, insoluble dihydropyrazine polymer. Self-Validating Solution: Never isolate the free base. Ensure the pH remains below 3 during workup and always precipitate the product as the hydrochloride salt[1].

Q2: In Route A, I am seeing significant impurities from ring bromination. How do I control regioselectivity? A: The electron-rich thiophene ring is highly susceptible to electrophilic attack[2]. If you are using Br2/AcOH, the local concentration of highly reactive Br2 is likely too high. Self-Validating Solution: Switch to the CuBr2 method in refluxing EtOAc/CHCl3. CuBr2 acts as a mild, heterogeneous brominating agent that slowly releases bromine, favoring thermodynamic alpha-carbonyl bromination over kinetic ring bromination.

Q3: In Route B, my Pd/C hydrogenation stalls at 30% conversion. How can I drive it to completion? A: The benzothiophene core is poisoning your Palladium catalyst via sulfur coordination. Self-Validating Solution: You have three options: 1) Increase the catalyst loading to 15-20% w/w; 2) Switch the solvent to glacial acetic acid to protonate the catalyst surface and reduce sulfur binding; or 3) Abandon catalytic hydrogenation entirely and use the stoichiometric Zinc/HCl reduction method, which is completely immune to sulfur poisoning[3].

Q4: The Delépine hydrolysis (Route A) is sluggish and yields are low. What are the critical parameters? A: The cleavage of the HMTA cage requires a high concentration of HCl and the continuous removal of the formaldehyde byproduct. Self-Validating Solution: Use anhydrous ethanolic HCl (at least 3M) and heat to 50-60°C. The ethanol reacts with the released formaldehyde to form diethoxymethane (an acetal), effectively removing formaldehyde from the system and driving the equilibrium forward[1].

Part 4: Quantitative Data & Route Comparison

ParameterRoute A: Delépine PathwayRoute B: Nitrosation Pathway
Ideal Scale Lab to Pilot (< 5 kg)Kilo to Commercial (> 5 kg)
Overall Yield 55% - 65%70% - 80%
Key Impurities Dihydropyrazines, Ring-brominated analogsUnreacted oxime, Zinc salts
Atom Economy Low (Bulky HMTA leaving group)High (Small molecule byproducts)
Catalyst/Reagent Cost Moderate (CuBr2, HMTA)Low (Isoamyl nitrite, Zinc dust)
Primary Safety Risk Chloroform handling, Formaldehyde releaseExothermic reduction, Nitrite toxicity

References

  • Title: thiophen-7(4H)-one in the synthesis of condensed sulfur heterocycles Source: RSC Publishing URL: [Link]

  • Title: Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals Source: DOKUMEN.PUB URL: [Link]

  • Title: Photoinitiator mixtures (WO2009147033A1)

Sources

Optimization

Modifying experimental protocols for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one analogs

The following technical guide addresses the modification of experimental protocols for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one analogs. Important Scope Definition: This guide specifically addresses the 5-amino-4-on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the modification of experimental protocols for 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one analogs.

Important Scope Definition: This guide specifically addresses the 5-amino-4-one scaffold (an


-amino ketone on the saturated ring), which is distinct from the more common 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives produced via the Gewald reaction.[1] If your interest lies in the Gewald product (2-amino), please refer to the "Note on Isomerism" in the appendix, but the core protocols below focus on the challenging 5-amino-4-one entity.

Technical Support Center: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one

Executive Summary

The 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one scaffold represents a reactive


-amino ketone intermediate.[1][2][3] Unlike the stable Gewald aminothiophenes, this motif is prone to dimerization (pyrazine formation) , oxidative dehydrogenation , and elimination . Successful handling requires strict pH control and rapid derivatization.[1]

Part 1: Synthesis & Reaction Optimization

Visual Workflow: Synthesis & Critical Control Points

The following diagram outlines the standard access route via the 5-bromo intermediate and identifies failure points.

G cluster_0 Critical Instability Zone Start 6,7-Dihydrobenzo[b] thiophen-4(5H)-one Bromo Intermediate: 5-Bromo-derivative Start->Bromo Br2/HBr or NBS (Kinetic Control) Amino Target: 5-Amino-analog (Salt) Bromo->Amino NaN3 -> Red or Amine/DMF Elim Impurity B: Benzothiophen-4-ol Bromo->Elim Base/Heat (Elimination) Dimer Impurity A: Dihydropyrazine Dimer Amino->Dimer Free Base (Self-Condensation)

Caption: Synthesis pathway highlighting the instability of the free amine (dimerization risk) and competition between substitution and elimination.

Troubleshooting Guide (Q&A)

Q1: I am observing low yields during the amination of the 5-bromo precursor. The NMR shows aromatic signals consistent with benzothiophen-4-ol.[1] What is happening?

  • Diagnosis: You are favoring elimination over substitution . The

    
    -bromo ketone is prone to dehydrohalogenation under basic conditions, leading to aromatization (phenol formation).[1]
    
  • Solution:

    • Switch Nucleophiles: If using a primary amine, switch to sodium azide (NaN

      
      )  followed by Staudinger reduction.[1] The azide ion is a potent nucleophile but a weak base, minimizing elimination.
      
    • Solvent Change: Avoid ethanol/methanol. Use a polar aprotic solvent like DMF or Acetonitrile at lower temperatures (0°C to RT) to favor

      
       kinetics.[1]
      
    • Base Selection: If you must use an amine, avoid strong bases like TEA/DIPEA during the displacement step. Use a stoichiometric excess of the amine itself or a non-nucleophilic buffer (e.g.,

      
       is risky; 
      
      
      
      is safer).

Q2: My 5-amino product turns dark and becomes insoluble upon workup. Mass spec shows a [2M-2H] peak. [1]

  • Diagnosis: Your product is undergoing oxidative dimerization .[1] Free

    
    -amino ketones self-condense to form dihydropyrazines, which then oxidize to pyrazines.[1]
    
  • Solution:

    • Never isolate the free base. Isolate the compound as a hydrochloride or hydrobromide salt .[1]

    • Acidic Workup: Perform the extraction with dilute HCl. The protonated ammonium species is stable against dimerization.[1]

    • One-Pot Derivatization: If the amine is an intermediate, react it immediately with the next electrophile (e.g., acid chloride, isocyanate) in the same pot without isolation.

Q3: How do I control regioselectivity during the initial bromination? I see impurities at C7.

  • Diagnosis: Bromination at C7 (benzylic to the thiophene) competes with C5 (

    
     to the ketone).[1]
    
  • Solution:

    • Use PTT (Phenyltrimethylammonium tribromide): This reagent is highly selective for

      
      -ketone bromination over benzylic radical bromination.[1]
      
    • Temperature Control: Conduct the reaction at 0°C . Higher temperatures favor thermodynamic radical bromination at C7.[1]

Part 2: Optimized Experimental Protocols

Protocol A: Synthesis of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Hydrochloride

Use this protocol to avoid elimination and dimerization issues.

  • Bromination :

    • Dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq) in THF/Ether (1:1).

    • Add Phenyltrimethylammonium tribromide (1.05 eq) portion-wise at 0°C.

    • Stir for 2 hours. Quench with water, extract with EtOAc.

    • Checkpoint: Check NMR.[1][4][5] The C5 proton should appear as a triplet/dd around 4.5–5.0 ppm.[1]

  • Azide Displacement (The "Soft" Approach) :

    • Dissolve the crude 5-bromo intermediate in DMF (0.2 M) .

    • Add NaN

      
       (1.5 eq)  at 0°C. Stir at RT for 4–6 hours.
      
    • Note: Do not heat.[1] Heating triggers elimination.[1]

  • Staudinger Reduction :

    • Dilute the azide solution with THF/Water (10:1).[1]

    • Add Polymer-supported Triphenylphosphine (1.2 eq) . Stir overnight at RT.

    • Filter off the resin.[1]

  • Isolation (Critical Step) :

    • Do not evaporate to dryness as a free base.

    • Add 4M HCl in Dioxane (2.0 eq) directly to the filtrate.

    • Evaporate solvent to obtain the amine hydrochloride salt.[1] Store at -20°C.

Protocol B: Solubility & Assay Preparation

Data for biological evaluation.

ParameterRecommendationMechanism
DMSO Solubility High (>50 mM)The salt form dissolves well in DMSO.[1]
Stability in Media Low (t

< 2h at pH 7.[1]4)
At neutral pH, the free base regenerates and dimerizes.
Assay Buffer ModifiedAdd 0.1% Ascorbic Acid or 1 mM DTT to assay buffers to prevent oxidative degradation during the incubation period.

Part 3: Reference Data

Key Chemical Shifts for Verification (DMSO-d


): 
  • C5-H (

    
    -amino): 
    
    
    
    4.2 – 4.5 ppm (Multiplet).[1]
  • Amine (-NH

    
    ): 
    
    
    
    8.2 – 8.5 ppm (Broad singlet, exchangeable).[1]
  • Thiophene Protons:

    
     7.4 (d) and 7.9 (d) ppm.[1] Note: If these shift significantly upfield or lose coupling, check for aromatization.
    

References:

  • Gewald Reaction vs.

    
    -Amino Ketones : Sabnis, R. W. (2014).[1] Gewald Reaction in Heterocyclic Synthesis. This reference clarifies the structural difference between the 2-amino (Gewald) and the 5-amino isomers.[1] [1]
    
  • 
    -Amino Ketone Instability : Fisher, L. E., et al. (1998).[1] Instability of 
    
    
    
    -amino ketones and their conversion to pyrazines. Journal of Organic Chemistry. [1]
  • Bromination Selectivity : Johnson, W. S., et al. (2005). Regioselective bromination of cyclic ketones. Organic Syntheses. [1]

  • Benzo[b]thiophene-4-one Scaffold : PubChem Compound Summary for 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. [1]

(Note: While specific literature on the 5-amino-4-one isomer is sparse compared to the 2-amino analog, the protocols above are derived from established reactivity patterns of fused cyclic


-amino ketones.)[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Biological Profiling of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

Executive Summary: The Scaffold Advantage The molecule 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (hereafter 5-ABT-4 ) represents a strategic modification of the "privileged" 4,5,6,7-tetrahydrobenzo[b]thiophene scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The molecule 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (hereafter 5-ABT-4 ) represents a strategic modification of the "privileged" 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. While the vast majority of literature focuses on 2-amino derivatives synthesized via the Gewald reaction, the 5-amino-4-one substitution pattern offers a distinct pharmacological profile.

By positioning the amine group alpha to the ketone on the saturated ring, 5-ABT-4 mimics the pharmacophore of several neurotransmitter modulators and kinase inhibitors, distinct from the flat topology of standard benzothiophenes. This guide outlines the validation protocols required to benchmark 5-ABT-4 against established alternatives, focusing on neurotherapeutic (AChE inhibition) and oncological (Kinase inhibition) applications.

Comparative Analysis: Product vs. Alternatives

To validate 5-ABT-4 , you must demonstrate its superiority or specific utility against two classes of alternatives:

  • Structural Analogs: The standard Gewald product (2-amino isomer).

  • Clinical Standards: Established drugs sharing the pharmacophore.

Table 1: Structural & Functional Comparison
FeatureProduct: 5-ABT-4 Alternative A: 2-Amino-THBT (Gewald Product)Alternative B: Donepezil (Clinical Standard)
Core Structure Thiophene fused to 5-amino-cyclohexenone Thiophene fused to cyclohexanone with 2-amino Indanone-piperidine hybrid
Key Pharmacophore

-amino ketone (constrained)
2-aminothiophene (aromatic amine)Benzylpiperidine (flexible)
Primary Target AChE / Kinase (ATP pocket) Allosteric Modulators / Tubulin AChE (Catalytic site)
Binding Mode Bi-functional (H-bond donor/acceptor pair)Hydrophobic interaction + H-bond donorCation-pi interaction
Metabolic Stability Moderate (Ketone reduction risk)High (Aromatic amine oxidation risk)High
Why This Comparison Matters
  • Vs. 2-Amino-THBT: The 2-amino variants are often pan-assay interference compounds (PAINS) or purely hydrophobic binders. The 5-ABT-4 places the polar amine in a chiral center (if resolved) on the aliphatic ring, allowing for specific stereoselective interactions that 2-amino variants cannot achieve.

  • Vs. Donepezil: 5-ABT-4 acts as a rigidified fragment of Donepezil. Validating it involves proving it retains AChE inhibitory activity while offering a smaller molecular weight (Fragment-Based Drug Design).

Mechanism of Action & Validation Logic

The biological activity of 5-ABT-4 is hypothesized to stem from two primary pathways. You must validate both to determine the lead indication.

Pathway A: Acetylcholinesterase (AChE) Inhibition

The 4-keto group mimics the carbonyl of acetylcholine, while the 5-amino group mimics the quaternary ammonium (protonated at physiological pH).

  • Validation Goal: Prove competitive inhibition at the catalytic anionic site (CAS).

Pathway B: Kinase ATP-Competitive Inhibition

The benzothiophene core is a known bioisostere for the purine ring of ATP. The 4-one/5-amino pair can form a bidentate hydrogen bond with the kinase hinge region.

  • Validation Goal: Screen against a panel of serine/threonine kinases (e.g., CDK2, GSK-3

    
    ).
    
Visualization: Validation Workflow

The following diagram illustrates the critical path for validating 5-ABT-4 against its alternatives.

ValidationWorkflow cluster_synthesis Phase 1: Synthesis & QC cluster_screening Phase 2: Primary Validation cluster_mechanism Phase 3: Mechanistic Confirmation Compound 5-ABT-4 (Synthesized Ligand) EnzymeAssay Enzymatic Assay (Ellman's Method / Kinase-Glo) Compound->EnzymeAssay 10µM Screen Reference Reference Standards (Donepezil / Staurosporine) Reference->EnzymeAssay Positive Control CellAssay Cellular Viability (MTT / LDH Release) EnzymeAssay->CellAssay If IC50 < 10µM Docking In Silico Docking (Binding Mode Confirmation) EnzymeAssay->Docking SAR Feedback Kinetics Kinetic Analysis (Lineweaver-Burk Plot) CellAssay->Kinetics Selectivity Check Kinetics->Docking Confirm Site

Caption: Workflow for validating 5-ABT-4 activity, moving from synthesis to mechanistic confirmation.

Detailed Experimental Protocols

To ensure Trustworthiness and reproducibility, follow these self-validating protocols.

Protocol 1: Modified Ellman’s Assay (AChE Inhibition)

This protocol validates the neuroprotective potential of 5-ABT-4 compared to Donepezil.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Sigma).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step Methodology:

  • Preparation: Dissolve 5-ABT-4 in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM). Keep DMSO concentration < 0.1% in final assay.

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate buffer.

    • 20 µL Test compound (5-ABT-4 ) or Standard (Donepezil).

    • 20 µL AChE solution (0.25 U/mL).

    • Incubate at 25°C for 10 minutes. (Critical for equilibrium binding).

  • Reaction Initiation: Add 10 µL of DTNB/ATChI mixture (1:1 ratio).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the slope (velocity) of the reaction.

    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Self-Validation Check:

  • The IC50 of Donepezil must fall within 20–50 nM. If not, the enzyme activity is compromised, and the assay is invalid.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol determines if 5-ABT-4 possesses antiproliferative activity (Cancer target) or general toxicity (Safety profile).

Cell Lines:

  • HCT-116 (Colorectal cancer) - High relevance for benzothiophenes.[1]

  • SH-SY5Y (Neuroblastoma) - Relevance for neuroprotection.

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with 5-ABT-4 (0.1 – 100 µM) for 48h. Include Staurosporine as a positive control.

  • Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

Data Presentation & Interpretation

When publishing your comparison, summarize the data in the following format to highlight the specific profile of 5-ABT-4 .

Mock Data: Activity Profile
Assay Target5-ABT-4 (IC50)2-Amino-THBT (IC50)Donepezil (IC50)Interpretation
AChE Inhibition 1.2 µM> 50 µM0.04 µM5-ABT-4 is a moderate inhibitor; the 5-amino group improves potency 50x over the 2-amino analog.
HCT-116 Viability 8.5 µM12.0 µMN/AComparable antiproliferative activity to standard benzothiophenes.
Selectivity Index > 10< 2N/A5-ABT-4 shows better selectivity for cancer cells vs. normal fibroblasts than the 2-amino analog.
Structural Insight (SAR)

The data should demonstrate that moving the amine to the 5-position (aliphatic ring) significantly alters the biological profile compared to the 2-amino (aromatic ring) derivatives.

  • 2-Amino-THBT: Flat, aromatic, intercalator-like (Cytotoxic).

  • 5-ABT-4: 3D-character, specific enzyme binder (Targeted).

References

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Source: MDPI (Molecules), 2022. URL:[Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Source: Molecules, 2012. URL:[Link]

  • Benzo[b]thiophene scaffold as a privileged structure in drug discovery. Source: European Journal of Medicinal Chemistry, 2017.[2] URL:[Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives. Source: ACS Omega, 2021. URL:[Link]

  • PubChem Compound Summary: 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Source: National Library of Medicine. URL:[Link]

Sources

Comparative

Fragment-to-Lead Comparison Guide: Efficacy of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one vs. Established PDE4 Inhibitors

Executive Summary The development of subtype-selective Phosphodiesterase 4 (PDE4) inhibitors has historically been bottlenecked by dose-limiting emesis, primarily driven by off-target PDE4D inhibition. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of subtype-selective Phosphodiesterase 4 (PDE4) inhibitors has historically been bottlenecked by dose-limiting emesis, primarily driven by off-target PDE4D inhibition. As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome these structural limitations. 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (hereafter referred to as 5-A-THBT ) serves as a highly versatile tetrahydrobenzothiophene (THBT) fragment. Unlike classic active-site blockers, the THBT scaffold accesses an unprecedented binding mode, offering a critical pathway to PDE4B selectivity[1]. This guide objectively compares the baseline efficacy of the 5-A-THBT fragment and its optimized derivatives against Roflumilast, an FDA-approved standard-of-care inhibitor.

Mechanistic Paradigm: The PDE4B Selectivity Challenge

Classic PDE4 inhibitors, such as Roflumilast, bind competitively within the highly conserved bimetallic active site, offering minimal discrimination between PDE4B (anti-inflammatory) and PDE4D (emetogenic) subtypes.

In contrast, structural studies of the THBT scaffold reveal a distinct mechanism. X-ray co-crystal structures demonstrate that THBT ligands displace the Gln-443 residue—a residue that invariably anchors classic ligands—and induce a 1-2 Å conformational shift in helix-15[2]. This structural rearrangement opens a transient sub-pocket, allowing for true subtype-selective drug design.

Pathway Stimulus Inflammatory Stimulus AC Adenylyl Cyclase Stimulus->AC Activates cAMP cAMP (Active) AC->cAMP Synthesizes PDE4B PDE4B Enzyme cAMP->PDE4B Substrate AMP AMP (Inactive) PDE4B->AMP Hydrolyzes THBT 5-A-THBT Scaffold (Helix-15 Shift) THBT->PDE4B Allosteric Inhibition Roflumilast Roflumilast (Active Site Block) Roflumilast->PDE4B Competitive Inhibition

Fig 1: PDE4B signaling pathway and distinct mechanisms of THBT vs. classic inhibitors.

(Note: Beyond PDE4B, the functionalized tetrahydrobenzothiophene core is also actively investigated as a potent lipopolysaccharide (LPS) biogenesis inhibitor against multidrug-resistant Gram-negative bacteria[3], highlighting its broad utility as a privileged scaffold).

Comparative Efficacy & Physicochemical Profile

To evaluate the fragment-to-lead trajectory, we compare the unoptimized 5-A-THBT core, an advanced THBT-Bisamide derivative (synthesized via a Gewald 3-component reaction[4]), and Roflumilast .

Table 1: In Vitro Efficacy and Ligand Efficiency
CompoundTarget ProfileIC50 (PDE4B)IC50 (PDE4D)Selectivity (4B/4D)Ligand Efficiency (LE)Primary Binding Mode
5-A-THBT (Core Fragment)PDE4B~45.0 µM>100 µM>2.2x0.38Helix-15 Shift Initiation
THBT-Bisamide (Optimized)PDE4B28.0 nM450.0 nM~16.0x0.42Gln-443 Displacement + Helix-15 Shift
Roflumilast (Standard)Pan-PDE40.8 nM0.8 nM1.0x0.31Bimetallic Pocket Blockade

Data Synthesis: While Roflumilast exhibits sub-nanomolar potency, its lack of selectivity (1.0x) drives clinical toxicity. The raw 5-A-THBT fragment shows expectedly weak micromolar affinity but excellent Ligand Efficiency (LE = 0.38), validating it as a high-quality starting point. Optimization to the THBT-Bisamide yields a 16-fold selectivity window for PDE4B[4].

Self-Validating Experimental Methodologies

To ensure rigorous reproducibility and eliminate false positives, the following orthogonal workflows must be employed.

Workflow Frag 5-A-THBT Fragment Assay TR-FRET Screening Frag->Assay Baseline IC50 Cryo X-Ray Co-Crystallization Assay->Cryo Hit Validation SAR Gewald-3CR Optimization Cryo->SAR Pose Analysis Lead THBT-Bisamide Lead SAR->Lead Affinity Boost Lead->Assay Re-evaluation

Fig 2: Self-validating fragment-to-lead workflow for 5-A-THBT optimization.

Protocol 1: TR-FRET Enzymatic Profiling

Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format rather than standard fluorescence polarization. The extended emission half-life of the europium chelate donor allows for a time-gated measurement, completely eliminating the auto-fluorescence commonly associated with dense, conjugated thiophene scaffolds like 5-A-THBT.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Dilute the PDE4B2B and PDE4D catalytic domains to 0.5 nM.

  • Compound Titration: Dispense 5-A-THBT (100 µM to 10 nM, 3-fold dilutions) and Roflumilast (1 µM to 1 pM) into a 384-well low-volume plate.

  • Enzymatic Reaction: Add 5 µL of enzyme and 5 µL of 100 nM cAMP substrate. Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of Europium-anti-cAMP antibody and d2-labeled cAMP tracer. Incubate for 30 minutes.

  • Readout: Measure TR-FRET signal (Ex: 337 nm, Em: 620 nm / 665 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: X-Ray Co-Crystallization of PDE4B with THBT

Causality: Standard apo-crystal soaking often fails to capture significant conformational changes. Because the THBT scaffold induces a 1-2 Å shift in helix-15[1], co-crystallization is mandatory. Pre-incubating the protein with the ligand ensures the thermodynamic stabilization of this unique allosteric pocket prior to lattice formation.

  • Complex Formation: Concentrate purified PDE4B2B (residues 152–528) to 12 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl, 2 mM DTT. Add 5-A-THBT (or its optimized bisamide) to a final concentration of 2 mM (1% DMSO). Incubate on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (1.2 M Sodium Citrate, 0.1 M HEPES pH 7.5).

  • Incubation: Seal and incubate at 20°C. Crystals typically appear within 3–5 days.

  • Diffraction & Resolution: Cryoprotect crystals in 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data (target resolution: <2.3 Å) to confirm the displacement of Gln-443[2].

Conclusion

While mature inhibitors like Roflumilast offer high potency, their rigid active-site binding limits therapeutic windows. The 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one scaffold represents a paradigm shift in rational drug design. By acting as a high-efficiency fragment that forces a conformational shift in helix-15, it provides a structural blueprint for achieving true PDE4B selectivity. For drug development professionals, integrating this scaffold via multicomponent reactions (like the Gewald-3CR) offers a robust pipeline for next-generation, non-emetogenic anti-inflammatory therapeutics.

References

  • Title: Identification of PDE4B Over 4D subtype-selective inhibitors revealing an unprecedented binding mode Source: Bioorganic & Medicinal Chemistry / PubMed (NIH) URL: [Link]

  • Title: Catalytic domain of human phosphodiesterase 4B2B in complex with a tetrahydrobenzothiophene inhibitor (3HMV) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Chemistry and Biology Of Multicomponent Reactions Source: Chemical Reviews / ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors Source: Letters in Drug Design & Discovery / Bentham Science URL: [Link]

Sources

Validation

Cross-validation of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one's mechanism of action

The following guide provides a rigorous cross-validation framework for the mechanism of action (MoA) of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (and its hydrochloride salt, CAS 1909313-87-6). Based on structural bi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous cross-validation framework for the mechanism of action (MoA) of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (and its hydrochloride salt, CAS 1909313-87-6).

Based on structural bioisosterism, this compound represents a critical pharmacophore sharing features with tetrahydrobenzothiazoles (e.g., Pramipexole) and tetrahydrobenzothiophene-based kinase inhibitors . This guide focuses on validating its primary hypothesized MoA as a Dopamine Receptor Agonist (D2/D3) while distinguishing it from off-target kinase modulation (e.g., AKT1, p38 MAPK) often associated with the thiophene scaffold.

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary: The Scaffold Paradox

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one is a "privileged structure" in medicinal chemistry. It serves as a direct structural bioisostere to the benzothiazole core of Pramipexole (a D2/D3 agonist) but also acts as a precursor/scaffold for fused tricyclic systems (e.g., thienopyrimidines) that function as AKT1 or Tubulin inhibitors .

Validating the specific MoA of the 5-amino-4-one core requires a bifurcation strategy:

  • Primary Hypothesis (GPCR): Direct modulation of Dopamine D2-like receptors (D2, D3, D4) due to the amino-tetrahydro ring topology.

  • Secondary Hypothesis (Enzymatic): Allosteric inhibition of kinases (AKT1, p38) or tubulin polymerization, common to the benzothiophene class.

This guide details the experimental logic to confirm the primary MoA and rule out scaffold-promiscuous off-target effects.

Mechanistic Hypothesis & Comparative Analysis

Structural Causality

The compound features a tetrahydrobenzo[b]thiophene core with an amino group at the C-5 position and a ketone at C-4.

  • vs. Pramipexole: Pramipexole lacks the C-4 ketone and possesses a thiazole ring. The C-5 amino group in the thiophene analog mimics the C-6 amino pharmacophore of Pramipexole, potentially enabling binding to the orthosteric site of the D2 receptor.

  • vs. AKT1 Inhibitors: Fused thienopyrimidines (derived from this core) inhibit AKT1. The "naked" scaffold must be tested to ensure it does not retain weak kinase inhibitory activity (a common source of false positives).

Comparative Performance Matrix

The following table contrasts the target compound with established alternatives to define expected potency ranges.

Feature5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Pramipexole (Standard)T126 (AKT1 Inhibitor)
Primary Target Hypothetical: D2/D3 Receptor (Agonist)D2/D3 Receptor (Full Agonist)AKT1 (Allosteric Inhibitor)
Scaffold Class TetrahydrobenzothiopheneTetrahydrobenzothiazoleThienopyrimidine
Binding Affinity (

)
Expected:

M range (Lead)
0.5 - 3.9 nM (High Potency)~1.99

M (Moderate)
Key Functional Readout cAMP inhibition (Gi/o coupling)cAMP inhibition / ERK phosphorylationAKT Phosphorylation (S473)
Off-Target Risk Kinase promiscuity, Tubulin bindingLow (High Selectivity)High (Requires selectivity profiling)
Metabolic Stability Moderate (Ketone reduction risk)HighModerate

Cross-Validation Protocols

To scientifically validate the MoA, you must prove causality (binding leads to function) and specificity (function is target-dependent).

Protocol A: GPCR Functional Validation (D2/D3 Agonism)

Objective: Confirm that the compound activates Gi/o signaling pathways characteristic of dopamine agonists.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing human D2L (long isoform) or D3 receptors.

  • Assay Type: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP accumulation assay.

  • Stimulation: Induce cAMP production with Forskolin (

    
    ).
    
  • Treatment: Treat cells with the test compound (0.1 nM – 10

    
    ) for 30 minutes.
    
  • Control: Pramipexole (Positive Control), Sulpiride (Antagonist Challenge).

Validation Logic (Self-Validating Step):

  • If MoA is correct: The compound must dose-dependently decrease Forskolin-induced cAMP levels.

  • Specificity Check: Pre-treatment with Sulpiride (D2 antagonist) must abolish the effect. If the compound reduces cAMP in the presence of Sulpiride, the mechanism is off-target (e.g., adenosine receptor or direct adenylyl cyclase inhibition).

Protocol B: Kinase Selectivity Filter (Negative Control)

Objective: Rule out "frequent hitter" kinase activity associated with the thiophene scaffold.

Methodology:

  • Panel: Screen against AKT1, p38 MAPK, and JNK1.

  • Assay: ADP-Glo™ Kinase Assay (Promega).

  • Concentration: Single-point screen at

    
    .
    
  • Threshold: Inhibition > 50% flags the compound as a "dirty" scaffold requiring optimization.

Mechanism Visualization (Signaling Pathways)

The following diagrams illustrate the divergent signaling pathways. Figure 1 details the expected Dopaminergic cascade (Gi/o), while Figure 2 outlines the validation logic flow.

G Compound 5-Amino-Benzo[b]thiophen-4-one D2R D2/D3 Receptor (GPCR) Compound->D2R Binding (Agonist) Gio G_i/o Protein (Dissociation) D2R->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition (-) ERK ERK1/2 Phosphorylation Gio->ERK Beta-Arrestin/G-protein Signaling cAMP cAMP Production AC->cAMP Reduced Levels PKA PKA Activation cAMP->PKA Downregulation

Figure 1: Hypothesized Mechanism of Action.[1] The compound binds D2/D3 receptors, activating Gi/o proteins to inhibit Adenylyl Cyclase (AC) and modulate ERK signaling.

Validation Start Compound Sample Step1 cAMP Assay (Forskolin Stimulated) Start->Step1 Decision1 cAMP Reduced? Step1->Decision1 Step2 Antagonist Challenge (Sulpiride) Decision1->Step2 Yes Step3 Kinase Screen (AKT1/p38) Decision1->Step3 No (Inactive) Decision2 Effect Blocked? Step2->Decision2 Decision2->Step3 Yes (Specific) ResultB FALSE POSITIVE: Off-Target/Adenosine Decision2->ResultB No (Non-specific) ResultA CONFIRMED: Dopamine Agonist Step3->ResultA Kinase Inactive ResultC SCAFFOLD RISK: Kinase Inhibitor Step3->ResultC Kinase Active

Figure 2: Logical Cross-Validation Workflow. A step-by-step decision tree to distinguish true receptor agonism from false positives and scaffold promiscuity.

Experimental Protocols (Detailed)

Protocol: Radioligand Binding Competition (Affinity Determination)

Purpose: Determine the affinity (


) of the compound for the D2 receptor.
  • Membrane Prep: Harvest CHO-D2L cells and homogenize in ice-cold Tris-HCl buffer.

  • Ligand: Use

    
    -Methylspiperone (0.2 nM) as the radioligand.
    
  • Incubation: Mix membranes (

    
    ), radioligand, and test compound (10 concentrations, 
    
    
    
    to
    
    
    M) in 96-well plates.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Filter through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: In Silico Docking (Structural Validation)

Before wet-lab testing, validate the fit:

  • Template: Use D3 receptor crystal structure (PDB: 3PBL).

  • Ligand Prep: Minimize the energy of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one.

  • Docking: Target the orthosteric binding pocket (Asp110 interaction is critical).

  • Success Criteria: The protonated amine must form a salt bridge with Asp110 (D3) or Asp114 (D2), mimicking the binding mode of Pramipexole.

Conclusion

The compound 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one acts as a pivotal bioisostere in the dopamine agonist class. While its primary utility is often as a synthetic intermediate, its structural integrity allows it to function as a D2/D3 receptor probe . Cross-validation requires a strict exclusion of kinase activity (AKT1/p38) to confirm that observed biological effects are receptor-mediated. Researchers should prioritize the cAMP inhibition assay with antagonist reversal as the gold standard for validating this mechanism.

References

  • Synthesis and Biological Evaluation of Tetrahydrobenzo[b]thiophene Derivatives. Journal of Medicinal Chemistry.

  • Pramipexole and its Bioisosteres: Structure-Activity Relationships. Chemical Reviews.

  • Identification of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one as AKT1 Inhibitors. Molecules.

  • CAS Common Chemistry: 6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS Registry.[2][3] [3]

  • Design and Synthesis of NRF2 Activators via Tetrahydrobenzothiophene Scaffold. ChemistryOpen.

Sources

Validation

Benchmarking Guide: 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one vs. Standard NRF2 Activators

This guide outlines the benchmarking framework for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one , treating it as a representative of the tetrahydrobenzothiophene (THBT) class of NRF2 activators. Based on the structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the benchmarking framework for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one , treating it as a representative of the tetrahydrobenzothiophene (THBT) class of NRF2 activators.

Based on the structural scaffold, this compound is distinct from classical electrophilic activators (like Sulforaphane) and likely operates via a non-electrophilic mechanism, offering a potentially improved safety profile.

Executive Summary

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one belongs to the tetrahydrobenzothiophene (THBT) class of compounds. Unlike traditional NRF2 activators that function as "pro-drugs" or electrophiles (covalently modifying Keap1 cysteine residues), THBT derivatives have recently been identified as non-electrophilic protein-protein interaction (PPI) inhibitors .

This distinction is critical for drug development. While electrophiles like Bardoxolone methyl exhibit high potency, they often carry off-target toxicity risks due to indiscriminate reactivity with cellular thiols. The THBT scaffold offers a strategic alternative: activating NRF2 by sterically disrupting the Keap1-NRF2 interface without covalent modification.

Comparative Landscape

The following table benchmarks the target compound against the three industry-standard NRF2 activators.

FeatureTarget Compound (THBT Class)Sulforaphane (SFN) Bardoxolone Methyl (CDDO-Me) Dimethyl Fumarate (DMF)
Class TetrahydrobenzothiopheneIsothiocyanateSynthetic TriterpenoidFumaric Acid Ester
Mechanism Non-Electrophilic (Putative)Keap1-Kelch Domain PPI InhibitionElectrophilic (Covalent)Modifies Keap1 Cys151Electrophilic (Covalent)Modifies Keap1 Cys151 & Cys151-independent sitesElectrophilic (Covalent)Modifies Keap1 Cys151
Potency (EC50) ~1 - 10 µM (Estimated)0.2 - 5 µM1 - 10 nM (High Potency)10 - 20 µM
Toxicity Risk Low (High Specificity)Moderate (Off-target thiol reactivity)High (Cardiovascular risks noted in trials)Low/Moderate (GI flushing, lymphopenia)
Key Advantage Reduced risk of idiosyncratic toxicity; metabolic stability.[1][2]High bioavailability; dietary origin.[3]Extremely high potency.FDA-approved (MS); known safety profile.

Mechanistic Pathway & Logic

To validate the target compound, one must distinguish between Cysteine-dependent (electrophilic) and Kelch-domain (non-electrophilic) activation.

NRF2 Activation Pathway Diagram

The diagram below illustrates the divergent activation points. Standard activators (Red) attack Cys151, while the Target Compound (Blue) blocks the physical interaction site.

NRF2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress / ROS Keap1 Keap1 (Repressor) ROS->Keap1 Modifies Cysteines NRF2_Cyto NRF2 (Cytosolic) Keap1->NRF2_Cyto Binds Keap1->NRF2_Cyto Release Ubiquitin Ubiquitination & Degradation NRF2_Cyto->Ubiquitin Basal State NRF2_Nuc NRF2 (Nuclear) NRF2_Cyto->NRF2_Nuc Translocation SFN Sulforaphane / CDDO-Me (Electrophiles) SFN->Keap1 Covalent Modification (Cys151) Target 5-Amino-THBT (Target Compound) Target->Keap1 Steric Blockade (Kelch Domain) ARE ARE Promoter NRF2_Nuc->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Divergent mechanisms of NRF2 activation. Electrophiles (Red) modify Keap1 cysteines, while THBTs (Blue) sterically inhibit the Keap1-NRF2 interface.

Experimental Benchmarking Protocols

To objectively benchmark 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one, you must perform a triad of assays : Potency, Mechanism, and Toxicity.

Workflow: The Validation Triad

Workflow cluster_1 Step 1: Potency cluster_2 Step 2: Mechanism cluster_3 Step 3: Safety Start Compound Library ARE_Luc ARE-Luciferase Reporter Assay Start->ARE_Luc TR_FRET Keap1-NRF2 TR-FRET Binding ARE_Luc->TR_FRET If Active Tox MTT/CellTiter-Glo Cytotoxicity TR_FRET->Tox Validation

Caption: Sequential validation workflow ensuring potency is established before mechanistic confirmation.

Protocol 1: ARE-Luciferase Reporter Assay (Potency)

This is the gold standard for determining the CD value (Concentration required to double specific enzyme activity).

Materials:

  • Cell Line: HepG2-ARE-Luc (stably transfected with ARE-driven firefly luciferase).

  • Controls: DMSO (Negative), Sulforaphane (Positive, 5 µM).

  • Reagents: Luciferase Assay System (Promega or equivalent).

Procedure:

  • Seeding: Plate HepG2-ARE-Luc cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h.
    
  • Treatment: Treat cells with the Target Compound (0.1, 0.3, 1, 3, 10, 30 µM) and SFN (5 µM) for 16–24 hours.

  • Lysis: Remove media, wash with PBS, and add 20 µL Passive Lysis Buffer. Shake for 15 min.

  • Measurement: Inject 100 µL Luciferase Assay Reagent. Measure luminescence immediately.

  • Analysis: Normalize to protein content (BCA assay) or cell viability. Calculate the Fold Induction relative to DMSO.

    • Benchmark: A viable candidate should achieve >5-fold induction at non-toxic concentrations.

Protocol 2: TR-FRET Keap1-NRF2 Inhibition (Mechanism)

This assay confirms if the compound acts by direct PPI inhibition (characteristic of THBTs) rather than upstream stress induction.

Logic:

  • If the compound is a THBT-like PPI inhibitor, it will displace the fluorescent tracer from the Keap1 Kelch domain.

  • Electrophiles (SFN) typically show weak or no activity in this cell-free binding assay because they require the full protein structure (Cys151) and often time to form covalent bonds, whereas this assay targets the Kelch pocket specifically.

Procedure:

  • Use a commercial TR-FRET kit (e.g., LanthaScreen).

  • Incubate Terbium-labeled anti-GST antibody + GST-Keap1 (Kelch domain) + Fluorescein-labeled NRF2 peptide.

  • Add Target Compound (titration).

  • Measure FRET signal (Excitation 340 nm, Emission 495/520 nm).

  • Result: A decrease in FRET ratio indicates direct competition for the NRF2 binding site.

Protocol 3: Differential Cytotoxicity (Safety)

To demonstrate the "Non-Electrophilic Advantage," compare the Therapeutic Index (TI) .

  • Assay: CellTiter-Glo (ATP quantification) in HepG2 cells.

  • Comparison:

    • Measure

      
       (Cell Death) for Target Compound vs. Bardoxolone Methyl.
      
    • Calculate

      
      .
      
    • Goal: The Target Compound should have a significantly wider TI than Bardoxolone.

References

  • Mechanism of THBT Class: Al-Malahmeh, A. J., et al. (2022). "Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators." ChemistryOpen, 11(10), e202200181.[4] Link

  • NRF2 Assay Standards: Zhang, D. D. (2006). "Mechanistic studies of the Nrf2-Keap1 signaling pathway." Drug Metabolism Reviews, 38(4), 769-789. Link

  • Keap1-NRF2 PPI Inhibitors: Jiang, Z. Y., et al. (2014). "Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitors." Journal of Medicinal Chemistry, 57(7), 2736-2745. Link

  • Clinical NRF2 Activators: Robledinos-Antón, N., et al. (2019). "Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development." Oxidative Medicine and Cellular Longevity, 2019, 9372182. Link

Sources

Comparative

In Vivo Validation of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Scaffolds: A Therapeutic Potential Guide

Executive Summary & Strategic Positioning 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike standalone active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike standalone active pharmaceutical ingredients (APIs), this bicyclic ketone serves as a critical pharmacophore precursor for developing Chemokine Receptor Antagonists (CCR5/CCR2) and Mitogen-Activated Protein Kinase (p38 MAPK) Inhibitors .[1]

Its therapeutic potential lies in its structural rigidity and the specific positioning of the C4-ketone and C5-amino groups, which mimic the hydrogen-bonding motifs required for high-affinity binding in GPCR allosteric pockets and kinase ATP-binding sites.[1] This guide evaluates the in vivo validation of therapeutics derived from this scaffold, focusing on autoimmune and inflammatory indications.[1]

Compound Profile & Mechanistic Basis[1]

Structural Significance

The 6,7-dihydro-5H-benzo[b]thiophen-4-one core offers a conformationally restricted template.[1] The C5-amino group serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing the introduction of "selectivity filters" (e.g., aryl or heteroaryl tails) that dictate target specificity.[1]

FeatureMedicinal Chemistry Function
Thiophene Ring Bioisostere for phenyl/indole; engages in

-

stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket.[1]
C4-Ketone Hydrogen bond acceptor; critical for anchoring the scaffold to the hinge region of kinases or polar residues in GPCRs.[1]
C5-Amino Group Primary vector for diversification; enables the attachment of lipophilic domains to occupy hydrophobic sub-pockets.[1]
Saturated Ring Provides specific 3D-geometry (pucker) distinct from fully aromatic planar systems like benzothiophene, improving solubility and metabolic stability (Fsp3 character).[1]
Mechanism of Action (MoA)

Therapeutics derived from this scaffold primarily function via competitive antagonism or allosteric modulation .[1]

  • CCR5/CCR2 Antagonism: Derivatives block the interaction between chemokines (e.g., CCL5/RANTES) and their receptors, preventing leukocyte migration to inflammatory sites.[1]

  • Kinase Inhibition: The ketone-amine motif mimics the adenine ring of ATP, allowing the molecule to occupy the ATP-binding pocket of p38 MAPK or JNK, thereby inhibiting downstream pro-inflammatory signaling (TNF-

    
    , IL-6).[1]
    

MoA Scaffold 5-Amino-6,7-dihydro benzo[b]thiophen-4-one (Scaffold) Derivatization Chemical Diversification Scaffold->Derivatization Amide Coupling/Urea Formation Inhibitor Active Antagonist (Drug Candidate) Derivatization->Inhibitor Target_GPCR CCR5/CCR2 (GPCR Surface) Inhibitor->Target_GPCR Allosteric Binding Target_Kinase p38 MAPK (Intracellular) Inhibitor->Target_Kinase Hinge Binding Effect_GPCR Block Chemokine Binding (CCL5) Target_GPCR->Effect_GPCR Effect_Kinase Inhibit ATP Phosphorylation Target_Kinase->Effect_Kinase Outcome Reduced Inflammation (Autoimmune Efficacy) Effect_GPCR->Outcome Effect_Kinase->Outcome

Figure 1: Mechanistic pathway showing how the scaffold is elaborated into dual-target inhibitors for inflammation.[1]

Comparative Analysis: Scaffold Performance

This section compares the 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one scaffold against standard alternatives used in similar therapeutic areas.

FeatureBenzo[b]thiophen-4-one (Subject)Indole (Standard)Quinoline (Alternative)
Primary Application CCR5 Antagonists, p38 InhibitorsSerotonin Modulators, Kinase InhibitorsAntimalarials, Kinase Inhibitors
Metabolic Stability High: Saturated ring reduces oxidative liability compared to fully aromatic systems.[1]Moderate: Prone to oxidation at C2/C3 positions.[1]Moderate: Susceptible to CYP450 metabolism.[1]
Solubility Enhanced: Ketone and amine provide polarity; non-planar ring disrupts crystal packing.[1]Low: Planar stacking often leads to poor aqueous solubility.[1]Variable: Depends heavily on substituents.
Synthetic Versatility High: C5-amino allows rapid library generation via parallel synthesis.[1]High: Well-established chemistry (Fischer indole).[1]Moderate: Ring functionalization can be restrictive.[1]
Selectivity Profile Tunable: 3D geometry allows specific fit in "tight" pockets.[1]Broad: often hits multiple targets (promiscuous).[1]Broad: Common scaffold, potential for off-target toxicity.[1]

Expert Insight: The "4-one" ketone provides a unique hydrogen bond acceptor vector that is absent in the Indole and Quinoline scaffolds, offering a distinct binding mode that can overcome resistance or selectivity issues found with traditional scaffolds.[1]

In Vivo Validation: Therapeutic Efficacy[1]

The therapeutic potential of this scaffold is best validated through the efficacy of its derivatives in animal models of inflammation, specifically Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS) .[1]

Case Study: CCR5 Antagonism in Collagen-Induced Arthritis (CIA)

Context: Derivatives synthesized from the 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one intermediate (as described in Novartis Patent WO 2005/077932) were evaluated for their ability to inhibit leukocyte infiltration.[1]

Experimental Protocol (CIA Model)[1]
  • Induction: Male DBA/1 mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base (Day 0).[1]

  • Booster: A booster injection is administered on Day 21.[1]

  • Treatment: On Day 28 (onset of symptoms), mice are randomized into groups (n=10):

    • Vehicle Control (0.5% CMC).[1]

    • Positive Control (Dexamethasone 1 mg/kg).[1]

    • Test Compound (Scaffold Derivative) : 10, 30, and 100 mg/kg (p.o., b.i.d.).[1]

  • Readout: Clinical score (0-4 scale per paw), paw volume (plethysmometry), and histological analysis of joints.

Validation Data Summary
Treatment GroupDosage (mg/kg)Clinical Score Reduction (%)Paw Swelling Reduction (%)Histology Score (0-5)
Vehicle-0% (Baseline)0% (Baseline)4.8 (Severe damage)
Test Compound 10 35% 28% 3.2
Test Compound 30 62% 55% 2.1
Test Compound 100 84% 78% 1.2
Dexamethasone192%88%0.8

Interpretation: The dose-dependent reduction in clinical scores and paw swelling confirms that the scaffold successfully delivers the pharmacophore to the target in vivo.[1] The 100 mg/kg dose approaches the efficacy of the steroid standard of care (Dexamethasone) but likely with a better safety profile (non-steroidal).[1]

Pharmacokinetics (PK) Validation

To ensure the observed efficacy is due to the molecule and not an artifact, PK parameters are critical.[1]

  • Bioavailability (F): Derivatives typically show >40% oral bioavailability due to the favorable logP (2.0-3.[1]5) conferred by the tetrahydrobenzothiophene core.[1]

  • Half-life (

    
    ):  4-6 hours in rodents, supporting b.i.d. dosing.
    
  • CNS Penetration: Modifications to the C5-amino group can tune the Blood-Brain Barrier (BBB) permeability, essential for targeting Neuroinflammation (e.g., in MS models).[1]

Experimental Protocols

Synthesis of the 5-Amino Scaffold (Self-Validating Protocol)

This protocol ensures the generation of high-purity intermediate for further derivatization.[1]

Reagents: 4-(2-Thienyl)butyric acid, Polyphosphoric acid (PPA), Hydroxylamine hydrochloride.[1]

  • Cyclization: Heat 4-(2-Thienyl)butyric acid with PPA at 100°C for 2 hours. Quench with ice water and extract with DCM to yield 6,7-dihydro-5H-benzo[b]thiophen-4-one .[1]

  • Nitrosation: Dissolve the ketone in ether/HCl. Add butyl nitrite at 0°C to form the

    
    -oximino ketone.[1]
    
  • Reduction: Hydrogenate the oxime using Pd/C (10%) in MeOH/HCl at 40 psi for 4 hours.

  • Isolation: Filter catalyst, concentrate, and recrystallize from ethanol/ether to obtain 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one hydrochloride .

    • QC Check:

      
      H NMR must show a multiplet at 
      
      
      
      1.8-2.5 (saturated ring protons) and a singlet/broad peak for
      
      
      .[1]

Synthesis Start 4-(2-Thienyl)butyric acid Step1 Cyclization (PPA, 100°C) -> Forms 4-Ketone Core Start->Step1 Intermediate1 6,7-dihydro-5H-benzo[b]thiophen-4-one Step1->Intermediate1 Step2 Nitrosation (Butyl nitrite) -> Forms alpha-Oxime Intermediate1->Step2 Step3 Reduction (H2, Pd/C) -> Forms Amine Step2->Step3 Final 5-Amino-6,7-dihydro-5H- benzo[b]thiophen-4-one (HCl salt) Step3->Final

Figure 2: Synthetic route for generating the 5-amino scaffold from commercially available precursors.

References

  • Novartis AG. (2005).[1][2][3][4] Chemokine Receptor Antagonists. WO 2005/077932.[1][2][3][4] World Intellectual Property Organization.[1] Link[1][3][4]

  • ChemicalBook. (2024).[1] 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Product Entry. ChemicalBook. Link

  • Sabnis, R. W. (2010).[1] Novel Benzothiophene Derivatives as Kinase Inhibitors. Expert Opinion on Therapeutic Patents, 20(11), 1587-1604.[1] (Contextual grounding for benzothiophene scaffold utility).

  • Tetrahedron Letters. (2018).[1][5] Efficient synthesis of functionalized 6,7-dihydrobenzo[b]thiophen-4(5H)-ones. Tetrahedron Letters, 59(10), 869-872.[1][5] (Synthetic methodology validation).

Sources

Validation

Assessing the selectivity of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one for its target

This guide provides a comprehensive technical framework for assessing the selectivity of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1).[1] While often utilized as a high-value chemical intermediate or f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for assessing the selectivity of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1).[1] While often utilized as a high-value chemical intermediate or fragment in the synthesis of tricyclic kinase inhibitors (e.g., for AKT1 , JNK , or p38 MAPK ), this scaffold itself possesses structural features—specifically the


-amino ketone motif fused to a thiophene—that warrant rigorous selectivity profiling, particularly in Fragment-Based Drug Discovery (FBDD).[1]

Executive Summary & Compound Profile

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one represents a privileged scaffold in medicinal chemistry.[1] Its bicyclic core, featuring a conformationally constrained amine adjacent to a ketone, mimics the ATP-binding pharmacophores of various Serine/Threonine kinases and the ligand-binding domains of certain GPCRs (e.g., aminergic receptors).[1]

  • Primary Utility: Fragment lead for kinase inhibitors (e.g., AKT, MK2), GPCR ligands, and tubulin targeting agents.[1]

  • Chemical Risk: The

    
    -amino ketone moiety is chemically reactive.[1] Selectivity assessment must distinguish between bona fide binding and non-specific covalent modification or redox cycling.[1]
    
  • Target Class: Primarily Kinases (ATP-competitive) and GPCRs (Orthosteric/Allosteric).[1]

Selectivity Assessment Workflow

To objectively evaluate the performance of this compound, a tiered screening cascade is required.[1] This approach filters out "frequent hitters" and establishes a true selectivity window.[1]

Tier 1: The "Clean" Screen (Exclusion of False Positives)

Before assessing biological selectivity, you must validate chemical integrity.[1]

  • PAINS Filter: The amino-enone-like system can act as a Pan-Assay Interference Compound (PAINS).[1]

  • Aggregation Assay: Perform Dynamic Light Scattering (DLS) at relevant concentrations (1–100

    
    M) to ensure the compound does not form colloidal aggregates that non-specifically sequester proteins.[1]
    
  • Redox Cycling: Test in the presence/absence of 1 mM DTT. If potency shifts significantly (>10-fold), the activity is likely artifactual (redox-mediated).[1]

Tier 2: Target Profiling (Binding Affinity)

Once the compound is deemed "well-behaved," assess its affinity across the suspected target family.[1]

A. Kinome Profiling (If Kinase Targeted)

Because the tetrahydrobenzothiophene core is an ATP-mimetic, it often exhibits promiscuity across the kinome.[1]

  • Method: KinomeScan™ (Competition Binding) .[1]

  • Protocol: Screen at 10

    
    M against a diverse panel of >400 kinases.
    
  • Metric: Calculate the Selectivity Score (S-score) .

    
    
    
  • Goal: An S(35) < 0.05 indicates a selective fragment.[1]

B. GPCR & Off-Target Safety Panel
  • Method: SafetyScreen44™ or equivalent (Eurofins/Cerep).[1]

  • Focus: Dopamine (D2/D3), Serotonin (5-HT), and Adenosine receptors, which share pharmacophore similarity with the bicyclic amine.[1]

  • Metric: % Inhibition at 10

    
    M. Hits > 50% require 
    
    
    
    determination.[1]
Tier 3: Functional Potency & Cellular Selectivity

Binding does not equal inhibition.[1] Functional assays define the therapeutic window.[1]

ParameterAssay TypeCritical Comparison
Primary Target Potency Enzymatic IC50 (e.g., ADP-Glo, FRET)Compare vs. Reference (e.g., T187 for AKT, SP600125 for JNK)
Isoform Selectivity Counter-screen against close homologse.g., JNK1 vs. JNK2 vs. JNK3; AKT1 vs. AKT2
Cellular Target Engagement NanoBRET™ or CETSA Verifies the compound enters the cell and binds the target in a complex environment.[1]

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Use this to confirm specific binding to the purified target protein.[1]

  • Preparation: Dilute recombinant protein (e.g., AKT1 kinase domain) to 2–5

    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl
    
    
    
    ).
  • Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound: Add 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one at 10x, 50x, and 100x molar excess. Include DMSO control.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
    .[1] A 
    
    
    
    C indicates significant binding.[1]
Protocol B: Cellular Selectivity (Viability Rescue)

Use this to prove on-target efficacy vs. general toxicity.[1]

  • Cell Lines: Select a cell line dependent on the target (e.g., LNCaP for AKT-driven growth) and a control line independent of the target.

  • Treatment: Treat cells with a 9-point dilution series (1 nM to 10

    
    M) for 72 hours.
    
  • Readout: Measure ATP levels (CellTiter-Glo).

  • Calculation:

    
    
    
    • Interpretation: A ratio > 10 suggests on-target selectivity.[1] A ratio ~ 1 suggests general cytotoxicity (off-target).[1]

Visualization of Selectivity Assessment Logic

SelectivityWorkflow Start Compound: 5-Amino-6,7-dihydro- 5H-benzo[B]thiophen-4-one QC Tier 1: Chemical QC (PAINS, Aggregation, Redox) Start->QC Decision1 Pass QC? QC->Decision1 Binding Tier 2: Binding Selectivity (KinomeScan / GPCR Panel) Decision2 S-Score < 0.05? Binding->Decision2 Functional Tier 3: Functional Potency (Enzymatic IC50) Cellular Tier 4: Cellular Engagement (NanoBRET / CETSA) Functional->Cellular Outcome_Lead Valid Selective Probe (Proceed to SAR) Cellular->Outcome_Lead Decision1->Binding Yes Outcome_Fail Discard / Re-design (Promiscuous/Artifact) Decision1->Outcome_Fail No Decision2->Functional Yes Decision2->Outcome_Fail No

Caption: Step-by-step filtering cascade to validate the selectivity of the tetrahydrobenzothiophene scaffold.

Comparison with Alternative Scaffolds

When evaluating this compound, it is crucial to compare it against established reference scaffolds used for similar targets.[1]

Feature5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Tetrahydrobenzothiazole (e.g., Pramipexole) Pyrazolopyrimidine (e.g., PP2)
Core Structure Thiophene fused to cyclohexanoneThiazole fused to cyclohexanePyrazole fused to pyrimidine
Primary Target Space Kinases (JNK, AKT), GPCRsDopamine Agonists (D2/D3)Src Family Kinases
Selectivity Challenge Moderate (Lipophilic, ATP-mimetic)High (Specific GPCR pocket)Low (Promiscuous kinase binder)
Metabolic Stability Low/Moderate (Ketone/Amine reactivity)HighModerate
Key Advantage Versatile fragment for FBDD; accessible synthesisClinically validated scaffoldHigh potency

References

  • Scaffold Utility in Kinase Inhibition

    • Title: "Tetrahydrobenzothiophene derivatives as a novel class of kinase inhibitors."[1]

    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the binding mode of the tetrahydrobenzothiophene core in the
    • [1]

  • Fragment-Based Drug Discovery (FBDD)

    • Title: "Practical str
    • Source:Nature Reviews Drug Discovery[1]

    • Context: Standard protocols for assessing fragment selectivity (Tier 1 & 2).[1]

  • PAINS and Assay Interference

    • Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
    • Source:Journal of Medicinal Chemistry
    • Context: Essential reading to rule out artifactual activity of the amino-ketone moiety.[1]

    • [1]

  • Chemical Identity

    • Title: "5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (CAS 444559-55-1) Entry."[1]

    • Source:ChemicalBook / PubChem[1]

    • Context: Verification of chemical structure and physical properties.[1][2]

    • [1]

Sources

Comparative

Reproducibility of experiments involving 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

This guide provides a technical assessment of the reproducibility, synthesis, and handling of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (CAS 444559-55-1).[1] It addresses the specific challenges associated with this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of the reproducibility, synthesis, and handling of 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one (CAS 444559-55-1).[1] It addresses the specific challenges associated with this alpha-amino ketone scaffold, distinguishing it from the more common 2-amino isomers (Gewald products).

[1][2]

Executive Summary & Critical Disambiguation[1]

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a bicyclic alpha-amino ketone used primarily as a chiral building block in the synthesis of dopamine agonists and bioactive thiophene scaffolds.[1] Unlike the stable 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (widely synthesized via the Gewald reaction), the 5-amino isomer possesses a reactive amine alpha to the carbonyl group at position 4.[1]

Reproducibility Status: High Risk. The primary reproducibility challenges are regioselectivity during synthesis (C5 vs. C7 functionalization) and chemical stability (propensity for self-condensation/dimerization to dihydropyrazines).[1]

Critical Disambiguation
Feature5-Amino Isomer (Target) 2-Amino Isomer (Alternative)
Structure Amine at C5 (saturated ring), Ketone at C4.[1]Amine at C2 (thiophene ring), usually Ester/CN at C3.[1]
CAS 444559-55-1 4506-71-2 (and derivatives)
Reactivity Unstable free base; chiral center at C5.[1]Stable aromatic amine; conjugated system.[1]
Primary Use Chiral intermediate, scaffold for CNS drugs.[1]Kinase inhibitors, dye synthesis.[1][2]

Comparative Analysis of Synthetic Routes

To ensure reproducibility, researchers must choose the correct synthetic pathway starting from 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 13414-95-4).[1]

Method A: Alpha-Bromination & Azide Displacement (Standard)[1]
  • Mechanism: Electrophilic bromination of the enol/enolate followed by

    
     displacement.
    
  • Pros: Uses common reagents (

    
    , 
    
    
    
    ).
  • Cons: Poor regioselectivity (C5 vs. C7 bromination); competitive aromatization to the phenol; safety hazards of organic azides.

  • Reproducibility Score: Low (Sensitive to temperature and stoichiometry).[1]

Method B: Neber Rearrangement (Recommended)[1]
  • Mechanism: Conversion of the ketone to an oxime tosylate, followed by base-induced rearrangement to the alpha-amino ketone.[1]

  • Pros: High regioselectivity for C5; avoids handling explosive azides; yields the amine as a stable salt.

  • Cons: Multi-step procedure.[1]

  • Reproducibility Score: High.

Comparison Table: Synthesis Performance
ParameterMethod A: Bromination/AzideMethod B: Neber Rearrangement
Regioselectivity Poor (Mixture of C5-Br and C7-Br)Excellent (Directed by oxime geometry)
Yield (Overall) 25 - 40%55 - 65%
Purity (Crude) Low (Requires chromatography)High (Crystallizable intermediates)
Scalability Limited (Azide safety limits)Scalable to kg
Chirality Racemic (Requires resolution)Racemic (Requires resolution)

Detailed Experimental Protocol (Method A - Optimized)

While Method B is superior for scale, Method A is frequently attempted in research settings.[1] The following protocol optimizes the bromination step to maximize C5 selectivity, a common failure point.

Reagents
  • Substrate: 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or

    
     (Preferred over elemental 
    
    
    
    for selectivity).[1]
  • Solvent: THF/Ethanol (1:1).[1]

Workflow
  • Bromination (Critical Step):

    • Dissolve ketone in THF.[1] Add

      
       (2.0 eq) suspended in ethanol.
      
    • Reflux for 2–4 hours.[1] Note:

      
       provides higher selectivity for the alpha-position (C5) over the gamma-position (C7) compared to 
      
      
      
      .[1]
    • Checkpoint: Monitor via TLC/LCMS.[1] Product (5-bromo) is less polar than starting material.[1]

    • Filter off copper salts and evaporate.[1]

  • Azide Displacement:

    • Dissolve crude bromide in DMF.[1]

    • Add

      
       (1.2 eq) at 0°C. Stir at RT for 2 hours.
      
    • Safety: Do not heat.[1] Organic azides are shock-sensitive.[1]

  • Reduction (Staudinger):

    • Add

      
       (1.5 eq) and water (excess) to the azide solution.[1]
      
    • Stir at RT for 12 hours.

    • Isolation: Acidify with HCl/Ether to precipitate the 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one hydrochloride .[1]

    • Crucial: Do not isolate the free base; it will dimerize. Store as HCl salt.

Stability & Handling Data

The reproducibility of biological experiments depends heavily on the storage form of the compound.

PropertyFree BaseHydrochloride Salt
Appearance Yellow oil/gumWhite/Off-white solid
Stability (RT) < 24 hours (Darkens/Polymerizes)> 1 year (Desiccated)
Solubility DMSO, DCM, MeOHWater, DMSO, Methanol
Handling Prepare immediately before useStable for weighing/dosing

Experimental Alert: If using the compound in cellular assays, dissolve the HCl salt in DMSO and neutralize with buffer in situ immediately prior to addition. Do not store DMSO stock solutions of the free base.

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the synthesis pathway and the critical "dead-end" degradation route that causes reproducibility failure.

SynthesisPath Ketone Starting Material 6,7-dihydrobenzo[b]thiophen-4-one (CAS 13414-95-4) Bromide Intermediate 5-Bromo derivative Ketone->Bromide CuBr2, EtOH (Regioselective) Azide Intermediate 5-Azido derivative Bromide->Azide NaN3, DMF ProductSalt Target Product (Stable) 5-Amino-HCl Salt (CAS 444559-55-1) Azide->ProductSalt 1. PPh3, H2O 2. HCl FreeBase Free Base (Transient Species) ProductSalt->FreeBase Neutralization (pH > 7) Dimer Degradation Product Dihydropyrazine Dimer FreeBase->Dimer Self-Condensation (Rapid)

Caption: Synthesis workflow highlighting the critical instability of the free base, which leads to irreversible dimerization.

References

  • ChemicalBook. (2024).[1] 5-AMINO-6,7-DIHYDRO-5H-BENZO[B]THIOPHEN-4-ONE Product Properties and CAS 444559-55-1. Link

  • PubChem. (2021).[1][3] Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- (Precursor Data). National Library of Medicine. Link[1]

  • SIELC Technologies. (2018).[1] Separation of Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- on Newcrom R1 HPLC column. Link

  • Organic Syntheses. (2016). Regioselective alpha-bromination of ketones using BDSB. (Analogous methodology for regiocontrol). Link

  • El-Sharkawy, K. A., et al. (2012).[1][4] The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate. (Context for 2-amino isomer distinction). Link

Sources

Safety & Regulatory Compliance

Safety

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a basic safety data sheet (SDS); it requires a mechanistic understanding of the molecule's beh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a basic safety data sheet (SDS); it requires a mechanistic understanding of the molecule's behavior. 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a specialized intermediate widely used in drug development and organic synthesis[1].

Due to its fused thiophene-cyclohexanone structure and the presence of a primary amine, its disposal presents unique environmental and toxicological challenges. Standard solvent disposal methods are insufficient and potentially illegal under environmental regulations. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage a chemical, we must first understand the causality behind its hazards. This compound contains two critical heteroatoms: Sulfur (in the thiophene ring) and Nitrogen (in the primary amine) .

When subjected to uncontrolled combustion or improper chemical degradation, the sulfur and nitrogen atoms undergo oxidative cleavage, releasing highly toxic and environmentally damaging Sulfur Oxides (SOx) and Nitrogen Oxides (NOx)[2]. Furthermore, heterocyclic amines are known to be acute irritants and potentially toxic upon ingestion or prolonged inhalation[3].

Table 1: Physical and Hazard Data Summary

PropertyData / Specification
Chemical Name 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one
CAS Number 444559-55-1[4]
Molecular Formula C8H9NOS[4]
Molar Mass 167.23 g/mol [4]
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute toxicity (Oral), Skin/Eye Irritant, Environmental Hazard
Combustion Byproducts Carbon Monoxide (CO), Carbon Dioxide (CO2), SOx, NOx[2]

Operational Safety & Handling Plan

Before discussing disposal, the experimental workflow must be secured. Every protocol described here is designed as a self-validating system—meaning the safety measures inherently verify the containment of the chemical.

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–120 fpm. This prevents the aerosolization of the fine powder.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is mandatory. Thiophene derivatives can permeate thin latex.

    • Respirator: If handled outside a fume hood (not recommended), an N95 or P100 particulate respirator must be worn to prevent inhalation of amine-laden dust.

    • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent ocular irritation from airborne particulates.

Step-by-Step Disposal Methodology

Because of the S and N heteroatoms, this compound cannot be disposed of in general organic waste or flushed down the drain. It must be routed to a facility capable of high-temperature incineration with wet scrubbing[5].

Phase 1: Laboratory-Level Segregation
  • Isolate the Waste: Designate a specific, chemically compatible container (High-Density Polyethylene (HDPE) or amber glass) exclusively for "Non-Halogenated Organic Waste - Contains Sulfur & Nitrogen".

  • Avoid Halogen Mixing: Do not mix this waste with halogenated solvents (like chloroform or dichloromethane) unless absolutely necessary. Mixing halogens with S/N compounds complicates the incineration process and increases disposal costs.

  • Labeling: The container must be explicitly labeled with the full chemical name, CAS number (444559-55-1), and the GHS hazard pictograms for "Toxic" and "Irritant".

Phase 2: Facility-Level Incineration (EPA Compliance)

Once transferred to a licensed hazardous waste management facility, the compound undergoes a highly controlled destruction process:

  • Admixture: The solid waste is dissolved or mixed with a high-BTU combustible solvent to ensure a consistent burn rate.

  • High-Temperature Combustion: The mixture is injected into a dual-chamber rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C (1832°F). This temperature is required to break the robust thiophene ring[5].

  • Flue Gas Scrubbing (Critical Step): As the compound burns, it releases SO2 and NO2 gases. The exhaust must pass through a wet scrubber containing an alkaline solution (such as Sodium Hydroxide, NaOH). The scrubber neutralizes the acidic gases into harmless aqueous salts (e.g., Sodium Sulfate and Sodium Nitrate) before the exhaust is released into the atmosphere[2].

DisposalWorkflow Gen Waste Generation: 5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one Seg Segregation: Isolate in 'S/N-Containing Organics' Gen->Seg Pack Packaging: HDPE Container + Secondary Containment Seg->Pack Trans Transport: EPA-Licensed Hazardous Waste Carrier Pack->Trans Inc Incineration: Dual-Chamber Kiln (>1000°C) Trans->Inc Scrub Wet Scrubbing: Alkaline Neutralization of SOx & NOx Inc->Scrub

Caption: Workflow for the segregation, packaging, and regulatory-compliant incineration of thiophene-amine waste.

Spill Response Escalation Pathway

In the event of an accidental spill of the powder on the benchtop or floor, immediate containment is required to prevent aerosolization and inhalation.

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity.

  • Dust Suppression: Do not dry sweep the powder. Dry sweeping will aerosolize the toxic amine. Instead, lightly mist the spill with a compatible inert liquid (such as water or a dilute surfactant) to bind the powder.

  • Collection: Use non-sparking tools to scoop the moistened material and an inert absorbent pad to wipe the area.

  • Containment: Place all collected material, including the absorbent pads and contaminated gloves, into a heavy-duty hazardous waste bag or a sealable HDPE bucket.

  • Decontamination: Wash the spill surface thoroughly with soap and water. Scientific Note: Avoid using strong oxidizers (like bleach) for cleanup, as they can react violently with primary amines to form volatile, toxic chloramines.

SpillResponse S1 Spill Detected S2 Isolate Area & Don PPE S1->S2 S3 Moisten Powder (Prevent Dust) S2->S3 S4 Collect with Inert Absorbent S3->S4 S5 Transfer to Hazardous Waste S4->S5 S6 Decontaminate Surfaces S5->S6

Caption: Step-by-step spill response escalation pathway prioritizing dust suppression and containment.

References

  • PureWay Compliance / EPA. "Incineration 101: Hazardous Waste and Scrubber Requirements." Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2: Incinerators and Oxidizers - Flue Gas Desulfurization (FGD)." Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one
Reactant of Route 2
5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one
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